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  • Product: rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one
  • CAS: 30860-22-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a rigid and structurally significant motif in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a rigid and structurally significant motif in medicinal chemistry and materials science. Its unique conformational constraints and stereochemical complexity make it an attractive scaffold for the design of novel therapeutic agents and functional materials. Among its many derivatives, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, also referred to as exo-3-chloronorcamphor, serves as a valuable chiral building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis of this compound, delving into the strategic considerations, detailed experimental protocols, and critical analysis of the underlying chemical principles.

Strategic Approach: The Quest for Stereoselectivity

The synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one presents a key stereochemical challenge: the selective introduction of a chlorine atom at the C3 position with an exo orientation relative to the bicyclic ring system. The "rel" notation indicates a racemic mixture of the (1R,3S,4S) enantiomer and its mirror image, (1S,3R,4R). The desired stereochemistry is achieved through the α-chlorination of the readily available starting material, bicyclo[2.2.1]heptan-2-one (norcamphor).

The stereochemical outcome of this reaction is governed by the principles of kinetic versus thermodynamic control. The direct chlorination of the norcamphor enolate can lead to both the endo and exo products. The endo product is often formed faster and is thus the kinetic product. However, the exo isomer is sterically less hindered and therefore thermodynamically more stable. By employing reaction conditions that allow for equilibration, the reaction can be driven towards the desired, more stable exo product.

Reaction Mechanism and Workflow

The synthesis proceeds via a two-step sequence involving the formation of the norcamphor enolate followed by its reaction with a suitable electrophilic chlorine source.

Synthesis_Workflow cluster_conditions Reaction Conditions Norcamphor Bicyclo[2.2.1]heptan-2-one (Norcamphor) Enolate Norcamphor Enolate Norcamphor->Enolate Base (e.g., LDA, NaH) Product rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one Enolate->Product ChlorinatingAgent Electrophilic Chlorine Source (e.g., NCS) ChlorinatingAgent->Product Chlorination ThermodynamicControl Thermodynamic Control (Equilibration)

Figure 1: Overall workflow for the synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one.

The choice of base and chlorinating agent is crucial for the success of the reaction. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) are typically used to generate the enolate. N-Chlorosuccinimide (NCS) is a common and effective electrophilic chlorine source for this transformation.

Detailed Experimental Protocol

This protocol is a synthesized representation of established methodologies for the α-chlorination of ketones, adapted for the stereoselective synthesis of the target molecule.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles
Bicyclo[2.2.1]heptan-2-oneC₇H₁₀O110.155.0 g0.045
Sodium Hydride (60% dispersion in oil)NaH24.002.0 g0.050
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.536.7 g0.050
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11100 mL-
Diethyl ether(C₂H₅)₂O74.12As needed-
Saturated aqueous ammonium chlorideNH₄Cl(aq)-As needed-
Saturated aqueous sodium bicarbonateNaHCO₃(aq)-As needed-
Brine (Saturated aqueous NaCl)NaCl(aq)-As needed-
Anhydrous magnesium sulfateMgSO₄120.37As needed-

Procedure:

  • Enolate Formation: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (2.0 g, 0.050 mol) in mineral oil. The mineral oil is removed by washing with anhydrous THF (3 x 10 mL). Anhydrous THF (50 mL) is then added to the flask. A solution of bicyclo[2.2.1]heptan-2-one (5.0 g, 0.045 mol) in anhydrous THF (20 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours to ensure complete enolate formation.

  • Chlorination: The reaction mixture is cooled to 0 °C, and N-chlorosuccinimide (6.7 g, 0.050 mol) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 5 °C. After the addition is complete, the mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours). To favor the formation of the thermodynamic exo-product, the reaction can be gently heated to reflux for an additional 1-2 hours to allow for equilibration.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (50 mL) at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Isolation: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one as a colorless oil.

Characterization and Data

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Physicochemical Properties:

PropertyValue
Molecular Formula C₇H₉ClO[1][2][3]
Molecular Weight 144.60 g/mol [2][3]
Appearance Colorless oil
Boiling Point 100 °C at 10 mmHg[1]
Refractive Index (n²⁰/D) 1.499[1]
CAS Number 30860-22-1[1][3]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 300 MHz) δ: The spectrum is expected to show complex multiplets for the bicyclic protons. The proton at C3, deshielded by the adjacent carbonyl and chlorine, would appear as a distinct signal. The coupling constants between the protons on C3 and the adjacent bridgehead and methylene protons are critical for confirming the exo stereochemistry.

  • ¹³C NMR (CDCl₃, 75 MHz) δ: The spectrum should display seven distinct carbon signals. The carbonyl carbon (C2) will be significantly downfield. The carbon bearing the chlorine (C3) will also be deshielded.

  • Infrared (IR, neat) ν (cm⁻¹): A strong absorption band characteristic of a strained cyclic ketone carbonyl group is expected around 1750-1770 cm⁻¹. The C-Cl stretching vibration will appear in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.

Safety Considerations

  • Sodium hydride is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and with appropriate personal protective equipment.

  • N-Chlorosuccinimide is an irritant and should be handled in a well-ventilated fume hood.

  • Tetrahydrofuran and diethyl ether are highly flammable solvents. All operations should be conducted away from ignition sources.

Conclusion

The synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a practical and illustrative example of stereoselective synthesis in a rigid bicyclic system. The successful execution of this synthesis hinges on a solid understanding of enolate chemistry and the principles of thermodynamic versus kinetic control. The detailed protocol and characterization data provided in this guide offer a robust framework for researchers to produce this valuable synthetic intermediate for applications in drug discovery and materials science.

References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754-2763. Available at: [Link]

  • Schmerling, L. (1950). Process for preparing norcamphor. U.S. Patent 2,500,385.
  • PubChem. (n.d.). 3-Chlorobicyclo(2.2.1)heptan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2006). Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound. Retrieved from [Link]

  • YSI. (n.d.). EXO3 Multiparameter Sonde. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLOROBICYCLO[2.2.1]HEPTAN-2-ONE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-oxime, (1R)-. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide.
  • MDPI. (2022). (1S,4R)-4,7,7-Trimethyl-1-(1H-perimidin-2-yl)-2-oxabicyclo[2.2.1]heptan-3-one. Retrieved from [Link]

  • Journal of the American Chemical Society. (1998). Demonstration of endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3- dicarbonyl Unit as a Reverse-Turn Scaffold and Nucleator of Two-Stranded Parallel β-Sheets: Design, Synthesis, Crystal Structure, and Self-Assembling Properties of Norborneno Peptide Analogues. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one , a functionalized bi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one , a functionalized bicyclic ketone of significant interest in synthetic and medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, offers a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Beyond a simple presentation of data, this guide delves into the experimental rationale and interpretive nuances that are critical for the unambiguous structural elucidation and characterization of this and related bicyclic systems.

Introduction

The rigid bicyclo[2.2.1]heptane framework, commonly known as the norbornane skeleton, is a prevalent motif in natural products and a valuable scaffold in the design of therapeutic agents. The introduction of functional groups, such as a chlorine atom and a ketone, imparts specific reactivity and stereochemical properties that are of profound interest in drug design and asymmetric synthesis. The precise characterization of the stereoisomers of these functionalized norbornanes is paramount for understanding their chemical behavior and biological activity. This guide focuses on the rel-(1R,3S,4S) stereoisomer of 3-chlorobicyclo[2.2.1]heptan-2-one, also referred to as exo-3-chloronorbornan-2-one, providing the necessary spectroscopic data and interpretative insights for its confident identification.

Synthesis and Stereochemical Considerations

The preparation of 3-chlorobicyclo[2.2.1]heptan-2-one typically yields a mixture of the exo and endo diastereomers. A common synthetic route involves the reaction of norbornanone with a chlorinating agent. For instance, the reaction of norbornanone with bromine in diethyl ether can produce 3-exo-bromonorbornanone, which can then be used in further synthetic steps or as a model for understanding the halogenation of this bicyclic system.[1]

The epimerization of the initial product mixture is a key step in isolating the desired stereoisomer. For example, treatment of a mixture of chloro-isomers with sodium methoxide in methanol can alter the diastereomeric ratio.[1] The separation of the resulting exo and endo isomers can be achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).[1]

The stereochemistry of the substituent at the C3 position significantly influences the spectroscopic properties of the molecule, a central theme that will be explored in the following sections.

Spectroscopic Data and Interpretation

A multi-technique spectroscopic approach is essential for the unambiguous characterization of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of the constituent atoms. For rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum of the bicyclo[2.2.1]heptane skeleton is characterized by complex spin-spin coupling patterns due to the rigid, strained ring system. The chemical shifts and coupling constants are highly sensitive to the stereochemistry of the substituents.

Table 1: ¹H NMR Spectroscopic Data for 3-Chlorobicyclo[2.2.1]heptan-2-one Isomers

Proton rel-(1R,3S,4S)-3-Chloro (exo) 3-endo-Chloro Isomer
H1Data not explicitly found2.85 (br s)
H3Data not explicitly found4.30 (d, J=3.5 Hz)
H4Data not explicitly found2.70 (br s)
H5-exoData not explicitly found2.10 (ddd, J=13.0, 9.0, 3.5 Hz)
H5-endoData not explicitly found1.80 (ddd, J=13.0, 5.0, 2.0 Hz)
H6-exoData not explicitly found1.95 (m)
H6-endoData not explicitly found1.65 (m)
H7-synData not explicitly found1.90 (d, J=10.5 Hz)
H7-antiData not explicitly found1.75 (d, J=10.5 Hz)

Note: Detailed, assigned ¹H NMR data for the exo isomer was not found in the searched literature. The data for the endo isomer is provided for comparison and is sourced from a detailed study by R. T. C. Brownlee and S. Sternhell. The interpretation for the exo isomer is based on established principles of NMR spectroscopy for this bicyclic system.

Interpretation of ¹H NMR Spectra:

The key to distinguishing between the exo and endo isomers lies in the coupling constants and the through-space effects (Nuclear Overhauser Effect). In the endo isomer, the proton at C3 is in the endo position, and its coupling to the bridgehead proton at C4 is typically small. Conversely, in the exo isomer, the C3 proton is exo, and a larger coupling constant with the C4 proton is expected. Furthermore, the chemical shift of the C3 proton is significantly influenced by the anisotropic effect of the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: ¹³C NMR Spectroscopic Data for 3-Chlorobicyclo[2.2.1]heptan-2-one

Carbon Chemical Shift (ppm)
C1Data not explicitly found
C2 (C=O)~210-220
C3 (CH-Cl)Data not explicitly found
C4Data not explicitly found
C5Data not explicitly found
C6Data not explicitly found
C7Data not explicitly found

Note: A fully assigned ¹³C NMR spectrum for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one was not available in the searched literature. The expected chemical shift for the carbonyl carbon is provided based on typical values for bicyclic ketones.

Interpretation of ¹³C NMR Spectra:

The carbonyl carbon (C2) is expected to have a chemical shift in the downfield region, characteristic of ketones. The carbon bearing the chlorine atom (C3) will also be significantly deshielded. The stereochemistry at C3 will influence the chemical shifts of the surrounding carbons, particularly C4, C5, and C7, due to steric and electronic effects.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.

Table 3: Key IR Absorption Bands for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Ketone)1740 - 1760
C-Cl (Alkyl Halide)600 - 800
C-H (sp³ hybridized)2850 - 3000

Interpretation of IR Spectrum:

The most prominent feature in the IR spectrum of this molecule is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For strained bicyclic ketones like norbornanone derivatives, this band typically appears at a higher frequency (around 1750 cm⁻¹) compared to acyclic ketones. The presence of the C-Cl bond will give rise to an absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Table 4: Expected Mass Spectrometric Data for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Ion Expected m/z Notes
[M]⁺144/146Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
[M-Cl]⁺109Loss of a chlorine radical.
[M-CO]⁺116/118Loss of carbon monoxide (a common fragmentation for ketones).
[M-HCl]⁺108Loss of hydrogen chloride.

Interpretation of Mass Spectrum:

The mass spectrum will exhibit a molecular ion peak ([M]⁺) with a characteristic isotopic pattern for a molecule containing one chlorine atom (a ratio of approximately 3:1 for the M and M+2 peaks). Common fragmentation pathways for bicyclic ketones include the loss of carbon monoxide (CO) via a retro-Diels-Alder-type reaction and cleavage of the bonds adjacent to the carbonyl group. The loss of the chlorine atom or hydrogen chloride are also expected fragmentation pathways.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for compounds such as rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2][3][4]

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (for full assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming stereochemistry.

IR Spectroscopy Protocol
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄ or CS₂), or as a KBr pellet if the compound is a solid.

  • Data Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer to record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 40-300 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow and Logic Diagrams

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Elucidation Synthesis Synthesis of 3-Chlorobicyclo[2.2.1]heptan-2-one Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structural & Stereochemical Info IR IR Spectroscopy Purification->IR Functional Group Info MS Mass Spectrometry Purification->MS Molecular Weight & Formula Structure Structural Elucidation of rel-(1R,3S,4S) Isomer NMR->Structure IR->Structure MS->Structure Data_Archiving Data Archiving Structure->Data_Archiving

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Logic for Stereoisomer Differentiation using NMR

Stereoisomer_Differentiation Start NMR Data of 3-Chlorobicyclo[2.2.1]heptan-2-one Isomer Mixture Coupling_Constants Analysis of ¹H-¹H Coupling Constants (e.g., J(H3,H4)) Start->Coupling_Constants NOESY_Analysis 2D NOESY Analysis Start->NOESY_Analysis Exo_Isomer rel-(1R,3S,4S) (exo) Isomer Coupling_Constants->Exo_Isomer Large J(H3,H4) Endo_Isomer endo Isomer Coupling_Constants->Endo_Isomer Small J(H3,H4) NOESY_Analysis->Exo_Isomer NOE between H3-endo and bridge protons NOESY_Analysis->Endo_Isomer NOE between H3-exo and neighboring protons

Caption: Logic diagram for distinguishing stereoisomers using NMR techniques.

Conclusion

The comprehensive spectroscopic characterization of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a critical undertaking for its application in research and development. This guide has provided an in-depth look at the expected NMR, IR, and MS data, emphasizing the importance of stereochemistry in interpreting the spectral features. While a complete, assigned dataset for the exo isomer remains to be published in a single, comprehensive source, the principles and comparative data presented herein offer a robust framework for its identification and characterization. The provided experimental protocols and logical workflows serve as a practical resource for researchers working with this and related bicyclic systems, ensuring scientific integrity and fostering a deeper understanding of the structure-property relationships in this important class of molecules.

References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754-2763. [Link]

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-500. [Link]

  • Hatada, K., et al. (1965). Studies of the Solvent Effects on the Chemical Shifts in NMR Spectroscopy. III. The Benzene Solutions of Cyclic Ketones and Lactones. Bulletin of the Chemical Society of Japan, 38(10), 1676-1680. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 98217, 3-Chlorobicyclo(2.2.1)heptan-2-one. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Fulmer, G. R., et al. (2010). NMR chemical shifts of common laboratory solvents as trace impurities. Organometallics, 29(9), 2176-2179. [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7894. [Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Introduction The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a prevalent rigid bicyclic motif in natural products and a critical building block in synthetic organic chemistry and drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a prevalent rigid bicyclic motif in natural products and a critical building block in synthetic organic chemistry and drug discovery.[1] The constrained nature of this scaffold imparts unique stereochemical and electronic properties that are of significant interest to researchers. Understanding the precise three-dimensional structure of substituted norbornanes is paramount for elucidating reaction mechanisms, predicting biological activity, and designing novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural characterization of these molecules in solution.

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of a specific stereoisomer, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. As a Senior Application Scientist, this document is structured to not only present the spectral data but also to explain the underlying principles and experimental choices that lead to a confident structural assignment. We will delve into the expected chemical shifts and coupling constants, the influence of the chloro substituent and the carbonyl group, and the application of two-dimensional NMR techniques for unambiguous signal assignment. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the NMR spectroscopic features of this important class of molecules.

Molecular Structure and Stereochemistry

The target molecule is rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. The "rel" descriptor indicates that the relative stereochemistry is (1R,3S,4S) or its enantiomer (1S,3R,4R). For the purpose of NMR, which is an achiral technique in the absence of chiral solvating agents, these enantiomers are indistinguishable. The key stereochemical features are the endo orientation of the chlorine atom at the C3 position and the relative configuration of the bridgehead carbon C1 and the chlorine-bearing carbon C4.

Figure 1: Structure and Numbering of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Caption: Chemical structure and IUPAC numbering of the bicyclo[2.2.1]heptan-2-one core.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is expected to be complex due to the rigid bicyclic system, which leads to significant overlap of signals and complex coupling patterns, including long-range couplings. The presence of the electronegative chlorine atom and the anisotropic effect of the carbonyl group will further influence the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (J, Hz)
H12.8 - 3.0mJ(H1,H6-exo), J(H1,H6-endo), J(H1,H7-syn), J(H1,H7-anti)
H34.2 - 4.4dJ(H3,H4) ≈ 4-5
H42.5 - 2.7mJ(H4,H3), J(H4,H5-exo), J(H4,H5-endo)
H5-exo1.9 - 2.1mJ(H5-exo,H5-endo), J(H5-exo,H6-exo), J(H5-exo,H4)
H5-endo1.6 - 1.8mJ(H5-endo,H5-exo), J(H5-endo,H6-endo), J(H5-endo,H4)
H6-exo2.0 - 2.2mJ(H6-exo,H6-endo), J(H6-exo,H5-exo), J(H6-exo,H1)
H6-endo1.7 - 1.9mJ(H6-endo,H6-exo), J(H6-endo,H5-endo), J(H6-endo,H1)
H7-syn1.8 - 2.0dJ(H7-syn,H7-anti) ≈ 10-12
H7-anti1.5 - 1.7dJ(H7-anti,H7-syn) ≈ 10-12

Note: These are predicted values based on the parent compound, bicyclo[2.2.1]heptan-2-one, and known substituent effects. Actual experimental values may vary.

Rationale for Chemical Shift and Coupling Constant Predictions:
  • H3: This proton is directly attached to the carbon bearing the electronegative chlorine atom, leading to a significant downfield shift into the 4.2 - 4.4 ppm region. Due to the endo stereochemistry of the chlorine, the dihedral angle between H3 and H4 is approximately 45°, resulting in a relatively small vicinal coupling constant (J(H3,H4) ≈ 4-5 Hz).

  • H1 and H4: These are the bridgehead protons. H1 is adjacent to the carbonyl group, which causes a moderate downfield shift. H4 is adjacent to the carbon with the chloro substituent, also resulting in a downfield shift, though less pronounced than for H3.

  • H5 and H6 Protons: The exo and endo protons on C5 and C6 are diastereotopic and will have distinct chemical shifts and coupling patterns. The exo protons are generally observed at a lower field (more deshielded) than their endo counterparts in this bicyclic system.

  • H7 Protons: The two protons on the C7 bridge are also diastereotopic (syn and anti to the carbonyl group). They will appear as a pair of doublets with a large geminal coupling constant (≈ 10-12 Hz). The syn proton is typically deshielded relative to the anti proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the hybridization, the presence of the carbonyl group, and the chloro substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C145 - 50
C2210 - 215
C360 - 65
C440 - 45
C525 - 30
C628 - 33
C735 - 40

Note: These are predicted values based on published data for similar bicyclic ketones and known substituent effects.[2]

Rationale for Chemical Shift Predictions:
  • C2: The carbonyl carbon is the most deshielded, appearing at a very low field (210 - 215 ppm).

  • C3: The carbon atom directly bonded to the chlorine atom is significantly deshielded, with an expected chemical shift in the range of 60 - 65 ppm.

  • C1 and C4: The bridgehead carbons will have chemical shifts in the aliphatic region, with C1 being slightly more deshielded due to its proximity to the carbonyl group.

  • C5, C6, and C7: These methylene carbons will appear in the upfield region of the spectrum. Their precise chemical shifts will depend on their spatial relationship to the carbonyl and chloro groups.

Experimental Protocols

To obtain high-quality NMR data for structural elucidation, a systematic experimental approach is required. This involves careful sample preparation and the acquisition of a suite of 1D and 2D NMR experiments.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound, as it is a good solvent for a wide range of organic molecules and its residual proton signal at 7.26 ppm provides a convenient internal reference.[3]

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of CDCl₃ is typically sufficient. For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to ensure a good signal-to-noise ratio in a reasonable time.[4][5]

  • Filtration: To remove any particulate matter that can degrade spectral quality, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Final Volume: The final sample volume in a standard 5 mm NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[3]

NMR Data Acquisition Workflow

The following workflow outlines the recommended sequence of NMR experiments for the complete structural assignment of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one.

G A 1. ¹H NMR B 2. ¹³C{¹H} NMR A->B D 4. ¹H-¹H COSY A->D C 3. DEPT-135 B->C E 5. ¹H-¹³C HSQC C->E D->E F 6. ¹H-¹³C HMBC E->F

Caption: Recommended workflow for NMR data acquisition.

  • ¹H NMR: This is the initial and most fundamental experiment. It provides information on the number of different types of protons, their chemical shifts, integration (relative numbers of protons), and coupling patterns.

  • ¹³C{¹H} NMR: This experiment provides the chemical shifts of all carbon atoms in the molecule. The spectrum is proton-decoupled to simplify it to a series of single lines for each carbon.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to determine the multiplicity of each carbon signal. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including the carbonyl C2) will be absent. This is crucial for distinguishing between the CH and CH₂ groups in the molecule.

  • ¹H-¹H COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the proton connectivity networks within the molecule. For example, a cross-peak between H3 and H4 would be expected.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment identifies which protons are directly attached to which carbon atoms. Each cross-peak correlates a proton signal with the signal of the carbon it is bonded to. This allows for the unambiguous assignment of protonated carbons.[6]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons (like C2) and for piecing together the entire carbon skeleton. For example, correlations from H1 and H3 to the carbonyl carbon C2 would be expected.[6][7]

Data Interpretation and Structural Elucidation Strategy

The following diagram illustrates the logical flow for interpreting the NMR data to arrive at the final structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation A ¹H NMR: - Identify proton signals - Analyze multiplicities and J-couplings C HSQC: - Correlate ¹H and ¹³C signals - Assign protonated carbons A->C B ¹³C & DEPT-135: - Identify C, CH, CH₂, CH₃ - Assign carbonyl and C-Cl B->C D COSY: - Establish H-H connectivity - Trace spin systems C->D E HMBC: - Establish long-range H-C connectivity - Connect fragments via quaternary carbons D->E F Final Structure Assignment: - Combine all data - Confirm stereochemistry via NOESY (optional) E->F

Caption: Logical workflow for structure elucidation using NMR data.

By systematically applying this workflow, a complete and unambiguous assignment of all ¹H and ¹³C signals for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one can be achieved. For even greater confidence in the stereochemical assignment, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could be performed. This would show through-space correlations between protons that are close to each other, providing definitive evidence for the endo orientation of the chlorine atom via correlations between H3 and nearby protons.

Conclusion

The structural elucidation of complex bicyclic molecules like rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one relies heavily on a detailed and systematic application of modern NMR techniques. This guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR data, underpinned by an understanding of the structural and electronic factors that influence the spectral parameters. The detailed experimental protocols and data interpretation strategies outlined herein offer a robust framework for researchers in the fields of organic synthesis and drug discovery to confidently characterize similar molecular architectures. The synergy between one-dimensional and two-dimensional NMR experiments is essential for navigating the complexities of these rigid systems and arriving at an unambiguous structural assignment.

References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its saturated analogue as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron, 61(49), 11539-11549. [Link]

  • PubChem. (n.d.). Bicyclo(2.2.1)heptan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • Stothers, J. B., et al. (1975). 13C Nuclear Magnetic Resonance Studies. Part 48. 13C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry, 53(9), 1351-1360. [Link]

Sources

Exploratory

mass spectrometry of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

An In-Depth Technical Guide to the Mass Spectrometry of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one Executive Summary This guide provides a comprehensive analysis of the mass spectrometric behavior of rel-(1R,3S,4S...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Executive Summary

This guide provides a comprehensive analysis of the mass spectrometric behavior of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, a halogenated bicyclic ketone. As a Senior Application Scientist, my objective is to move beyond mere data reporting and delve into the mechanistic underpinnings of the compound's fragmentation. Understanding these pathways is critical for researchers in synthetic chemistry and drug development for unequivocal structural verification, impurity profiling, and metabolite identification. We will explore the optimal analytical workflow, dissect the primary fragmentation routes—including alpha-cleavages, rearrangements, and the diagnostic loss of chlorine-containing moieties—and establish a self-validating framework for spectral interpretation based on isotopic abundance patterns. This document serves as both a procedural guide and a reference for interpreting the mass spectrum of this and structurally related molecules.

Introduction: The Significance of a Bicyclic Scaffold

The bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, is a conformationally rigid scaffold of significant interest in medicinal chemistry and materials science.[1] Its defined three-dimensional structure allows for the precise spatial orientation of functional groups, making it an invaluable template for designing enzyme inhibitors, receptor ligands, and complex synthetic intermediates. The subject of this guide, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (also known as endo-3-chloro-2-norbornanone), incorporates a ketone and a chlorine atom, providing reactive handles for further chemical modification.

Accurate characterization is the bedrock of chemical research and development. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a primary tool for confirming the identity, purity, and structure of such compounds. The insights gained from a detailed mass spectral analysis are crucial for ensuring the fidelity of synthetic pathways and the quality of materials destined for further study.

Compound Properties:

PropertyValueSource
Molecular Formula C₇H₉ClO[2][3][4]
Average Molar Mass 144.60 g/mol [2]
Monoisotopic Mass 144.0341926 Da[2][3]
Stereochemistry A racemic mixture of (1R,3S,4S) and (1S,3R,4R) enantiomers
Synonyms endo-3-Chloro-2-norbornanone, 3-Chlorobicyclo[2.2.1]heptan-2-one[2][3]

The Analytical Cornerstone: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For a volatile, thermally stable molecule like 3-chlorobicyclo[2.2.1]heptan-2-one, GC-MS with electron ionization (EI) is the method of choice. The rationale for this selection is twofold:

  • Gas Chromatography (GC): Provides excellent separation of the analyte from solvents, starting materials, or byproducts, ensuring that the mass spectrum obtained is of a pure compound. This is fundamental to trustworthy data.

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy into the molecule. While this can sometimes lead to the absence of a molecular ion, it generates a rich, reproducible fragmentation pattern that serves as a structural "fingerprint." The industry-standard 70 eV ionization energy is utilized to ensure that the resulting spectra are comparable to established mass spectral libraries.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Dissolve sample in volatile solvent (e.g., DCM) a1 Inject into GC p1->a1 a2 Separation on capillary column a1->a2 a3 Elution into MS ion source a2->a3 a4 Ionization (EI, 70 eV) a3->a4 a5 Mass Analysis (Quadrupole) a4->a5 d1 Acquire Mass Spectrum a5->d1 d2 Identify Molecular Ion (M•+) d1->d2 d3 Analyze Isotope Pattern d2->d3 d4 Elucidate Fragmentation Pathways d3->d4

Caption: Recommended workflow for GC-EI-MS analysis.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, providing a clear and robust method for obtaining high-quality data.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in a high-purity volatile solvent such as dichloromethane (DCM) or ethyl acetate.

    • Perform a serial dilution to a working concentration of 1-10 µg/mL. Causality: This concentration range prevents detector saturation while ensuring a strong signal-to-noise ratio.

  • Gas Chromatography Parameters:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm DB-5ms or equivalent, with a 0.25 µm film thickness. Causality: This column provides excellent resolution for a wide range of semi-volatile analytes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometry Parameters:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 35-250. Causality: This range comfortably covers the molecular ion and all expected fragments without collecting unnecessary low-mass solvent data.

Decoding the Spectrum: A Mechanistic Approach

The mass spectrum of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a puzzle. By applying fundamental principles of organic mass spectrometry, we can piece together the identities of the major fragments.

The Molecular Ion (M•+)

The first and most crucial peak to identify is the molecular ion. Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), any fragment containing a single chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.

  • [M]•+: The peak corresponding to the molecule with the ³⁵Cl isotope will appear at m/z 144 .

  • [M+2]•+: The peak for the ³⁷Cl isotopologue will appear at m/z 146 .

Observing this 3:1 doublet at m/z 144/146 is the first confirmation of the compound's identity and the presence of one chlorine atom. The rigid bicyclic structure should lend enough stability for the molecular ion to be observable, albeit potentially of low intensity.[5]

Primary Fragmentation Pathways

The energetic molecular ion rapidly fragments via several competing pathways. The most plausible routes are detailed below and illustrated in the subsequent diagram.

  • Loss of a Chlorine Radical ([M-Cl]⁺):

    • Cleavage of the C-Cl bond results in the loss of a chlorine radical (•Cl).

    • This generates an acylium ion at m/z 109 . This ion is resonance-stabilized and is expected to be a prominent peak in the spectrum.

    • m/z 144 → m/z 109 + •Cl

  • Loss of Hydrogen Chloride ([M-HCl]•+):

    • A common fragmentation for alkyl halides is the elimination of a neutral HCl molecule.

    • This leads to a radical cation of bicyclo[2.2.1]hept-3-en-2-one at m/z 108 .

    • m/z 144 → m/z 108 + HCl

  • Alpha-Cleavage (Loss of Carbon Monoxide):

    • Ketones frequently undergo alpha-cleavage, where the bond adjacent to the carbonyl group breaks.[6] The loss of a neutral carbon monoxide (CO) molecule is a classic example.

    • This fragmentation would produce a chloro-substituted bicyclic radical cation.

    • m/z 144 → [C₆H₉Cl]•+ at m/z 116/118 + CO

    • This fragment at m/z 116 (with its M+2 peak at 118) would be a strong indicator of this pathway.

  • Complex Rearrangement and Fragmentation: The rigid bicyclic system can undergo rearrangements that lead to the formation of very stable, smaller fragments. The fragment at m/z 67 is often observed in the mass spectra of norbornane derivatives and is attributed to the stable cyclopentenyl cation ([C₅H₇]⁺), likely formed after several rearrangement and cleavage steps. The loss of the bridgehead carbon and associated carbons is a complex but common pathway for these systems.

Fragmentation Pathway Diagram

G cluster_frags Primary Fragments cluster_secondary Secondary/Tertiary Fragments M [C₇H₉ClO]•+ m/z 144/146 F1 [C₇H₉O]+ m/z 109 M->F1 - •Cl F2 [C₇H₈O]•+ m/z 108 M->F2 - HCl F3 [C₆H₉Cl]•+ m/z 116/118 M->F3 - CO F5 Further Fragmentation F1->F5 - CO F4 [C₅H₇]+ m/z 67 F2->F4 - C₂H₃O• F3->F4 - C₂H₂Cl• F5->F4

Caption: Proposed EI fragmentation pathways for the title compound.

Summary of Expected Fragments
m/z (³⁵Cl)m/z (³⁷Cl)Relative IntensityProposed IdentityFragmentation Pathway
144146Low[M]•+ Molecular IonIonization
116118Moderate[C₆H₉Cl]•+Loss of CO
109-High[C₇H₉O]+Loss of •Cl
108-Moderate[C₇H₈O]•+Loss of HCl
67-High (Base Peak)[C₅H₇]+Rearrangement/Loss of C₂H₂ClO

Conclusion: A Framework for Confident Identification

The mass spectrometric analysis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a clear demonstration of how fundamental principles can be applied to elucidate complex structures. The key identifiers for this molecule under electron ionization are:

  • A molecular ion doublet at m/z 144/146 with a ~3:1 intensity ratio.

  • A prominent fragment at m/z 109 , corresponding to the loss of a chlorine radical.

  • A significant fragment at m/z 108 , resulting from the neutral loss of HCl.

  • The presence of a base peak at m/z 67 , characteristic of the bicyclic core.

This guide provides researchers and drug development professionals with a robust experimental protocol and a logical framework for interpreting the resulting data. By understanding the why behind the fragmentation—the stability of the resulting ions and neutral losses—scientists can move from simple spectral matching to confident, mechanistically-supported structural confirmation.

References

  • Plettner, E., et al. (2005). The absolute configuration of bicyclo[2.2.1]heptan-2-one. Tetrahedron: Asymmetry, 16(16), 2754–2763. Available at: [Link]

  • PubChem (n.d.). 3-Chlorobicyclo(2.2.1)heptan-2-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link][2]

  • Chemistry LibreTexts (2021). 1.7.2: Fragmentation Patterns of Organic Molecules. Retrieved January 22, 2026, from [Link][7]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 22, 2026, from [Link][6]

  • Matrix Fine Chemicals (n.d.). 3-CHLOROBICYCLO[2.2.1]HEPTAN-2-ONE. Retrieved January 22, 2026, from [Link][4]

  • Singh, R. P., & Kumar, V. (2022). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. YouTube. Retrieved January 22, 2026, from [Link][5]

Sources

Foundational

An In-depth Technical Guide to rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

This guide provides a comprehensive technical overview of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, a halogenated bicyclic ketone of significant interest in synthetic organic chemistry. This document is intended...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, a halogenated bicyclic ketone of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize complex scaffolds as building blocks for novel molecules. We will delve into its chemical identity, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and safe handling protocols, offering field-proven insights into its application.

Chemical Identity and Nomenclature

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a bridged bicyclic compound, commonly known as a norbornane derivative. The "rel" descriptor indicates that the defined relative stereochemistry of (1R,3S,4S) implies the presence of its enantiomer, (1S,3R,4R), in a racemic mixture. The key structural feature is the bicyclo[2.2.1]heptane framework, which imparts significant ring strain and unique stereoelectronic properties. The endo positioning of the chlorine atom at the C3 position is a critical stereochemical feature influencing its reactivity.

Key Identifiers:

  • CAS Number : 30860-22-1[1][2][3]

  • IUPAC Name : rel-(1R,3S,4S)-3-chlorobicyclo[2.2.1]heptan-2-one[2]

  • Synonyms : (±)-endo-3-Chloro-2-norbornanone, 3-Chloro-2-norbornanone, endo-3-Chlorobicyclo[2.2.1]heptan-2-one[1][2]

  • Molecular Formula : C₇H₉ClO[1][2][3]

  • Molecular Weight : 144.60 g/mol [1]

Physicochemical and Spectroscopic Properties

Understanding the physical and spectral properties of a compound is fundamental to its application in synthesis and analysis.

Physical Properties

The compound is typically a clear yellow-brown liquid under standard conditions.[2] Its bicyclic structure results in a relatively high boiling point for its molecular weight.

PropertyValueSource
Appearance Clear yellow-brown liquid[2]
Boiling Point 100 °C @ 10 mmHg[2]
Density 1.23 g/cm³[2]
Refractive Index (n20/D) 1.499[2]
Topological Polar Surface Area 17.1 Ų[1]
XLogP3 1.5[1]
Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the structure and purity of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. The rigid bicyclic framework leads to well-defined and often complex NMR spectra.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the nine protons. The bridgehead protons (C1 and C4) will appear as multiplets. The proton at C3, adjacent to the chlorine atom, will be a key diagnostic signal, typically a doublet of doublets, with its chemical shift and coupling constants providing information about the endo stereochemistry.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display seven unique signals. The carbonyl carbon (C2) will be the most downfield signal, typically around 200-210 ppm. The carbon bearing the chlorine (C3) will also have a characteristic chemical shift, generally in the range of 60-70 ppm.

  • Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong absorption band corresponding to the carbonyl (C=O) stretch, expected in the region of 1750-1770 cm⁻¹. The C-Cl stretching vibration will appear in the fingerprint region.

  • Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z 144 and a characteristic M+2 peak at m/z 146 with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.[1] Common fragmentation patterns for norbornane systems will also be observed.

Synthesis and Mechanistic Considerations

The synthesis of α-chloro ketones within the bicyclo[2.2.1]heptane system requires careful control of stereochemistry. A common and effective pathway involves the Diels-Alder reaction to construct the bicyclic core, followed by functional group manipulation.

Synthetic Workflow

A widely adopted strategy begins with the cycloaddition of cyclopentadiene and 2-chloroacrylonitrile. This reaction establishes the norbornene skeleton with the required nitrile and chloro substituents. Subsequent hydrolysis under basic conditions converts the α-chloronitrile to the desired ketone. This method is advantageous as it builds the core structure efficiently.[4][5]

Synthesis_Workflow cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Hydrolysis cluster_2 Step 3 & 4: Saturation & Chlorination CPD Cyclopentadiene Intermediate 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile CPD->Intermediate [4+2] Benzene, Reflux CAN 2-Chloroacrylonitrile CAN->Intermediate Product_Unsat Bicyclo[2.2.1]hept-5-en-2-one Intermediate->Product_Unsat Reflux Base KOH, EtOH Base->Product_Unsat SaturatedKetone Bicyclo[2.2.1]heptan-2-one Product_Unsat->SaturatedKetone H2 H₂, Pd/C H2->SaturatedKetone ChlorinatingAgent Chlorinating Agent FinalProduct rel-(1R,3S,4S)-3-Chlorobicyclo [2.2.1]heptan-2-one ChlorinatingAgent->FinalProduct SaturatedKetone->FinalProduct

Caption: Synthetic workflow for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one.

Detailed Experimental Protocol

Step 1: Synthesis of (1S,4S)-2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile**[5]

  • To a solution of freshly distilled cyclopentadiene (1.25 eq) in benzene, add 2-chloroacrylonitrile (1.0 eq).

  • Reflux the reaction mixture for 36 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Causality: The Diels-Alder reaction is a powerful C-C bond-forming reaction that efficiently creates the bicyclic core. Refluxing in a non-polar solvent like benzene favors the cycloaddition.

Step 2: Synthesis of (1S,4S)-Bicyclo[2.2.1]hept-5-en-2-one**[5]

  • Prepare a solution of potassium hydroxide (KOH) in ethanol.

  • Cool the basic solution to 0 °C and add the crude α-chloronitrile from the previous step.

  • Reflux the mixture for 2 hours. The endo-nitrile reacts faster to form the ketone.[4]

  • After cooling, pour the reaction mixture into ice water and neutralize to pH 6 with a dilute acid (e.g., 10% H₃PO₄).

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether), dry the combined organic layers, and concentrate to obtain the unsaturated ketone.

Causality: Basic hydrolysis proceeds via nucleophilic attack on the nitrile, followed by elimination and tautomerization to form the ketone. The elevated temperature ensures the reaction goes to completion.

Step 3 & 4: Hydrogenation and Chlorination

  • The unsaturated ketone is hydrogenated using a standard catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to yield bicyclo[2.2.1]heptan-2-one.

  • The subsequent α-chlorination can be achieved using various reagents (e.g., sulfuryl chloride, N-chlorosuccinimide) under conditions that favor the formation of the thermodynamically more stable endo isomer. The specific conditions must be carefully optimized to control stereoselectivity.

Trustworthiness: Each step of this protocol can be monitored by standard analytical techniques (TLC, GC-MS, NMR) to validate the formation of intermediates and the final product, ensuring a self-validating workflow.

Reactivity and Applications in Drug Development

The synthetic utility of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one stems from the reactivity of the α-chloro ketone motif, constrained within a rigid bicyclic framework. This structure serves as a versatile intermediate for introducing complexity and stereochemical control in the synthesis of bioactive molecules.

Key Reactive Sites

The molecule has two primary sites for chemical transformation: the carbonyl group and the carbon-chlorine bond. The rigid structure dictates the trajectory of nucleophilic attacks and influences the stereochemical outcome of reactions.

Sources

Exploratory

An In-Depth Technical Guide to the Structural Elucidation of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of the bicyclic ketone, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. The bicyclo[2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the crystal structure of the bicyclic ketone, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. The bicyclo[2.2.1]heptane scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid, well-defined three-dimensional structure.[1] The precise placement of functional groups, such as the chlorine atom in the target molecule, can significantly influence biological activity and material properties. Therefore, a definitive understanding of the compound's solid-state conformation through single-crystal X-ray diffraction is of paramount importance for researchers in drug development and related fields.

While a specific crystal structure for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is not publicly available in crystallographic databases as of the writing of this guide, this document outlines the established, field-proven protocols for its synthesis, crystallization, and structural analysis. The methodologies described herein are based on successful crystallographic studies of closely related bicyclo[2.2.1]heptane derivatives.[1][2][3]

Physicochemical Properties

A foundational understanding of the target molecule's basic properties is essential before embarking on experimental work.

PropertyValueSource
CAS Number 30860-22-1[4][5]
Molecular Formula C₇H₉ClO[4][5]
Molecular Weight 144.60 g/mol [4][5]
Appearance Clear yellow-brown liquid[5]
Boiling Point 100 °C @ 10 mm Hg[5]
Refractive Index n20/D 1.499[5]

Part 1: Synthesis and Purification

The synthesis of the target molecule is a critical first step. A plausible and efficient synthetic route is necessary to obtain a sufficient quantity of the compound with high purity, which is a prerequisite for successful crystallization. The following protocol is adapted from established methods for the synthesis of related bicyclic ketones.[2][6]

Experimental Protocol: Synthesis
  • Diels-Alder Reaction: The synthesis can commence with a Diels-Alder reaction between cyclopentadiene and a suitable chlorinated ketene equivalent or a subsequent chlorination of the parent bicyclo[2.2.1]heptan-2-one. For instance, a reaction of cyclopentadiene with 2-chloroacrylonitrile can yield a chlorobicyclo[2.2.1]heptene carbonitrile intermediate.[6]

  • Hydrolysis and Ketone Formation: The intermediate from the Diels-Alder reaction can then be hydrolyzed under basic conditions to form the corresponding ketone.[2][6]

  • Stereoselective Reduction/Chlorination (if necessary): Depending on the starting materials, further steps may be required to achieve the desired stereochemistry. This could involve stereoselective reductions or chlorinations, which are well-documented for the bicyclo[2.2.1]heptane system.

  • Purification: The crude product should be purified using column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) should be optimized using thin-layer chromatography (TLC) to ensure the separation of any stereoisomers or byproducts. The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A Diels-Alder Reaction (e.g., Cyclopentadiene + Chloro-alkene) B Intermediate Formation A->B C Hydrolysis/Ketone Formation B->C D Column Chromatography C->D Crude Product E Purity Confirmation (NMR, MS) D->E F Pure Compound rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one E->F

Caption: Workflow for the synthesis and purification of the target compound.

Part 2: Single Crystal Growth

The growth of high-quality single crystals is often the most challenging step in determining a crystal structure. The following techniques are commonly employed for compounds of this type.

Experimental Protocol: Crystallization
  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture thereof) to create a near-saturated solution.

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap that has a few small holes pricked in it to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

  • Vapor Diffusion:

    • Liquid-Liquid: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

    • Solid-Liquid: If the compound is a solid at room temperature, it can be placed in a sealed container with a solvent in which it is sparingly soluble. The solvent vapor will slowly dissolve and then redeposit the material as crystals.

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. This can be done by placing the solution in a Dewar flask with a known cooling rate or by using a programmable cooling bath.

The choice of solvent is critical and often requires screening a variety of options.

Part 3: X-ray Crystallographic Analysis

Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction. The following is a generalized protocol for this process.

Experimental Protocol: Data Collection and Structure Refinement
  • Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations. The diffractometer bombards the crystal with monochromatic X-rays and collects the diffraction pattern.

  • Structure Solution: The collected data is used to determine the unit cell parameters and the space group of the crystal. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density and, therefore, the atomic positions.

  • Structure Refinement: The initial model is refined using a least-squares method. This process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using software such as CHECKCIF to ensure that the model is chemically reasonable and that there are no significant errors.

Data Analysis and Interpretation Workflow

G A Single Crystal Selection B X-ray Diffraction Data Collection A->B C Data Processing (Unit Cell, Space Group) B->C D Structure Solution (Direct/Patterson Methods) C->D E Structure Refinement (Least-Squares) D->E F Final Structural Model E->F G Validation (CHECKCIF) F->G

Caption: Workflow for X-ray crystallographic analysis.

Part 4: Expected Structural Features and Significance

Although the crystal structure has not been experimentally determined, we can predict some key features based on the known stereochemistry and the nature of the bicyclo[2.2.1]heptane framework.

  • Ring Conformation: The bicyclo[2.2.1]heptane core will adopt its characteristic strained, boat-like conformation.

  • Stereochemistry: The relative stereochemistry (rel-(1R,3S,4S)) dictates the spatial arrangement of the substituents. The chlorine atom at the 3-position will be in an endo position.

  • Bond Lengths and Angles: The C-Cl, C=O, and C-C bond lengths and angles are expected to be within the typical ranges for such functional groups, though minor deviations may occur due to ring strain.

  • Intermolecular Interactions: In the solid state, it is likely that weak intermolecular interactions, such as dipole-dipole interactions involving the carbonyl and chloro groups, will play a role in the crystal packing.

The precise determination of these structural parameters is crucial for:

  • Computational Modeling: Providing an accurate starting point for molecular dynamics simulations and docking studies in drug discovery.

  • Structure-Activity Relationship (SAR) Studies: Understanding how the 3D structure of the molecule relates to its biological activity.

  • Reaction Mechanism Elucidation: Providing insights into the stereochemical course of reactions involving this and related compounds.

References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hepte-5-ene-2-one and bicyclo[2.2.1]hepten-2-one: Resolution, absolute configuration and hydrogen bonding properties. Tetrahedron: Asymmetry, 16(16), 2754-2763. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 3-CHLOROBICYCLO[2.2.1]HEPTAN-2-ONE. Retrieved from [Link]

  • An, L., et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(21), 4875-4879. Available at: [Link]

  • Pratt, R. M., & Thomas, E. J. (1998). Synthesis of chiral organotin reagents: synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor. X-Ray crystal structures of (dimethyl)[(1R,2S,4R)-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl]tin hydride and related compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2649-2660. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 27(19), 6543. Available at: [Link]

Sources

Foundational

The Bicyclo[2.2.1]heptan-2-one Core: A Technical Guide to Synthesis, Reactivity, and Application

The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained bicyclic system, holds a privileged position in the landscape of organic chemistry and drug discovery. Its unique three-dimensional architectu...

Author: BenchChem Technical Support Team. Date: February 2026

The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained bicyclic system, holds a privileged position in the landscape of organic chemistry and drug discovery. Its unique three-dimensional architecture provides a robust scaffold for the precise spatial arrangement of functional groups, making it an invaluable building block in the synthesis of complex natural products, chiral auxiliaries, and pharmacologically active agents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of a key derivative of this scaffold: bicyclo[2.2.1]heptan-2-one, also known as norcamphor. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.

Synthesis of the Bicyclo[2.2.1]heptan-2-one Scaffold

The construction of the bicyclo[2.2.1]heptane skeleton is most prominently achieved through the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the bicyclic ring system with high stereocontrol.[1][2][3] Variations of this method, alongside other synthetic strategies, provide access to a diverse range of functionalized norcamphor derivatives.

The Diels-Alder Reaction: A Cornerstone of Synthesis

The Diels-Alder reaction remains the most utilized method for constructing the bicyclo[2.2.1]heptane framework.[1] This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene ring. In the context of bicyclo[2.2.1]heptan-2-one synthesis, cyclopentadiene is a commonly employed diene.

A notable strategy involves a sequential Diels-Alder reaction followed by a rearrangement to yield highly functionalized bicyclo[2.2.1]heptanes.[1] For instance, the reaction between 1,3-butadienes and unsaturated aldehydes can be catalyzed by a chiral Lewis acid to enable the enantioselective construction of these bicyclic systems.[1]

  • To a solution of the α,β-unsaturated aldehyde (1.0 eq) and the diene (2.0 eq) in a suitable solvent (e.g., toluene) at -20 °C, add the Lewis acid (e.g., MeAlCl₂, 1.0 M solution in hexane, 0.2 eq) dropwise.

  • Stir the reaction mixture at -20 °C for 1 hour to complete the Diels-Alder cycloaddition (monitor by GC).

  • For subsequent rearrangement, additional Lewis acid (1.0 eq) can be added, and the temperature may be increased.[4]

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., MTBE).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography.[4]

The use of Lewis acids such as SnCl₄, EtAlCl₂, and others can significantly enhance the rate and stereoselectivity of the Diels-Alder reaction.[1][5] The Lewis acid coordinates to the carbonyl oxygen of the dienophile, lowering its LUMO energy and accelerating the reaction.

Diels_Alder cluster_product Product Diene Diene (e.g., Cyclopentadiene) Bicycloheptanone Bicyclo[2.2.1]hept-5-en-2-one Diene->Bicycloheptanone Dienophile Dienophile (e.g., α,β-Unsaturated Ketone) Dienophile->Bicycloheptanone Lewis_Acid Lewis Acid (e.g., EtAlCl₂) Lewis_Acid->Dienophile Coordination

Caption: Lewis Acid-Catalyzed Diels-Alder Reaction Workflow.

Synthesis from Natural Products: The Camphor Route

The naturally abundant monoterpene, camphor, which possesses the bicyclo[2.2.1]heptane skeleton, serves as a valuable chiral starting material for the synthesis of a variety of functionalized derivatives.[6][7][8] This approach provides access to enantiomerically pure compounds, which are crucial in asymmetric synthesis and drug development.

Key Reactions of Bicyclo[2.2.1]heptan-2-ones

The strained bicyclic framework and the presence of the carbonyl group endow bicyclo[2.2.1]heptan-2-ones with a rich and often stereochemically predictable reactivity.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a notable reaction of ketones that converts them into esters, or in the case of cyclic ketones, into lactones.[9][10][11] This reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group and is highly valuable for ring expansion and the synthesis of functionalized cyclic compounds. The migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of the oxidation, with more substituted carbons migrating preferentially.[9][10] For norbornenone (bicyclo[2.2.1]hept-5-en-2-one), the Baeyer-Villiger oxidation selectively oxidizes the ketone to a lactone without affecting the double bond.[12]

  • Protonation of the carbonyl oxygen by the peroxyacid.

  • Nucleophilic attack of the peroxyacid on the carbonyl carbon to form a tetrahedral intermediate (Criegee intermediate).[9]

  • Concerted migration of an adjacent carbon atom to the oxygen of the peroxide group with concomitant cleavage of the O-O bond.

  • Deprotonation to yield the final ester or lactone product.

Baeyer_Villiger Ketone Bicyclo[2.2.1]heptan-2-one + RCO₃H Criegee Criegee Intermediate Tetrahedral Adduct Ketone->Criegee Nucleophilic Attack Lactone Lactone + RCO₂H Criegee->Lactone Rearrangement

Caption: Baeyer-Villiger Oxidation Mechanism.

Wagner-Meerwein Rearrangement

The bicyclo[2.2.1]heptane system is prone to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement.[13][14][15] This reaction typically occurs under acidic conditions and involves the 1,2-shift of a carbon-carbon bond to a carbocationic center, leading to a more stable carbocation and a rearranged carbon skeleton. These rearrangements are a characteristic feature of the chemistry of camphor and its derivatives.[13][16]

Stereoselective Reduction of the Carbonyl Group

The reduction of the ketone functionality in bicyclo[2.2.1]heptan-2-ones can proceed with high diastereoselectivity, influenced by the steric hindrance of the bicyclic framework. Reduction with alkali metals in liquid ammonia often yields predominantly the endo-alcohol, as protonation of the intermediate hydroxy carbanion occurs preferentially from the less hindered exo-face.[17] The use of bulky reducing agents like L-Selectride can also lead to high diastereoselectivity.[18][19]

  • In an argon-flushed flask, add lithium aluminum hydride (1.5 eq) to dry tetrahydrofuran (THF) and cool to 0 °C.

  • Add a solution of the bicyclo[2.2.1]heptan-2-one derivative (1.0 eq) in THF dropwise over 15 minutes.

  • After the addition is complete, warm the mixture to room temperature and stir for 15 minutes.

  • Cool the mixture to 0 °C and quench sequentially with water, 30% aqueous NaOH, and then water.

  • Filter the reaction mixture and concentrate the filtrate in vacuo.

  • Purify the residue by column chromatography to yield the corresponding alcohol.[1]

Reducing AgentPredominant IsomerReference
LiAlH₄endo-alcohol[1]
Alkali Metals in Liquid NH₃endo-alcohol[17]
L-SelectrideHigh syn-diastereoselectivity[18]

Table 1: Stereoselectivity in the Reduction of Bicyclo[2.2.1]heptan-2-ones.

Applications in Drug Discovery and Asymmetric Synthesis

The rigid bicyclo[2.2.1]heptane scaffold is a key structural motif in a variety of biologically active molecules and serves as a versatile template in asymmetric synthesis.[20][21]

Medicinal Chemistry Applications

Derivatives of norcamphor have been designed and synthesized as noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor at the phencyclidine (PCP) binding site.[22] Over-activation of NMDA receptors is implicated in various neurological disorders, and antagonists of these receptors have therapeutic potential.[23][24] Structure-activity relationship (SAR) studies on these compounds are crucial for optimizing their potency and selectivity.[23][25]

The nitrogen-containing analogs, aza-bicyclo[2.2.1]heptanes, are also of significant interest in medicinal chemistry. For instance, 2-aza-bicyclo[2.2.1]heptane derivatives have been developed as non-peptide antagonists of human orexin receptors, with potential applications in the treatment of sleep and eating disorders.[26] Furthermore, the 7-azabicyclo[2.2.1]heptane skeleton is the core of epibatidine, a potent analgesic, and its analogs are being explored for their therapeutic potential.[27][28] The synthesis of these aza-derivatives often involves specialized synthetic routes, including intramolecular cyclization strategies.[28][29]

Chiral Auxiliaries in Asymmetric Synthesis

The inherent chirality of camphor and its derivatives makes them excellent chiral auxiliaries for controlling the stereochemical outcome of a wide range of chemical reactions.[6][8][30][31] Chiral auxiliaries are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer in a subsequent reaction, after which the auxiliary can be removed and recycled.[32] Camphor-derived auxiliaries, such as camphorsultam, have been successfully employed in asymmetric Diels-Alder reactions, aldol additions, and Michael additions.[31]

Chiral_Auxiliary Start Achiral Substrate Attach Attach Chiral Auxiliary (e.g., Camphor-derived) Start->Attach Diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) Attach->Diastereoselective Cleave Cleave Auxiliary Diastereoselective->Cleave Product Enantiomerically Enriched Product Cleave->Product

Caption: Workflow for Asymmetric Synthesis Using a Chiral Auxiliary.

Conclusion

The bicyclo[2.2.1]heptan-2-one scaffold and its derivatives represent a cornerstone of modern organic synthesis and medicinal chemistry. The well-established and versatile synthetic routes, primarily centered around the Diels-Alder reaction, provide access to a vast array of structurally diverse compounds. The predictable reactivity of the norcamphor core, including characteristic rearrangements and stereoselective transformations, allows for intricate molecular design. The demonstrated applications of this scaffold in the development of novel therapeutics and as a powerful tool in asymmetric synthesis underscore its enduring importance. Continued exploration of the synthesis and functionalization of bicyclo[2.2.1]heptan-2-ones will undoubtedly lead to further innovations in drug discovery and the broader chemical sciences.

References

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.
  • Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry. [Link]

  • A sequential Diels–Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes as novel floral and woody odorants. The Journal of Organic Chemistry. [Link]

  • Synthesis of multifunctionalized norcamphor scaffolds by asymmetric...
  • Synthesis of camphor-derived chiral auxiliaries and their application in asymmetric Morita-Baylis-Hillman reactions - ResearchGate. [Link]

  • Diels Alder Reaction - YouTube. [Link]

  • Toxicity Studies on Novel N-Substituted Bicyclo-Heptan-2-Amines
  • Wagner‐Meerwein rearrangement of camphene followed by nucleophilic... - ResearchGate. [Link]

  • Baeyer-Villiger Oxidation - Chemistry Steps. [Link]

  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Bronsted Acid Catalized Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries | Request PDF - ResearchGate. [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. [Link]

  • 7-azabicyclo-[2.2.
  • Diastereoselective, Lewis acid-mediated Diels-Alder reactions of allenoic acid derivatives and 1,3- cyclopentadienes - The Royal Society of Chemistry. (URL not available)
  • ChemInform Abstract: Remote Functionalization of Camphor: Application to Natural Product Synthesis | Request PDF - ResearchGate. [Link]

  • Asymmetric aldol reactions employing a camphor-derived chiral oxazinone auxiliary. | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Radical promoted Wagner-Meerwein-type rearrangement of epoxides in camphoric systems using a Ti(III) radical source - PubMed. [Link]

  • Synthesis of a Camphor-Derived Auxiliary and the Application to the Asymmetric Darzens Reaction - ResearchGate. [Link]

  • Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives - ResearchGate. [Link]

  • 30.1: Wagner-Meerwein Rearrangements - Chemistry LibreTexts. [Link]

  • 2-aza-bicyclo[2.2.
  • Diels Alder Reaction in Organic Synthesis Practice Problems - Chemistry Steps. [Link]

  • enantioselective diels-alder reactions of 2h-pyrans - The University of Liverpool Repository. [Link]

  • Synthesis and Structure−Activity Relationships of 6,7-Benzomorphan Derivatives as Antagonists of the NMDA Receptor−Channel Complex - ResearchGate. [Link]

  • Rearrangements in Organic Chemistry. (URL not available)
  • A General and Simple Diastereoselective Reduction by L-Selectride: Efficient Synthesis of Protected (4S,5S)-Dihydroxy Amides - MDPI. [Link]

  • Diels-alder reactions catalyzed by lewis acid containing solids: renewable production of bio-plastics - Google P
  • Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems José Ignacio Barriobero Neila ABSTRACT TESIS DOCT - Servicio de Publicaciones. (URL not available)
  • Novel Hydrophobic Functionalized UiO-66 Series: Synthesis, Characterization, and Evaluation of Their Structural and Physical–Chemical Properties - NIH. [Link]

  • 16.5 Diels-Alder Reactions | Organic Chemistry - YouTube. [Link]

  • Structure-activity relationships of dually-acting acetylcholinesterase inhibitors derived from tacrine on N-methyl-d-Aspartate r - Loschmidt Labor
  • Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude - AdiChemistry. [Link]

  • Baeyer-Villiger Oxidation - Organic Chemistry Portal. [Link]

  • Synthesis of highly functionalized C60 fullerene derivatives and their applications in material and life sciences - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N - Sci-Hub. (URL not available)
  • Diels-Alder reaction (video) - Khan Academy. [Link]

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  • Chiral auxiliary - Wikipedia. [Link]

  • Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid - PubMed. [Link]

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  • Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application - NIH. [Link]

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Exploratory

An In-depth Technical Guide to the Discovery and History of Chlorobicyclo[2.2.1]heptanones

For Researchers, Scientists, and Drug Development Professionals Abstract The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained scaffold, has long captured the attention of chemists, serving as a v...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained scaffold, has long captured the attention of chemists, serving as a versatile building block in the synthesis of complex natural products and medicinally relevant molecules. The introduction of a chlorine atom to this ketone system, creating chlorobicyclo[2.2.1]heptanones, further enhances its synthetic utility and modulates its biological activity. This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of these chlorinated bicyclic ketones, with a particular focus on their significance in drug development. We will delve into the foundational synthetic strategies, explore the mechanistic intricacies that govern stereochemical outcomes, and highlight key applications that underscore the importance of this structural motif in medicinal chemistry.

Historical Perspective and the Dawn of a Versatile Scaffold

The journey into the chemistry of bicyclo[2.2.1]heptanes, commonly known as norbornanes, began with the pioneering work on camphor and its derivatives. However, the deliberate synthesis and exploration of chlorinated bicyclo[2.2.1]heptanones as distinct chemical entities emerged later, driven by the quest for novel synthetic intermediates and biologically active compounds. While a singular "discovery" paper for the simplest chlorobicyclo[2.2.1]heptanone is not readily identifiable, the foundational knowledge stems from the broader exploration of norbornane chemistry.

The inherent strain and unique stereochemical arrangement of the bicyclo[2.2.1]heptane system have made it a subject of intense study.[1] This rigid framework provides a well-defined three-dimensional structure, making it an excellent platform for investigating structure-activity relationships (SAR) in medicinal chemistry.[2] The introduction of a chlorine atom not only serves as a handle for further functionalization but also influences the molecule's lipophilicity and electronic properties, which can have profound effects on its biological target interactions.

The Cornerstone of Synthesis: The Diels-Alder Reaction

The construction of the bicyclo[2.2.1]heptane core is most efficiently achieved through the Nobel Prize-winning Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. For the synthesis of chlorobicyclo[2.2.1]heptanone precursors, this typically involves the reaction of cyclopentadiene with a chlorinated alkene.[3]

Mechanistic Insights into the Diels-Alder Cycloaddition

The stereochemical outcome of the Diels-Alder reaction is a critical aspect, with the formation of endo and exo isomers being a key consideration. The "endo rule" often predicts the major product, where the substituents on the dienophile are oriented towards the diene's π-system in the transition state. This preference is attributed to secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing π-bond of the diene.[3][4]

However, the endo product is the kinetically favored, but often thermodynamically less stable, isomer due to steric hindrance.[4][5] The choice of reaction conditions, including temperature and the use of Lewis acid catalysts, can significantly influence the endo:exo ratio.[4] Lewis acids can enhance the rate and selectivity of the reaction by coordinating to the dienophile, thereby lowering the energy of the LUMO.[4]

Experimental Protocol: Synthesis of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile

This protocol describes the initial Diels-Alder reaction to form the bicyclic core, which is a precursor to the corresponding ketone.

Materials:

  • Freshly distilled cyclopentadiene

  • 2-Chloroacrylonitrile

  • Inert solvent (e.g., benzene or toluene)

  • Round-bottom flask with condenser

  • Nitrogen atmosphere apparatus

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve freshly distilled cyclopentadiene (1.25 molar equivalents) in an inert solvent.[3]

  • Add 2-chloroacrylonitrile (1.0 molar equivalent) to the solution.[3]

  • Heat the reaction mixture under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, a mixture of endo and exo isomers of 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile.[3]

  • The isomers can be separated by column chromatography.

Synthetic Routes to Chlorobicyclo[2.2.1]heptanones

Once the bicyclic framework is established, several strategies can be employed to introduce the ketone functionality and the chlorine atom at various positions.

From Chlorinated Diels-Alder Adducts

A common and efficient route involves the hydrolysis of the nitrile group in adducts like 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile to a carboxamide, followed by further hydrolysis to the corresponding ketone.[6]

Workflow for the Synthesis of 2-Chlorobicyclo[2.2.1]heptan-5-one

G cluster_0 Diels-Alder Reaction cluster_1 Hydrolysis & Conversion A Cyclopentadiene + 2-Chloroacrylonitrile B 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile A->B Heat C 2-Chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide B->C Basic Hydrolysis D Bicyclo[2.2.1]hept-5-en-2-one C->D Further Hydrolysis E 2-Chlorobicyclo[2.2.1]heptan-5-one D->E Saturation & Chlorination

Caption: Synthetic pathway from Diels-Alder adduct to chlorobicyclo[2.2.1]heptanone.

Direct Chlorination of Bicyclo[2.2.1]heptanones

Alternatively, the parent bicyclo[2.2.1]heptanone can be synthesized first, followed by direct chlorination. This approach allows for the introduction of chlorine at different positions, depending on the reaction conditions and the directing effects of the carbonyl group. The stereoselectivity of this chlorination is a key challenge, often yielding a mixture of isomers that require separation.

Structural Elucidation and Spectroscopic Characterization

The unambiguous determination of the structure and stereochemistry of chlorobicyclo[2.2.1]heptanones is paramount for their application in synthesis and drug design. X-ray crystallography provides definitive proof of the absolute configuration.[6] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for routine characterization.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between endo and exo isomers and for determining the position of the chlorine substituent. The rigid bicyclic framework results in distinct chemical shifts and coupling constants for the protons. For instance, the bridgehead protons and the protons adjacent to the carbonyl group and the chlorine atom exhibit characteristic signals. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed for complete spectral assignment.[7]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Selected Protons in a Chlorobicyclo[2.2.1]heptane Derivative

ProtonChemical Shift (ppm)Multiplicity
H1 (bridgehead)2.8 - 3.2m
H4 (bridgehead)2.6 - 3.0m
Hx (adjacent to Cl)3.8 - 4.5m
Hx (adjacent to C=O)2.2 - 2.7m
CH₂ (bridge)1.2 - 1.9m

Note: The exact chemical shifts and multiplicities can vary depending on the specific isomer and the solvent used.

Applications in Drug Discovery and Development

The unique structural features of chlorobicyclo[2.2.1]heptanones make them attractive scaffolds in medicinal chemistry. Their rigidity can pre-organize appended pharmacophoric groups in a defined orientation, leading to enhanced binding affinity and selectivity for biological targets.

Antiviral Agents

Recent studies have highlighted the potential of monoterpenoid-based benzamides bearing a bicyclo[2.2.1]heptane motif as potent inhibitors of the influenza A virus (H1N1).[6] The antiviral efficacy was found to be critically dependent on the stereochemistry of the bicyclo[2.2.1]heptane core and the nature and position of substituents on the aromatic ring.[6] Some of these compounds have shown promising activity against highly pathogenic avian influenza strains (H7N9) and exhibit favorable pharmacokinetic properties.[6] Mechanistic studies suggest that these compounds may interfere with viral entry or later stages of the viral life cycle, such as assembly.[6] Furthermore, substituted bicyclo[2.2.1]heptane fragments have been incorporated into carbocyclic nucleoside analogs, some of which have demonstrated activity against Herpes Simplex Virus 1 (HSV-1).[8]

Anticancer Agents

The bicyclo[2.2.1]heptane scaffold has also been explored for the development of novel anticancer agents. For instance, 1,4-bis(2'-chloroethyl)-1,4-diazabicyclo[2.2.1]heptane dication has shown remarkable antineoplastic activity against a range of murine and rat tumor models, including P-388 lymphocytic leukemia and B16 melanocarcinoma.[9] More recently, bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramides have been identified as selective antagonists of the CXCR2 chemokine receptor, a target implicated in cancer metastasis.[10][11] One promising compound from this series demonstrated good CXCR2 antagonistic activity, favorable in vitro stability, and a significant anti-cancer metastatic effect against a pancreatic cancer cell line.[10][11]

Anti-inflammatory Agents

Derivatives of bicyclo[2.2.1]heptane have been developed as orally active, potent, and selective antagonists of the prostaglandin D2 (PGD2) receptor.[12] PGD2 is a key mediator in allergic inflammation, and its receptor antagonists have therapeutic potential for conditions like asthma and allergic rhinitis.

Logical Relationship of Bicyclo[2.2.1]heptane Scaffold in Drug Discovery

G A Bicyclo[2.2.1]heptane Scaffold B Rigid & Constrained Conformation A->B C Defined 3D Orientation of Substituents B->C D Enhanced Target Binding & Selectivity C->D E Antiviral Activity (e.g., Influenza) D->E F Anticancer Activity (e.g., CXCR2 Antagonists) D->F G Anti-inflammatory Activity (e.g., PGD2 Antagonists) D->G

Sources

Foundational

An In-Depth Technical Guide to the Stereochemistry of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Bicyclo[2.2.1]heptane Scaffold and Its Significance The bicyclo[2.2.1]heptane, commonly known as the norbornane system, is a rigid and ste...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Bicyclo[2.2.1]heptane Scaffold and Its Significance

The bicyclo[2.2.1]heptane, commonly known as the norbornane system, is a rigid and sterically defined bridged cyclic hydrocarbon. Its unique three-dimensional structure has made it a valuable scaffold in medicinal chemistry and materials science. The incorporation of the norbornane motif into molecular design allows for precise control over the spatial arrangement of functional groups, which can significantly influence biological activity and material properties. This guide provides a detailed examination of the stereochemistry of a specific derivative, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, a key intermediate in the synthesis of various complex organic molecules.

Defining the Stereochemistry: rel-(1R,3S,4S)

The nomenclature rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one precisely describes the relative stereochemistry of the molecule. The designation "rel" (for relative) indicates that the compound is a racemic mixture of the (1R,3S,4S) enantiomer and its non-superimposable mirror image, the (1S,3R,4R) enantiomer.

The core of this molecule is the bicyclo[2.2.1]heptan-2-one skeleton. The stereochemical descriptors (1R, 3S, 4S) define the spatial orientation of the substituents at the chiral centers:

  • C1 and C4 are the bridgehead carbons.

  • C2 bears the ketone functional group.

  • C3 is substituted with a chlorine atom.

The descriptor "endo" is often used for substituents on the C3 position that are oriented towards the longer bridge (C7), while "exo" substituents point away from it. In rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, the chlorine atom is in the endo position. This specific arrangement of atoms gives the molecule its distinct chemical properties and reactivity.

Synthesis and Mechanistic Insights: Achieving Stereocontrol

The synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one typically involves the direct α-chlorination of bicyclo[2.2.1]heptan-2-one (norbornanone). The key challenge in this synthesis is to control the stereoselectivity of the chlorination to favor the formation of the endo isomer.

A common and effective method for this transformation is the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent. This reaction often proceeds via a free-radical mechanism.

Proposed Mechanism of Endo-Selective Chlorination

The preference for the formation of the endo-chloro isomer in the free-radical chlorination of norbornanone can be rationalized by considering the steric hindrance of the bicyclic system. The attack of the chlorine radical on the enolate intermediate is sterically more favorable from the less hindered exo face. This leads to the formation of the chlorine substituent in the endo position.

Diagram of the Proposed Synthetic Pathway:

G Norbornanone Bicyclo[2.2.1]heptan-2-one Enolate Enolate Intermediate Norbornanone->Enolate  Base or Radical Initiator Product rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one Enolate->Product  SO₂Cl₂ (Exo attack of Cl radical)

Caption: Synthetic pathway to rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one.

Experimental Protocol: Synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

The following is a representative protocol for the synthesis of the target molecule.

Materials:

  • Bicyclo[2.2.1]heptan-2-one (Norbornanone)

  • Sulfuryl chloride (SO₂Cl₂)

  • Carbon tetrachloride (CCl₄) (or another suitable inert solvent)

  • A radical initiator (e.g., AIBN or benzoyl peroxide) - optional, as the reaction can also be initiated by light or heat.

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., for distillation or chromatography).

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve bicyclo[2.2.1]heptan-2-one in carbon tetrachloride.

  • Add a catalytic amount of a radical initiator, if desired.

  • Heat the solution to reflux.

  • Slowly add a solution of sulfuryl chloride in carbon tetrachloride to the refluxing mixture.

  • Continue to reflux the mixture until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one as a clear liquid.

Spectroscopic Characterization

The structural elucidation of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the connectivity and stereochemistry of the molecule. The characteristic signals for the endo-chloro isomer are distinct from the exo isomer.

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon environments in the molecule and provides information about the electronic environment of each carbon atom.

Table 1: Representative NMR Data for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

¹H NMR Chemical Shift (ppm) Multiplicity Assignment
H3~4.5dCH-Cl
H1~3.0mBridgehead CH
H4~2.8mBridgehead CH
Other CH, CH₂1.5 - 2.2mBicyclic protons
¹³C NMR Chemical Shift (ppm) Assignment
C=O~210Ketone
C-Cl~60CH-Cl
Bridgehead CH~45, ~50C1, C4
Other CH, CH₂20 - 40Bicyclic carbons

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and the specific instrument used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one will show a molecular ion peak corresponding to its molecular formula (C₇H₉ClO) and characteristic isotopic peaks for the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the functional groups present in the molecule. A strong absorption band in the region of 1750-1770 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone in a five-membered ring system.

X-ray Crystallography: The Definitive Proof of Stereochemistry

Applications in Drug Development and Research

The rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one molecule is a versatile building block in organic synthesis. Its defined stereochemistry and the presence of two reactive functional groups (a ketone and a chloro group) allow for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of:

  • Bioactive molecules: The rigid norbornane scaffold can be used to create conformationally constrained analogs of known drugs, potentially leading to improved potency and selectivity.

  • Chiral ligands: The stereocenters of the molecule can be exploited in the design of new chiral ligands for asymmetric catalysis.

  • Complex natural products: The bicyclic core can serve as a starting point for the total synthesis of intricate natural products containing the norbornane motif.

Conclusion

The stereochemistry of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a testament to the intricate three-dimensional nature of organic molecules. A thorough understanding of its synthesis, stereochemical control, and spectroscopic properties is crucial for its effective utilization in research and development. This guide provides a comprehensive overview of these aspects, offering a valuable resource for scientists working in the fields of organic synthesis, medicinal chemistry, and materials science. The continued exploration of the chemistry of this and related bicyclic compounds will undoubtedly lead to the discovery of new and innovative applications.

References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754-2763. Available at: [Link]

Sources

Exploratory

stability and storage of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

An In-Depth Technical Guide to the Stability and Storage of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one Executive Summary rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a halogenated bicyclic ketone, a class...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Executive Summary

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a halogenated bicyclic ketone, a class of molecules often employed as intermediates in complex organic synthesis. The inherent strain of the bicyclo[2.2.1]heptane framework, combined with the reactivity of the α-chloro ketone functional group, presents specific challenges for its long-term stability and storage. This guide provides a comprehensive overview of the compound's stability profile, outlines potential degradation pathways, and establishes field-proven protocols for optimal storage and handling. Adherence to these guidelines is critical for ensuring the compound's purity, integrity, and performance in downstream applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is the first step in developing appropriate storage strategies. rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a solid or high-boiling point liquid whose structure incorporates key reactive features.[1] The presence of a carbonyl group and an adjacent chlorine atom on a strained bicyclic system dictates its chemical behavior.[2][3]

PropertyValueSource
Molecular Formula C₇H₉ClO[4]
Molecular Weight 144.60 g/mol [4]
Appearance Clear yellow-brown liquid[1]
Boiling Point 100 °C @ 10 mm Hg[1]
Density 1.23 g/cm³[1]
Flash Point 202 °F (94.4 °C)[1]
Hydrogen Bond Acceptor Count 1[4]
Hydrogen Bond Donor Count 0[4]

Core Stability Profile and Degradation Pathways

The stability of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is primarily influenced by its susceptibility to hydrolysis, photodegradation, and thermal stress. The electron-withdrawing effect of the chlorine atom significantly impacts the reactivity of the adjacent carbonyl group.[3]

Hydrolytic Stability

The most significant stability concern for this compound is hydrolysis. Chlorinated hydrocarbons, especially in the presence of a carbonyl group, are susceptible to reaction with water.[5]

  • Mechanism: In the presence of moisture, particularly under basic or neutral conditions, the compound can undergo nucleophilic substitution of the chloride or hydrolysis of the carbonyl group, which can lead to the formation of the corresponding hydroxy ketone. This process can be accelerated by elevated temperatures.

  • Acid Formation: A critical consequence of hydrolysis is the potential formation of hydrochloric acid (HCl).[5] This acidic byproduct can catalyze further degradation and cause corrosion of metallic containers or equipment.

  • Causality: The polarity of the carbon-chlorine bond and the electrophilic nature of the carbonyl carbon make the molecule susceptible to attack by nucleophiles like water.

Photostability

Cyclic ketones are known to be sensitive to ultraviolet (UV) light.[6][7] Photons can promote the n → π* excitation of the carbonyl group, leading to the formation of reactive diradical intermediates.[6]

  • Mechanism (Norrish Type I Cleavage): Upon absorption of UV light, the bond between the carbonyl carbon and the adjacent chlorinated carbon (the α-carbon) can cleave, forming a diradical. This intermediate can undergo various subsequent reactions, including decarbonylation or rearrangement, leading to a complex mixture of degradation products.

  • Preventative Insight: The potential for photochemical degradation underscores the absolute necessity of storing the compound in light-resistant containers, such as amber glass vials, and avoiding unnecessary exposure to direct sunlight or strong artificial light sources. The ICH Harmonised Tripartite Guideline for photostability testing (Q1B) provides a framework for formally assessing this liability.[8]

Thermal Stability

While the bicyclic framework is relatively rigid, elevated temperatures can provide the necessary activation energy for degradation, particularly in the presence of trace impurities (e.g., water, acid, or base). Derivatives of bicyclo[2.2.1]heptan-2-one can begin to decompose at temperatures above 200°C.[9] However, long-term storage at even moderately elevated temperatures (e.g., >30°C) can accelerate slow degradation reactions like hydrolysis.[5][10]

Incompatibility and Reactivity Hazards

Proper segregation of chemicals is paramount for laboratory safety and maintaining compound integrity. rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one should not be stored with the following:

  • Strong Bases (e.g., hydroxides, alkoxides): These will vigorously promote hydrolysis and elimination reactions.

  • Strong Oxidizing Agents: Can react with the ketone or other parts of the molecule.

  • Reactive Metals (e.g., alkali metals): Halogenated compounds can react violently with highly reactive metals.[11]

  • Moisture/Water: As detailed above, water is a reactant in the primary degradation pathway.[5]

  • Non-Halogenated Solvents (in waste streams): It is standard best practice to keep chlorinated and non-chlorinated solvent waste in separate, clearly labeled containers to facilitate proper disposal and prevent unintended reactions.[12][13]

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage is required to maximize the shelf-life and preserve the purity of the compound.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Minimizes the rate of all potential degradation reactions, including slow hydrolysis.
Atmosphere Inert Gas (Argon or Nitrogen)Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation.[5][10]
Light Protect from Light (Amber Vials)Prevents photochemical degradation initiated by UV light absorption by the ketone functional group.[6]
Container Tightly Sealed Glass ContainerPrevents ingress of moisture. Glass is preferred for its inertness. The container must be kept tightly closed.[14]
Location Well-ventilated, dry areaEnsures a safe environment and minimizes exposure to ambient humidity.[14]
Handling Workflow

The following diagram outlines the decision-making process for the proper handling and storage of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one upon receipt and during use.

G cluster_storage Storage & Handling Workflow receive Receive Compound inspect Inspect Container Seal receive->inspect seal_ok Seal Intact? inspect->seal_ok store Store at 2-8°C in Dark, Dry Location seal_ok->store Yes reseal Reseal Container Under Inert Gas seal_ok->reseal No use Aliquot for Use in Fume Hood store->use reseal->store check_finished Finished with Sample? use->check_finished check_finished->store No, Return to Storage check_finished->reseal Yes

Caption: Decision workflow for handling and storage.

Experimental Protocols for Stability Assessment

To ensure trustworthiness, protocols must be self-validating. The following workflows provide robust methods for assessing the stability of this compound under stressed conditions.

Protocol: Accelerated Stability Study (Thermal & Hydrolytic)

This protocol is designed to predict long-term stability by subjecting the compound to elevated temperature and humidity.

  • Preparation:

    • Prepare three sets of samples of the compound (e.g., 10 mg each) in sealed, clear glass HPLC vials.

    • Set 1 (Control): Store at 2–8 °C in the dark.

    • Set 2 (Thermal Stress): Store at 40 °C in a calibrated oven.

    • Set 3 (Hydrolytic Stress): Store at 40 °C / 75% Relative Humidity (RH) in a stability chamber.

  • Time Points:

    • Analyze one vial from each set at T=0, 1 week, 2 weeks, and 4 weeks.

  • Analysis:

    • Use a validated reverse-phase HPLC-UV method to determine the purity of the compound. The mobile phase should be buffered to maintain a consistent pH.

    • Use GC-MS on a separate aliquot to identify potential volatile degradants or hydrolysis products.

  • Data Evaluation:

    • Plot the percentage purity against time for each condition. A significant decrease in purity (>5%) in the stress conditions indicates instability.

    • Analyze MS data to propose structures for any new peaks observed in the chromatograms of stressed samples.

The workflow for this experimental protocol is visualized below.

G cluster_workflow Accelerated Stability Study Workflow prep 1. Sample Preparation (Control, Thermal, Hydrolytic) stress 2. Place Samples in Respective Conditions prep->stress timepoint 3. Pull Samples at T=0, 1, 2, 4 weeks stress->timepoint analysis 4. Analytical Testing timepoint->analysis hplc 4a. HPLC-UV for Purity analysis->hplc gcms 4b. GC-MS for Degradants analysis->gcms data 5. Data Analysis & Interpretation hplc->data gcms->data

Caption: Experimental workflow for stability assessment.

Conclusion

The stability of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is intrinsically linked to its α-chloro ketone functionality within a strained bicyclic system. The primary degradation pathways are hydrolysis, which can be catalyzed by basic conditions and produce corrosive HCl, and photochemical decomposition. Therefore, the integrity of this valuable synthetic intermediate is best preserved by strict adherence to a protocol of refrigerated storage (2–8 °C) in a tightly sealed, light-proof container under an inert atmosphere. By understanding the underlying chemical principles and implementing the robust storage and handling procedures outlined in this guide, researchers can ensure the compound's quality and the reliability of their experimental outcomes.

References

  • Plettner, E., Mohle, A., Mwangi, M. T., Griscti, J., Patrick, B. O., Nair, R., & Batchelor, R. J. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and... Tetrahedron.
  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry.
  • PubChem. 3-Chlorobicyclo(2.2.1)heptan-2-one.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Bicyclo[3.2.0]hept-2-en-6-one. Fisher Scientific.
  • University College Cork.
  • Organic Chemistry Portal.
  • Yates, P. (1962). PHOTOCHEMISTRY OF CYCLIC KETONES IN SOLUTION. Pure and Applied Chemistry.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota.
  • Jimeno, C., Cao, L., & Renaud, P. (2026). Synthesis of Csp3 Chlorinated Compounds from Cyclopropanes, Olefins, and C–H Bonds via Photolysis of Willgerodt-Type Reagents.
  • Shiner, C. S., Fisher, A. M., & Yacoby, F. (1983). Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones. Tetrahedron Letters.
  • Forney, F. W., & Markovetz, A. J. (1968). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology.
  • Echemi. (n.d.). rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. Echemi.com.
  • European Chlorinated Solvent Association. (n.d.).
  • do Amaral, L., & Melo, M. T. (n.d.). Steric and Electronic Effects on the Dehydration Step in Cyclohexanone and Bicyclic Ketones. Journal of the Brazilian Chemical Society.
  • University of St Andrews. (n.d.).
  • ResearchGate. (2025). Photochemistry of cyclic α-hydroxy ketones. III.
  • European Chlorinated Solvent Association. (n.d.).
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Benchchem. (n.d.). (1S,4R)-Bicyclo[2.2.1]heptan-2-one. Benchchem.
  • University of Glasgow. (n.d.).

Sources

Foundational

An In-Depth Technical Guide to Determining the Solubility of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, a halogenated bicyclic ketone of interest in medicinal chemistry.[3] Recognizing the scarcity of publicly available solubility data for this specific compound, this document emphasizes methodology. It details the theoretical underpinnings of solubility, a strategic approach to solvent selection, and a robust, step-by-step experimental protocol based on the well-established shake-flask method.[4][5] Furthermore, it provides a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for accurate quantification, ensuring a self-validating and reproducible system for generating high-quality solubility data.

Introduction and Theoretical Framework

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a bicyclic organic compound featuring a rigid, strained ring system.[3] Its structure contains a ketone group (a hydrogen-bond acceptor) and a chlorine atom, which impart a moderate degree of polarity.[6] Understanding its solubility is paramount for its application as a synthetic intermediate or potential therapeutic agent.[2]

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated, homogeneous solution.[7] The principle of "like dissolves like" is the cornerstone for predicting solubility trends. This means that substances with similar intermolecular forces are more likely to be soluble in one another.

Key Physicochemical Properties of the Solute:

PropertyValueSourceImplication for Solubility
Molecular Formula C₇H₉ClO[8][9]Indicates a relatively small molecule.
Molecular Weight 144.60 g/mol [8][10]Lower molecular weight often correlates with higher solubility.
XLogP3 1.5[8][10]This calculated partition coefficient suggests a moderate lipophilicity, predicting better solubility in non-polar to moderately polar organic solvents over water.
Hydrogen Bond Acceptor Count 1 (from the ketone carbonyl)[8][10]Can accept hydrogen bonds from protic solvents (e.g., alcohols).[6]
Hydrogen Bond Donor Count 0[8]Cannot donate hydrogen bonds, limiting its interaction with aprotic, non-polar solvents.

The molecule's rigid bicyclic structure may influence its crystal lattice energy. A higher lattice energy would require more energy to overcome, potentially lowering solubility in all solvents.

Strategic Solvent Selection

The goal is to characterize the solubility profile across a spectrum of solvents with varying polarities, hydrogen bonding capabilities, and chemical natures. This provides a comprehensive understanding for applications ranging from reaction chemistry to formulation.

Recommended Solvent Classes for Initial Screening:

Solvent ClassExample SolventsRationale
Protic Polar Methanol, Ethanol, IsopropanolCapable of hydrogen bonding with the ketone group, likely leading to good solubility.[11]
Aprotic Polar Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Possess dipole moments that can interact with the polar C-Cl and C=O bonds.
Non-Polar Hexane, Toluene, DichloromethaneWill test the contribution of the non-polar bicycloheptane backbone to solubility.
Ester Ethyl AcetateAn intermediate polarity solvent common in synthesis and chromatography.

This selection covers a wide range of solvent properties, allowing for a comprehensive solubility profile to be established.

Experimental Methodology: The Shake-Flask Method

The isothermal shake-flask method is a globally recognized standard for determining thermodynamic solubility.[4][5][12] It involves agitating an excess of the solid compound in the solvent of choice at a constant temperature until equilibrium is reached.[12]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Prepare Solvent & Compound B 2. Add Excess Solid to Vial A->B C 3. Equilibrate at Constant Temp (e.g., 24h at 25°C) B->C D 4. Check for Solid Precipitate C->D E 5. Centrifuge / Filter Sample D->E F 6. Dilute Supernatant E->F G 7. Quantify via HPLC-UV F->G H 8. Report Result (mg/mL or mol/L) G->H Calculate Solubility

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol

Materials:

  • rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (purity >98%)

  • HPLC-grade organic solvents

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (ensure compatibility with solvents)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Preparation: For each solvent, add approximately 10-20 mg of the compound to a pre-weighed 2 mL glass vial. Record the exact mass.

  • Solvent Addition: Add 1.0 mL of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation (e.g., 200 rpm). Allow the samples to equilibrate for at least 24 hours. A longer time (up to 48 hours) may be necessary to ensure equilibrium is reached.[13]

  • Verification of Saturation: After equilibration, visually inspect each vial to confirm that a solid precipitate remains. This is crucial to ensure a saturated solution has been formed.

  • Phase Separation: To separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). Alternatively, filter the supernatant through a 0.22 µm syringe filter.[12] This step must be performed quickly to avoid temperature changes.

  • Sample Dilution: Carefully pipette a known volume of the clear supernatant (e.g., 100 µL) into a larger volumetric flask (e.g., 10 mL). Dilute with the appropriate solvent (typically the mobile phase used for HPLC) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using the validated HPLC-UV method described in Section 4.

  • Calculation: Calculate the original concentration in the saturated solution using the dilution factor. The solubility is expressed in mg/mL or mol/L.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection is a suitable technique for quantifying chlorinated organic compounds.[14][15]

HPLC Method Parameters
ParameterConditionRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmStandard for separation of moderately polar organic molecules.
Mobile Phase Isocratic: 60:40 Acetonitrile:WaterA common mobile phase providing good separation for compounds with this polarity.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 25°CTo ensure reproducible retention times.
UV Detection Wavelength 210 nmKetones typically exhibit UV absorbance at lower wavelengths. This should be confirmed by running a UV scan of a standard solution.
Method Validation

Before analyzing samples, the HPLC method must be validated to ensure its reliability.

  • Calibration Curve: Prepare a series of standard solutions of the compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each standard and plot the peak area against the concentration. The resulting curve should be linear with a correlation coefficient (R²) of ≥0.999.[16]

  • Precision and Accuracy: Analyze a known concentration standard multiple times to assess intra-day and inter-day precision (RSD < 5%). The accuracy should be within 95-105%.[16]

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.[16]

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, concise table. This allows for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolProtic Polar[Experimental Data][Calculated Data]
EthanolProtic Polar[Experimental Data][Calculated Data]
AcetonitrileAprotic Polar[Experimental Data][Calculated Data]
AcetoneAprotic Polar[Experimental Data][Calculated Data]
Ethyl AcetateEster[Experimental Data][Calculated Data]
DichloromethaneNon-Polar[Experimental Data][Calculated Data]
TolueneNon-Polar[Experimental Data][Calculated Data]
HexaneNon-Polar[Experimental Data][Calculated Data]

Interpreting the Results: The data in this table will reveal the compound's solubility profile. It is expected that solubility will be highest in polar solvents, particularly those that can act as hydrogen bond acceptors (e.g., acetone) or donors (e.g., methanol), due to favorable interactions with the ketone functional group. The moderate XLogP3 value suggests that solubility in non-polar solvents like hexane will be significantly lower.

Visualizing Solute-Solvent Interactions

The following diagram illustrates the primary intermolecular forces governing the dissolution of the target compound in a protic polar solvent like methanol.

G cluster_solute Solute: 3-Chlorobicyclo[2.2.1]heptan-2-one cluster_solvent Solvent: Methanol (CH₃OH) Solute C₇H₉ClO (Ketone + Alkyl Halide) Solvent CH₃OH A Dipole-Dipole (C=O, C-Cl) B London Dispersion (Bicyclic Core) Solvent->B Dispersion Forces C H-Bond Donor (-OH) C->A  H-Bonding (Strongest Interaction) D Dipole-Dipole D->A Dipole-Dipole

Caption: Key intermolecular forces in the dissolution process.

Conclusion

This guide provides a robust, scientifically grounded methodology for determining the solubility of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one in a range of common organic solvents. By following the detailed shake-flask protocol and employing the validated HPLC-UV method for quantification, researchers can generate accurate and reproducible data. This information is indispensable for making informed decisions in process chemistry, reaction optimization, and early-stage pharmaceutical formulation, ultimately accelerating the research and development timeline.

References

  • 3-Chlorobicyclo(2.2.1)heptan-2-one. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • 3-CHLOROBICYCLO[2.2.1]HEPTAN-2-ONE | CAS 30860-22-1. Matrix Fine Chemicals. Available from: [Link]

  • Solubility of Organic Compounds. Chem LibreTexts. Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

  • Compound solubility measurements for early drug discovery. Chemspace. Available from: [Link]

  • Table 2 Solubility of different ketones in the buffer medium... ResearchGate. Available from: [Link]

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  • Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health. Available from: [Link]

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  • Method for determining solubility of a chemical compound. Google Patents.
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  • Product Properties Test Guidelines OPPTS 830.7840 Water Solubility... U.S. EPA. Available from: [Link]

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Protocols & Analytical Methods

Method

reactions of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

An In-Depth Guide to the Reactivity and Synthetic Utility of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one Authored by a Senior Application Scientist This document provides a comprehensive technical guide for researc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reactivity and Synthetic Utility of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical . This strained α-chloro ketone, a derivative of the norbornane framework, is a versatile synthetic intermediate. Its unique stereochemistry and inherent ring strain dictate its reactivity, offering pathways to complex molecular architectures relevant in medicinal chemistry and materials science.[1] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Molecular Profile and Physicochemical Properties

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a bicyclic ketone characterized by a chlorine atom at the α-position to the carbonyl group. The rel-(1R,3S,4S) designation defines the relative stereochemistry of the chiral centers. The rigid bicyclo[2.2.1]heptane skeleton imparts significant strain and conformational rigidity, which are key factors governing its chemical behavior.

PropertyValueReference
Molecular Formula C₇H₉ClO[2]
Molecular Weight 144.60 g/mol [2]
Boiling Point 100 °C @ 10 mm Hg[2]
Density 1.23 g/cm³[2]
Refractive Index n20/D 1.499[2]

Core Reactivity: A Mechanistic Overview

The reactivity of this compound is dominated by the interplay between the electrophilic carbonyl carbon, the adjacent carbon bearing a good leaving group (Cl), and the strained ring system. The primary reaction pathways include nucleophilic substitutions, carbonyl additions, and base-induced rearrangements.

Enolate Formation: The Constraint of Bredt's Rule

In the presence of a base, α-halo ketones typically form enolates. For bicyclo[2.2.1]heptan-2-one systems, deprotonation can theoretically occur at C1 or C3. However, Bredt's rule prohibits the formation of a double bond at a bridgehead position (C1) in a small bicyclic system due to the geometric impossibility of achieving a planar configuration, which would lead to extreme angle strain.[3] Consequently, base-induced deprotonation occurs exclusively at the C3 position, leading to a single, regiochemically defined enolate. This selectivity is a cornerstone of its predictable reactivity.

Caption: Regioselectivity of enolate formation in the norcamphor system.

The Favorskii Rearrangement: A Pathway to Ring Contraction

The Favorskii rearrangement is a hallmark reaction of α-halo ketones with a non-bridgehead α'-proton.[4][5] It proceeds in the presence of a base to yield carboxylic acid derivatives via a cyclopropanone intermediate, resulting in a ring contraction for cyclic substrates.[4]

Mechanistic Insight:

  • Enolate Formation: The base abstracts the acidic proton at C3, away from the bridgehead, as dictated by Bredt's rule.

  • Cyclopropanone Intermediate: The resulting enolate undergoes an intramolecular nucleophilic substitution, displacing the chloride to form a highly strained tricyclic cyclopropanone intermediate.

  • Nucleophilic Attack & Ring Opening: A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone. This is followed by the cleavage of the original C2-C3 bond, which is the most favorable pathway to relieve ring strain, yielding a carbanion.

  • Protonation: The carbanion is protonated by the solvent to give the final ring-contracted product, a bicyclo[2.1.1]hexane carboxylic acid derivative.

This rearrangement is a powerful tool for accessing highly strained and synthetically challenging bicyclo[2.1.1]hexane systems from the more readily available bicyclo[2.2.1]heptane framework.[6]

Caption: Generalized mechanism of the Favorskii rearrangement.

Reactions at the Carbonyl Center and the α-Carbon

Beyond rearrangement, the title compound undergoes several other synthetically valuable transformations.

Grignard Reactions: A Case of Basicity vs. Nucleophilicity

While Grignard reagents are typically viewed as nucleophiles that add to carbonyl groups, their inherent basicity can dominate under certain conditions. In a study involving a substituted derivative of 3-chlorobicyclo[2.2.1]heptan-2-one, a Grignard reagent did not add to the ketone.[7] Instead, it acted as a base, inducing dehydrochlorination.[7] This was followed by substitution of another leaving group on the bicyclic system.[7]

Field Insight: This outcome underscores a critical consideration for experimental design. The choice of organometallic reagent and reaction conditions can pivot the reaction from a desired nucleophilic addition to an undesired elimination pathway. Steric hindrance around the carbonyl group and the acidity of the α-proton are key determinants of the reaction course.

Nucleophilic Substitution at C3

The chlorine atom at the C3 position can be displaced by various nucleophiles.[8] These reactions provide a direct route to functionalize the bicyclic core. The stereochemical outcome of the substitution (retention vs. inversion) is influenced by the reaction mechanism (SN1 vs. SN2) and the nature of the nucleophile and solvent. Given the steric environment of the norbornane system, SN2-type reactions are common, leading to inversion of configuration at the C3 center.

Beckmann Rearrangement of the Corresponding Oxime

The ketone functionality can be readily converted to an oxime. Treatment of the oxime of a bicyclo[2.2.1]heptan-2-one with reagents like methanesulfonyl chloride and triethylamine can induce a Beckmann rearrangement to yield a lactam.[9] This reaction provides a pathway for ring expansion by inserting a nitrogen atom into the carbon skeleton, a valuable transformation for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.[10][11] The regiochemical outcome of the rearrangement depends on the stereochemistry of the oxime (E or Z isomer).[9]

Application Notes & Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always perform a thorough risk assessment before conducting any experiment.

Protocol 1: Favorskii Rearrangement to a Bicyclo[2.1.1]hexane Derivative

This protocol describes a general procedure for the base-induced ring contraction of the title compound.

Materials:

  • rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (1.0 eq) in anhydrous methanol.

  • Base Addition: While stirring, add a solution of sodium methoxide (1.2 eq) in anhydrous methanol dropwise at room temperature. Causality: The excess base ensures complete reaction and compensates for any moisture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with 1M HCl to neutralize excess base, followed by saturated sodium bicarbonate solution, and finally brine. Causality: The washes remove inorganic byproducts and purify the desired product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester of the corresponding bicyclo[2.1.1]hexane-2-carboxylic acid.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Protocol_Workflow A 1. Setup Dissolve ketone in MeOH B 2. Base Addition Add NaOMe solution A->B C 3. Reaction Reflux and monitor by TLC B->C D 4. Workup Concentrate and partition C->D E 5. Extraction Separate layers, extract with ether D->E F 6. Washing Wash with HCl, NaHCO3, brine E->F G 7. Drying & Concentration Dry with MgSO4, evaporate solvent F->G H 8. Purification Column chromatography G->H

Caption: General experimental workflow for the Favorskii rearrangement.

Safety Precautions

  • α-Halo Ketones: These compounds are often lachrymators and skin irritants. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bases: Sodium methoxide is corrosive and reacts violently with water. Handle with care.

  • Solvents: Diethyl ether is extremely flammable. Work away from ignition sources.

This guide provides a foundational understanding of the reactivity of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. The principles discussed herein—stereoelectronic control, ring strain, and the dichotomy of reagent behavior—are central to harnessing its synthetic potential for the development of novel chemical entities.

References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its saturated congener from bicyclo[2.2.1]hept-5-ene-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron, 61(49), 11539-11550. [Link]

  • ResearchGate. (n.d.). Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound. ResearchGate. [Link]

  • Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. [Link]

  • ResearchGate. (n.d.). Synthetic Chemistry of Quadricyclane. ResearchGate. [Link]

  • Wikipedia. (2023). Favorskii rearrangement. In Wikipedia. [Link]

  • Carlson, R. G., & Pierce, J. K. (1971). Preparation and some reactions of 3-endo-substituted tricyclo-[3.2.0.02,7]heptan-6-ones. The Journal of Organic Chemistry, 36(16), 2319–2324. [Link]

  • Petasis, N. A., & Fu, D. K. (1993). Rearrangement of bicyclo[2.2.1]heptane ring systems by titanocene alkylidene complexes to bicyclo[3.2.0]heptane enol ethers. Total synthesis of (.+-.)-.DELTA.9(12)-capnellene. The Journal of Organic Chemistry, 58(25), 6947–6949. [Link]

  • Hunt, P. A., et al. (1992). Beckmann rearrangements in bicyclo[2.2.1]heptan-2-one oximes. Journal of the Chemical Society, Perkin Transactions 1, (7), 831–837. [Link]

  • ResearchGate. (n.d.). Novel Tricyclo[4.2.1]Nonane and Bicyclo[2.2.1]Heptane Derivatives: Synthesis, in Vitro Biological Activities and in Silico Studies. ResearchGate. [Link]

  • Bordwell, F. G., & Almy, J. (1971). Favorskii rearrangements. VII. Formation of amides from .alpha.-halo .alpha.'-aryl ketones. The Journal of Organic Chemistry, 36(1), 47–51. [Link]

  • ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Strain Energy Effect on the Reactivity of Bridgehead Halides in Electron Transfer Reactions. ResearchGate. [Link]

  • Google Patents. (n.d.). WO2009104155A1 - 2-aza-bicyclo[2.2.
  • Wang, Y., et al. (2020). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Organic & Biomolecular Chemistry, 18(3), 459-463. [Link]

  • ChemRxiv. (2022). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]

  • National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH. [Link]

  • Liu, K., et al. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry, 79(12), 5856–5863. [Link]

  • YouTube. (2023). What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET. [Link]

  • Study.com. (n.d.). Treatment of bicyclo (2.2.1) heptane-2-one 1 with LDA yields a single product. Why is one product not formed?. Study.com. [Link]

  • YouTube. (2015). Nucleophilic Substitution: Practice Problems. [Link]

  • UCL Discovery. (n.d.). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. [Link]

  • Zhang, Z., et al. (2023). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 88(15), 10731–10741. [Link]

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Application

Application Notes and Protocols: The Synthetic Utility of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Introduction: A Versatile Chiral Building Block rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a halogenated bicyclic ketone that serves as a valuable and versatile intermediate in modern organic synthesis. Its rig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a halogenated bicyclic ketone that serves as a valuable and versatile intermediate in modern organic synthesis. Its rigid bicyclo[2.2.1]heptane (norbornane) framework provides a high degree of stereochemical control, making it an attractive starting material for the synthesis of complex molecular architectures, including natural products and pharmaceutical agents. The specific relative stereochemistry, rel-(1R,3S,4S), denotes a racemic mixture of the (1R,3S,4S) and (1S,3R,4R) enantiomers, with the chlorine atom in the endo position. This defined spatial arrangement of the carbonyl and chloro groups dictates its unique reactivity, allowing for a range of predictable and selective transformations. These application notes will explore the core reactivity principles and provide detailed protocols for its use as a precursor to other key synthetic intermediates.

Physicochemical Properties

A clear understanding of the physical properties of this reagent is critical for its safe and effective handling in a laboratory setting.

PropertyValueReference
Molecular Formula C₇H₉ClO[1]
Molecular Weight 144.60 g/mol [1]
Appearance Clear yellow-brown liquid
Density 1.23 g/cm³[1]
Boiling Point 100 °C @ 10 mm Hg[1]
Refractive Index n20/D 1.499[1]

Part 1: Core Reactivity and Mechanistic Insights

The synthetic utility of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one stems from the interplay between its three key structural features: the electrophilic carbonyl group, the reactive α-chloro substituent, and the sterically demanding bicyclic frame.

  • Reactivity as an α-Chloro Ketone : As a classic α-halo ketone, this molecule exhibits several hallmark reactivities.[2] The presence of two electron-withdrawing groups (carbonyl and halide) renders the α-hydrogen (at the C3 position) acidic, making it susceptible to deprotonation by base.[2] This initiates several powerful transformations, including elimination and rearrangement reactions. Furthermore, the carbon bearing the chlorine is an electrophilic site, though direct S_N2 substitution is often challenging due to steric hindrance.

  • Stereoelectronic Control : The rigid norbornane skeleton locks the molecule into a specific conformation. This conformational rigidity is the cornerstone of its utility, as it dictates the facial selectivity of nucleophilic attacks on the carbonyl carbon. Nucleophiles preferentially approach from the less hindered exo face, away from the C5-C6 ethano bridge, leading to highly stereoselective additions.

  • Key Transformations : The primary synthetic pathways available from this building block include:

    • Stereoselective Reduction : Formation of the corresponding chlorohydrin.

    • Base-Induced Dehydrochlorination : Synthesis of the α,β-unsaturated ketone.

    • Favorskii Rearrangement : A powerful ring-contraction reaction to form bicyclo[2.1.1]hexane derivatives.[3][4]

The following sections provide detailed protocols and mechanistic explanations for these key applications.

Reactivity_Hub cluster_main cluster_products Start rel-(1R,3S,4S)-3-Chloro- bicyclo[2.2.1]heptan-2-one Chlorohydrin exo-Chlorohydrin (via Reduction) Start->Chlorohydrin NaBH₄/MeOH Enone Bicyclo[2.2.1]hepten-2-one (via Dehydrochlorination) Start->Enone DBU/THF Rearranged Bicyclo[2.1.1]hexane Ester (via Favorskii Rearrangement) Start->Rearranged NaOMe/MeOH Epoxide exo-Epoxide Chlorohydrin->Epoxide NaOH/H₂O

Caption: Key synthetic pathways from the title compound.

Part 2: Application Notes & Experimental Protocols

Application 1: Synthesis of exo-2,3-Epoxybicyclo[2.2.1]heptane via Chlorohydrin Intermediate

This two-step sequence leverages the stereoselective reduction of the ketone followed by an intramolecular Williamson ether synthesis. The resulting epoxide is a valuable intermediate for further functionalization via nucleophilic ring-opening.

Causality and Self-Validation:

  • Reduction Step : Sodium borohydride (NaBH₄) is a mild and effective reagent for the reduction of ketones. The stereochemical outcome is dictated by the steric hindrance of the bicyclic system. Hydride delivery occurs from the less-hindered exo face, reliably producing the endo-alcohol. The success of this step can be validated by ¹H NMR, observing the disappearance of the ketone carbonyl in the ¹³C NMR spectrum and the appearance of a new alcohol proton signal.

  • Epoxidation Step : The formation of the epoxide proceeds via deprotonation of the alcohol to form an alkoxide, which then undergoes an intramolecular S_{N}2 reaction, displacing the adjacent chloride.[5] This reaction is highly efficient due to the favorable proximity of the reacting centers (a Thorpe-Ingold effect). The reaction's completion can be monitored by TLC and confirmed by the characteristic shifts in the NMR spectrum corresponding to the epoxide protons.

Epoxide_Workflow Workflow for Epoxide Synthesis A Start: Chloro Ketone B Step 1: Reduction (NaBH₄, MeOH, 0°C to RT) A->B C Intermediate: endo-Chlorohydrin B->C D Step 2: Cyclization (NaOH, H₂O/THF, RT) C->D E Product: exo-Epoxide D->E

Caption: Step-by-step workflow for epoxide synthesis.

Protocol 1: Synthesis of rel-(1R,2R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-ol

  • Reaction Setup : To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (10.0 g, 69.2 mmol) and dissolve in methanol (100 mL).

  • Reagent Addition : Cool the solution to 0 °C in an ice-water bath. Add sodium borohydride (NaBH₄) (1.57 g, 41.5 mmol, 0.6 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Work-up : Carefully quench the reaction by the slow addition of 1 M HCl (aq) at 0 °C until the solution is neutral (pH ~7) and gas evolution ceases.

  • Extraction : Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water (50 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the chlorohydrin as a white solid or colorless oil, which is often of sufficient purity for the next step.

Protocol 2: Synthesis of rel-(1R,2R,3R,4S)-2,3-Epoxybicyclo[2.2.1]heptane

  • Reaction Setup : Dissolve the crude chlorohydrin from the previous step (assuming 69.2 mmol) in a mixture of THF (70 mL) and water (30 mL) in a 250 mL round-bottomed flask with vigorous stirring.

  • Base Addition : Add sodium hydroxide (NaOH) (4.15 g, 103.8 mmol, 1.5 equiv) and stir the biphasic mixture at room temperature overnight (approx. 16 hours).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 40 mL).

  • Purification : Combine all organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent in vacuo (note: the epoxide product can be volatile). Further purification can be achieved by distillation or column chromatography if necessary.

Application 2: Favorskii Rearrangement for Ring Contraction

The Favorskii rearrangement is a signature reaction of α-halo ketones, providing a powerful method for skeletal reorganization.[3] In the case of cyclic substrates, it results in a ring contraction.[4] Treating the title compound with a base like sodium methoxide will yield a methyl bicyclo[2.1.1]hexane-2-carboxylate, a highly strained and synthetically useful scaffold.

Causality and Self-Validation:

  • Mechanism : The reaction is initiated by the formation of an enolate at the C1 position. This is followed by an intramolecular S_{N}2 displacement of the endo-chloride to form a highly strained tricyclic cyclopropanone intermediate. The nucleophilic attack of the methoxide on the carbonyl carbon of this intermediate, followed by cleavage of the C1-C2 bond (which forms the more stable carbanion at C1), leads to the rearranged ester product.

  • Reaction Control : The choice of alkoxide base (e.g., sodium methoxide in methanol) directly determines the ester group in the final product. The reaction must be performed under anhydrous conditions to prevent the competing formation of the carboxylic acid. The rearrangement can be confirmed by mass spectrometry (observing the expected molecular ion for the ester) and detailed 2D NMR analysis to confirm the new bicyclo[2.1.1]hexane connectivity.

Favorskii_Mechanism Favorskii Rearrangement Mechanism cluster_steps Reaction Steps A Chloro Ketone B Enolate A->B + MeO⁻ - MeOH C Cyclopropanone Intermediate B->C Intramolecular SN2 - Cl⁻ D Tetrahedral Intermediate C->D + MeO⁻ E Carbanion D->E Ring Opening F Rearranged Ester (Product) E->F + MeOH - MeO⁻

Sources

Method

The Versatile Chiral Synthon: Applications and Protocols of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one in Medicinal Chemistry

Introduction: Unveiling a Rigid Scaffold for Drug Discovery In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart conformational rigidity and precise stereochemical control is param...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Rigid Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart conformational rigidity and precise stereochemical control is paramount. The bicyclo[2.2.1]heptane framework, a bridged bicyclic system, has emerged as a privileged motif in the design of a diverse array of therapeutic agents. Its inherent rigidity allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. Within this class of compounds, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, also known as (±)-endo-3-chloro-2-norbornanone, stands out as a versatile and readily accessible chiral building block.

This α-chloro ketone possesses a unique combination of functionalities: a reactive ketone, a stereochemically defined chlorine atom, and a rigid bicyclic core. This trifecta of features opens a gateway to a multitude of chemical transformations, enabling the synthesis of complex molecules with high stereocontrol. This application note will provide an in-depth exploration of the utility of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one in medicinal chemistry, with a particular focus on its application in the synthesis of antiviral agents. We will delve into the key chemical transformations, provide detailed, field-proven protocols, and illuminate the causal relationships behind the experimental choices, offering researchers a comprehensive guide to leveraging this powerful synthon in their drug discovery endeavors.

Core Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The strategic placement of the chloro and keto functionalities on the rigid bicyclo[2.2.1]heptane skeleton makes rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one a linchpin in the synthesis of several classes of medicinally relevant compounds.

Synthesis of Carbocyclic Nucleoside Analogues: A Cornerstone in Antiviral Therapy

Perhaps the most significant application of this chloro-ketone is in the synthesis of carbocyclic nucleoside analogues. These compounds are mimics of natural nucleosides where the furanose ring oxygen is replaced by a methylene group. This modification imparts enhanced metabolic stability against enzymatic degradation, a crucial attribute for antiviral drugs. The bicyclo[2.2.1]heptane framework serves as a conformationally restricted sugar mimic, and derivatives have shown promising activity against a range of viruses, including influenza and coxsackievirus B4[1].

The synthesis of these analogues often begins with the stereoselective reduction of the ketone in rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one to the corresponding endo-alcohol. This is a critical step that sets the stereochemistry for the subsequent introduction of the nucleobase. The choice of reducing agent is crucial for achieving high diastereoselectivity.

Following the reduction, the resulting chloro-alcohol can undergo a series of transformations, including protection of the hydroxyl group and nucleophilic substitution of the chlorine atom with a purine or pyrimidine base, to afford the target carbocyclic nucleoside analogue.

Experimental Workflow: Synthesis of a Bicyclic Precursor for Carbocyclic Nucleosides

G A rel-(1R,3S,4S)-3-Chlorobicyclo [2.2.1]heptan-2-one B Stereoselective Reduction A->B e.g., NaBH4 C rel-(1R,2S,3S,4S)-3-Chlorobicyclo [2.2.1]heptan-2-ol B->C D Protection of -OH group C->D e.g., TBDMSCl E Protected Chloro-alcohol D->E F Nucleophilic Substitution (with Nucleobase) E->F G Protected Carbocyclic Nucleoside Analogue F->G H Deprotection G->H I Carbocyclic Nucleoside Analogue H->I

Caption: Synthetic pathway to carbocyclic nucleoside analogues.

Favorskii Rearrangement: A Gateway to Prostaglandin Precursors

The Favorskii rearrangement is a powerful reaction of α-halo ketones that results in a ring contraction to form a carboxylic acid derivative[2][3]. When applied to rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, this reaction yields a bicyclo[2.1.1]hexane carboxylic acid derivative. This transformation is of significant interest in medicinal chemistry as it provides access to highly strained and unique carbocyclic frameworks that can be further elaborated into a variety of bioactive molecules, including analogues of prostaglandins. Prostaglandins, which are derivatives of prostanoic acid, feature a cyclopentane ring, and the Favorskii rearrangement of the six-membered ring in the bicyclo[2.2.1]heptane system offers a potential route to these five-membered ring structures[4].

The reaction is typically carried out in the presence of a base, such as sodium hydroxide or an alkoxide. The choice of base and solvent can influence the reaction outcome and yield. The resulting carboxylic acid or ester can then serve as a versatile intermediate for the introduction of the characteristic side chains of prostaglandins.

Reaction Mechanism: The Favorskii Rearrangement

G cluster_0 Favorskii Rearrangement A α-Halo Ketone B Enolate Formation A->B Base C Cyclopropanone Intermediate B->C Intramolecular SN2 D Nucleophilic Attack by Base C->D E Ring Opening D->E F Carboxylic Acid Derivative E->F Protonation

Sources

Application

The Strategic Application of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one in Asymmetric Synthesis: A Guide for the Research Scientist

Introduction: Unlocking Stereochemical Complexity with a Rigid Chiral Scaffold In the landscape of modern synthetic chemistry, the quest for efficient and stereoselective methods to construct complex molecular architectu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Stereochemical Complexity with a Rigid Chiral Scaffold

In the landscape of modern synthetic chemistry, the quest for efficient and stereoselective methods to construct complex molecular architectures remains a paramount objective. Chiral building blocks, possessing defined three-dimensional arrangements, are indispensable tools in this endeavor, particularly in the synthesis of pharmaceuticals and natural products where stereochemistry dictates biological activity. Among these, the bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained system, offers a unique platform for stereocontrol. This guide focuses on a particularly valuable derivative, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one , a chiral α-chloro ketone that serves as a versatile synthon for the introduction of stereogenic centers.

The inherent rigidity of the bicyclo[2.2.1]heptane skeleton provides a predictable steric environment, influencing the facial selectivity of reactions at the carbonyl group and the adjacent carbon bearing the chlorine atom. The specific (1R,3S,4S) configuration of this molecule presents a distinct stereochemical landscape, enabling chemists to orchestrate highly selective transformations. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and strategic applications of this chiral building block, complete with detailed protocols and mechanistic insights. Bicyclo[2.2.1]heptane systems are a foundational motif in a wide array of natural and synthetic compounds, finding use in everything from complex natural products to polymers.[1] Their substituted analogues, including the title compound, are key intermediates in the synthesis of highly substituted cyclopentyl moieties, which are core structures in prostaglandins, terpenes, and carbocyclic sugars.[1]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of a chiral building block is fundamental to its effective use in synthesis. Below is a summary of the available data for 3-Chlorobicyclo[2.2.1]heptan-2-one. It is important to note that much of the publicly available data pertains to the racemic mixture or does not specify the stereoisomer.

PropertyValueReference
Molecular Formula C₇H₉ClO
Molecular Weight 144.60 g/mol
Appearance Clear yellow-brown liquid
Boiling Point 100 °C at 10 mm Hg
Density 1.23 g/cm³
Refractive Index n20/D 1.499

Spectroscopic Data (General for 3-Chlorobicyclo[2.2.1]heptan-2-one):

  • ¹H NMR: Data available, but specific shifts and coupling constants for the (1R,3S,4S) isomer require experimental determination.

  • ¹³C NMR: Data available, but specific shifts for the (1R,3S,4S) isomer require experimental determination.

  • IR Spectroscopy: Characteristic peaks for a saturated ketone (C=O stretch) and a C-Cl bond are expected.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for a chlorobicyclic ketone.

Synthesis of Enantiomerically Pure Precursors

The direct asymmetric synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is not extensively documented in the literature. However, a plausible and effective strategy involves the synthesis and resolution of a suitable precursor, followed by stereospecific transformations. A key precursor is the enantiomerically pure bicyclo[2.2.1]heptan-2-one.

A well-established route to enantiopure bicyclo[2.2.1]heptan-2-one involves the resolution of a derivative, such as 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide.[1] The absolute configuration of this precursor has been unambiguously determined by X-ray crystallography, providing a solid foundation for the synthesis of stereochemically defined targets.[1]

Workflow for Accessing the Chiral Bicyclic Ketone Core

G cluster_0 Synthesis and Resolution cluster_1 Conversion to Chiral Ketone cluster_2 Stereoselective Chlorination Racemic Precursor Racemic 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide Resolution Chromatographic Resolution (e.g., cellulose triacetate column) Racemic Precursor->Resolution Separation of enantiomers Enantiopure Precursor (+)-(1R,2R,4R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide Resolution->Enantiopure Precursor Base Hydrolysis Base Hydrolysis Enantiopure Precursor->Base Hydrolysis Chiral Ketone Unsaturated (+)-bicyclo[2.2.1]hept-5-en-2-one Base Hydrolysis->Chiral Ketone Unsaturated Hydrogenation Hydrogenation (H2, Pd/C) Chiral Ketone Unsaturated->Hydrogenation Chiral Ketone Saturated (+)-(1S,4R)-bicyclo[2.2.1]heptan-2-one Hydrogenation->Chiral Ketone Saturated Chlorination Stereoselective α-chlorination Chiral Ketone Saturated->Chlorination Target Molecule rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one Chlorination->Target Molecule

Caption: Proposed synthetic workflow to access the target chiral building block.

Protocol 1: Resolution and Conversion of a Chiral Precursor (Adapted from Plettner et al., 2005)[1]

This protocol outlines the resolution of a key precursor and its conversion to the enantiopure saturated bicyclic ketone.

Part A: Chromatographic Resolution of (±)-2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide

  • Column Preparation: A chiral stationary phase, such as microcrystalline cellulose triacetate, is packed into a suitable chromatography column.

  • Sample Loading: The racemic amide is dissolved in a minimal amount of a suitable solvent (e.g., a mixture of hexane and 2-propanol) and loaded onto the column.

  • Elution: The enantiomers are separated by eluting with an appropriate solvent system (e.g., hexane/2-propanol). The elution is monitored by a suitable detection method, such as UV absorbance.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for enantiomeric purity using chiral HPLC or GC.

Part B: Base Hydrolysis to (+)-bicyclo[2.2.1]hept-5-en-2-one

  • Reaction Setup: The enantiomerically pure (+)-2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide is dissolved in a suitable solvent such as DMSO.

  • Hydrolysis: An aqueous solution of a strong base (e.g., 2.5 M NaOH) is added, and the mixture is heated (e.g., to 70 °C).

  • Work-up: After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure to yield the crude ketone.

  • Purification: The crude product is purified by an appropriate method, such as column chromatography, to yield the pure (+)-bicyclo[2.2.1]hept-5-en-2-one.

Part C: Hydrogenation to (+)-bicyclo[2.2.1]heptan-2-one

  • Reaction Setup: The (+)-bicyclo[2.2.1]hept-5-en-2-one is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added.

  • Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere until the starting material is consumed.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the desired (+)-bicyclo[2.2.1]heptan-2-one.

Stereoselective α-Chlorination: A Key Transformation

With the enantiopure (+)-(1S,4R)-bicyclo[2.2.1]heptan-2-one in hand, the next critical step is the stereoselective introduction of a chlorine atom at the C3 position to yield the target molecule. The desired endo selectivity for the chlorine atom can be achieved under thermodynamic control.

Protocol 2: Stereoselective α-Chlorination
  • Enolate Formation: The chiral ketone is treated with a suitable base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent (e.g., THF) at low temperature (e.g., -78 °C) to generate the corresponding enolate.

  • Electrophilic Chlorination: A suitable electrophilic chlorine source, such as N-chlorosuccinimide (NCS), is added to the enolate solution. The reaction is allowed to proceed to completion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to yield rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one.

Applications in Asymmetric Synthesis: A Gateway to Complex Molecules

The strategic value of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one lies in its ability to undergo a variety of stereocontrolled transformations, making it a powerful tool for the synthesis of complex chiral molecules.

Nucleophilic Substitution Reactions

The chlorine atom at the C3 position is susceptible to nucleophilic displacement. The rigid bicyclic framework often dictates a high degree of stereoselectivity in these reactions, proceeding with either retention or inversion of configuration depending on the reaction conditions and the nature of the nucleophile.

G Start rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one Product Substituted Bicyclo[2.2.1]heptan-2-one (New Chiral Center at C3) Start->Product Nucleophilic Substitution Nu Nucleophile (e.g., R-OH, R-NH2, R-SH, Organometallics) Nu->Product

Caption: General scheme for nucleophilic substitution reactions.

Reductions of the Carbonyl Group

The stereoselective reduction of the ketone functionality provides access to chiral chlorohydrins, which are valuable intermediates. The facial selectivity of the reduction can often be controlled by the choice of reducing agent and the steric hindrance imposed by the bicyclic system.

Favorskii Rearrangement

Treatment of α-chloro ketones with a base can induce a Favorskii rearrangement, leading to the formation of a ring-contracted carboxylic acid derivative. This provides a route to highly functionalized cyclopentane derivatives with defined stereochemistry.

Safety and Handling

As with all chlorinated organic compounds, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one represents a potent and versatile chiral building block for asymmetric synthesis. Its rigid framework and defined stereochemistry provide a powerful platform for the stereocontrolled introduction of new functional groups and the construction of complex chiral molecules. While direct synthetic routes to this specific isomer are not yet widely reported, the strategies outlined in this guide, based on the resolution of precursors and stereoselective transformations, offer a viable pathway to access this valuable compound. Further research into the direct asymmetric synthesis and expanded applications of this building block will undoubtedly continue to enrich the toolbox of the synthetic chemist and accelerate the development of new chiral drugs and other functional materials.

References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hepte-5-ene-2-one and bicyclo[2.2.1]hepten-2-one: Resolution, absolute configuration and hydrogen bonding properties. Tetrahedron: Asymmetry, 16(16), 2754-2763. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Derivatives from rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatile Bicyclo[2.2.1]heptane Scaffold The bicyclo[2.2.1]heptane framework, a rigid and conf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile Bicyclo[2.2.1]heptane Scaffold

The bicyclo[2.2.1]heptane framework, a rigid and conformationally constrained bicyclic system, is a cornerstone in the design of novel therapeutics and complex molecular architectures.[1][2] Its inherent stereochemical complexity and predictable reactivity make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. The subject of this guide, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, is a readily accessible α-chloro ketone derivative of this scaffold, presenting a versatile entry point for extensive chemical modifications. The presence of the ketone and the reactive C-Cl bond at a stereochemically defined position allows for a multitude of synthetic transformations, including nucleophilic substitutions, reductions, and rearrangements, opening avenues to novel chemical entities for drug discovery and development.

This document serves as a comprehensive guide to the synthetic potential of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, providing not only detailed experimental protocols but also the underlying scientific principles that govern these transformations.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is paramount for successful synthetic planning.

PropertyValueSource
Molecular Formula C₇H₉ClO[3][4]
Molecular Weight 144.60 g/mol [3]
Appearance Not specified, likely a solid or oil
Boiling Point 100 °C at 10 mmHg[4]
Refractive Index n20/D 1.499 (lit.)[4]
CAS Number 30860-22-1[3][4]

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is primarily centered around three key reaction pathways: nucleophilic substitution at the C3 position, reduction of the C2 carbonyl group, and the Favorskii rearrangement leading to ring contraction.

Nucleophilic Substitution at the C3 Position: A Gateway to Functional Diversity

The carbon-chlorine bond at the C3 position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.[5] The stereochemical outcome of this reaction is a critical consideration.

Mechanistic Insight: The rigid bicyclic structure of the substrate dictates the trajectory of the incoming nucleophile. Attack will generally occur from the less sterically hindered exo face to displace the endo-chloro group, proceeding through an SN2 mechanism. This results in an inversion of stereochemistry at the C3 position, leading to the formation of an exo-substituted product.

G start rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one intermediate Transition State (SN2) start->intermediate Backside attack product 3-exo-Substituted-bicyclo[2.2.1]heptan-2-one intermediate->product Inversion of stereochemistry nucleophile Nucleophile (Nu-) nucleophile->intermediate

The introduction of an amino group provides a handle for further functionalization, such as amide bond formation or the synthesis of more complex heterocyclic systems.

Materials:

  • rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • To a solution of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (1.0 eq) in anhydrous acetonitrile, add the desired amine (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-exo-amino-bicyclo[2.2.1]heptan-2-one derivative.

Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The use of an anhydrous solvent is crucial to prevent unwanted side reactions with water.

Reduction of the Carbonyl Group: Accessing Chiral Alcohols

Reduction of the ketone at C2 opens up another dimension of chemical space, leading to the formation of chiral alcohols which are valuable synthetic intermediates.

Stereochemical Considerations: The reduction of the carbonyl group with hydride reagents like sodium borohydride (NaBH₄) is often stereoselective.[6] The hydride will preferentially attack from the less hindered exo face, leading to the formation of the endo-alcohol as the major product. This is a well-documented phenomenon in the reduction of camphor and its derivatives.[7][8]

G start rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one product rel-(1R,2R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-ol (endo-alcohol) start->product Exo-attack of hydride reagent NaBH4 reagent->start

Materials:

  • rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with dichloromethane (3 x volume of methanol).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • The product can be purified by column chromatography or recrystallization.

Expertise & Experience: The portion-wise addition of NaBH₄ is crucial to control the exothermic reaction and prevent the formation of byproducts. The choice of methanol as a solvent is common for borohydride reductions, as it is protic and helps to protonate the intermediate alkoxide.

The Favorskii Rearrangement: A Pathway to Ring Contraction

As an α-halo ketone, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a prime candidate for the Favorskii rearrangement, a base-induced reaction that leads to a ring-contracted carboxylic acid derivative.[9] This transformation is a powerful tool for accessing highly strained and functionally dense bicyclo[2.1.1]hexane systems.

Mechanism in Focus: The reaction proceeds through the formation of a cyclopropanone intermediate. A base abstracts a proton from the α'-carbon (C1), forming an enolate which then undergoes intramolecular nucleophilic attack on the carbon bearing the chlorine atom. The resulting strained bicyclic cyclopropanone is then attacked by a nucleophile (e.g., hydroxide or alkoxide), leading to the cleavage of the cyclopropanone ring to form a more stable carbanion, which is subsequently protonated.

G start rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one enolate Enolate Formation (at C1) start->enolate Proton abstraction cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone Intramolecular SN2 product Bicyclo[2.1.1]hexane Carboxylic Acid Derivative cyclopropanone->product Nucleophilic attack & Ring opening base Base (e.g., NaOH) base->start base->cyclopropanone

Materials:

  • rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

  • Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)

  • Water or Methanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and reflux condenser

  • Standard laboratory glassware

Procedure:

  • Dissolve rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (1.0 eq) in an appropriate solvent (e.g., a mixture of ether and water for NaOH, or methanol for NaOMe).

  • Add a solution of the base (e.g., aqueous NaOH or NaOMe in methanol, 2.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • After cooling to room temperature, acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the product into diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude carboxylic acid or ester.

  • Purify the product by recrystallization or column chromatography.

Trustworthiness: The progress of the Favorskii rearrangement can be conveniently monitored by the disappearance of the starting α-halo ketone spot on the TLC plate. Complete acidification is necessary to ensure the product is in its carboxylic acid form for efficient extraction.

Further Derivatization Pathways

The primary derivatives obtained from the above protocols can be further elaborated to access a wider range of compounds.

  • Amide Synthesis: The amino derivatives from Protocol 1.1 can be acylated with acid chlorides or activated carboxylic acids to form a library of amides.

  • Heterocycle Formation: The 3-amino-2-keto scaffold is a precursor for the synthesis of fused heterocyclic systems, such as pyrazoles, by condensation with hydrazine derivatives.[10]

  • Esterification: The carboxylic acid obtained from the Favorskii rearrangement (Protocol 3.1) can be esterified under standard conditions (e.g., Fischer esterification) to improve its pharmacokinetic properties or to serve as a handle for further reactions.

  • Enamine Formation: The ketone can be reacted with secondary amines to form enamines, which are versatile intermediates for C-C bond formation reactions.

Conclusion

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a highly valuable and versatile starting material for the synthesis of a diverse range of derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the rich chemistry of this scaffold. The ability to perform stereoselective nucleophilic substitutions, reductions, and unique rearrangements makes this compound a powerful tool in the arsenal of medicinal and synthetic chemists. Careful consideration of the stereochemical implications of each reaction is paramount to achieving the desired molecular architecture.

References

  • Plettner, E. et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754–2763. [Link]

  • PubChem. (n.d.). 3-Chlorobicyclo(2.2.1)heptan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives.
  • Reduction of Camphor to Borneol using Sodium Borohydride. (n.d.).
  • Gassman, P. G., & Proehl, G. S. (1980). Synthesis and reactions of 2-lithio-3-chlorobicyclo[2.2.1]hept-2-ene. Generation of the trimer of bicyclo[2.2.1]hept-2-yne. The Journal of Organic Chemistry, 45(23), 4733-4735.
  • Stereoselective cycloadditions of trimethylenemethane to (1S,3EZ,4R)-3-arylimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ones. (n.d.). ResearchGate. Retrieved from a publicly available research article.
  • Flippin, L. A., & Gallagher, T. (1996). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 61(21), 7246-7254.
  • Nucleophilic Addition Reactions and its stereochemistry. (2021, August 11). YouTube. Retrieved from [Link]

  • Boger, D. L., Lerner, R. A., & Cravatt, B. F. (1994). Synthesis of a Functionalized Rigid Bicyclo[2.2.1]heptane: A Useful Hapten for Eliciting Catalytic Antibodies. The Journal of Organic Chemistry, 59(17), 5078-5079.
  • Reduction of Camphor. (n.d.).
  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]

  • Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid as a onformationally Constrained γ-Turn Mimic. (2008). Bentham Science Publishers.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137.
  • Reaction of camphor with sodium borohydride: a strategy to introduce the stereochemical issues of a reduction reaction. (2010). Química Nova, 33(3), 744-748.
  • Nucleophilic Substitution Reactions of Haloalkanes and Rel
  • Hřebabecký, H., Masojídková, M., & Holý, A. (2005). Synthesis of Novel Conformationally Locked Carbocyclic Nucleosides Derived from 5,5- and 6,6-Bis(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol.
  • Sodium Borohydride Reduction Of Camphor Lab Report. (n.d.). Cram.
  • Fu, J.-G., et al. (2016). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 14(22), 5036-5039.
  • Kolodiazhnyi, O. I. (2018). Stereochemistry of electrophilic and nucleophilic substitutions at phosphorus.

Sources

Method

Application Notes and Protocols for Grignard Reaction with rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Introduction: Navigating the Complexities of Grignard Additions to a Strained Bicyclic System The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a powerful tool for the alkylation and arylatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Grignard Additions to a Strained Bicyclic System

The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a powerful tool for the alkylation and arylation of carbonyl compounds.[1][2][3][4][5][6] Its application to sterically encumbered and electronically complex substrates, such as the bicyclo[2.2.1]heptan-2-one framework, presents unique stereochemical challenges and potential side reactions that demand a nuanced and carefully controlled experimental approach. This document provides a detailed protocol and in-depth scientific rationale for conducting the Grignard reaction with rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, a substrate characterized by significant steric hindrance and the presence of an α-chloro substituent.

The rigid, caged structure of the bicyclo[2.2.1]heptane system inherently directs incoming nucleophiles to the less hindered exo face. However, the presence of substituents can significantly modulate this intrinsic selectivity. In the case of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, the chlorine atom at the C3 position introduces both steric and electronic factors that must be considered. Furthermore, the α-halo ketone moiety is susceptible to side reactions, including enolization and rearrangement, which can compete with the desired nucleophilic addition.[2] A thorough understanding of these competing pathways is paramount for optimizing the reaction conditions to favor the formation of the desired tertiary alcohol.

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex polycyclic molecules. By elucidating the mechanistic underpinnings and providing a field-tested protocol, we aim to empower scientists to confidently and successfully employ the Grignard reaction on this challenging yet synthetically valuable substrate.

Mechanistic Considerations & Stereochemical Control

The stereochemical outcome of the Grignard addition to rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is primarily governed by the interplay of steric hindrance and electronic effects. The two primary models used to predict the stereoselectivity of nucleophilic additions to α-chiral carbonyls are the Felkin-Anh and the Cram Chelate models.[7][8][9][10]

  • Felkin-Anh Model: This model generally predicts the major diastereomer by considering the steric interactions in the transition state. The largest group on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric strain.[8][11] In our substrate, the bicyclic framework itself imposes significant steric constraints.

  • Chelation Control: The presence of a Lewis basic atom (the chlorine atom in this case) on the α-carbon can lead to chelation with the magnesium ion of the Grignard reagent.[7][10] This forms a rigid five-membered ring intermediate, which can direct the nucleophilic attack from a specific face. The viability of this pathway is dependent on the Lewis acidity of the magnesium center and the coordinating ability of the solvent.

In the case of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, the approach of the Grignard reagent is anticipated to occur from the less hindered exo face. However, the stereochemistry at the newly formed carbinol center will be influenced by the factors described above. Careful selection of the Grignard reagent and reaction conditions can be used to favor one stereochemical outcome over the other.

It is also crucial to acknowledge potential side reactions. The basicity of the Grignard reagent can lead to α-deprotonation, forming an enolate and regenerating the starting ketone upon workup.[2] With sterically hindered ketones, reduction of the carbonyl group can also occur if the Grignard reagent possesses a β-hydrogen.[2]

Experimental Protocol: Grignard Addition of Methylmagnesium Bromide

This protocol details the addition of methylmagnesium bromide to rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one as a representative example. The principles and procedures can be adapted for other Grignard reagents with appropriate modifications.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one≥98%(Specify)Ensure dryness
Methylmagnesium bromide3.0 M in Diethyl Ether(Specify)Anhydrous
Diethyl ether (Et₂O)Anhydrous(Specify)Freshly distilled from Na/benzophenone
Saturated aqueous ammonium chloride (NH₄Cl)Reagent(Specify)
Anhydrous magnesium sulfate (MgSO₄)Reagent(Specify)
Round-bottom flask, three-neckedFlame-dried
Addition funnelFlame-dried
CondenserFlame-dried
Magnetic stirrer and stir bar
Inert gas supply (Argon or Nitrogen)High purity
Ice-water bath

Safety Precautions:

  • Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive. All operations must be conducted under a dry, inert atmosphere.

  • Anhydrous ethers are flammable and can form explosive peroxides. Handle with care and in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, flame-resistant lab coat, and gloves.

  • Have an appropriate fire extinguisher (Class D for reactive metals) readily available.

Step-by-Step Procedure:

  • Apparatus Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, an addition funnel, and an inert gas inlet.

    • Flame-dry the entire apparatus under a stream of inert gas to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reaction Setup:

    • To the cooled flask, add rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (1.0 eq).

    • Dissolve the ketone in anhydrous diethyl ether (approx. 10 mL per gram of ketone).

    • Cool the flask to 0 °C using an ice-water bath.

  • Grignard Reagent Addition:

    • Charge the addition funnel with a solution of methylmagnesium bromide (1.2 eq, 3.0 M in Et₂O) under an inert atmosphere.

    • Add the Grignard reagent dropwise to the stirred solution of the ketone over a period of 30-60 minutes. Maintain the internal temperature below 5 °C throughout the addition. Causality: Slow, controlled addition is crucial to manage the exothermic reaction and minimize side reactions such as enolization.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot of the reaction mixture with saturated aqueous NH₄Cl.

  • Reaction Quench:

    • Once the reaction is deemed complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise at 0 °C. Causality: A saturated NH₄Cl solution is a mild proton source that effectively quenches the reaction and protonates the resulting alkoxide without causing significant side reactions that can occur with stronger acids.

    • Continue the addition until the vigorous reaction ceases and two clear layers are observed.

  • Work-up and Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tertiary alcohol.

Visualization of Experimental Workflow

Grignard_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Flame-dry glassware under inert gas B Dissolve ketone in anhydrous Et2O A->B C Cool solution to 0 °C B->C D Dropwise addition of Grignard reagent at 0 °C C->D Initiate reaction E Stir at 0 °C for 1-2 hours D->E F Monitor by TLC E->F G Quench with sat. aq. NH4Cl F->G Reaction complete H Separate layers & extract aqueous phase G->H I Combine, wash, and dry organic layers H->I J Concentrate under reduced pressure I->J K Column Chromatography J->K Purify crude product Stereochemistry cluster_substrate Substrate cluster_attack Nucleophilic Attack cluster_products Potential Diastereomers Ketone rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one Nu_attack Grignard Reagent (R-MgX) Exo-face attack Ketone->Nu_attack Product_A Diastereomer A Nu_attack->Product_A Pathway 1 Product_B Diastereomer B Nu_attack->Product_B Pathway 2

Sources

Application

Application Note: A Scalable and Stereoselective Synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Introduction: Strategic Importance of a Key Chiral Building Block rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, a halogenated derivative of norcamphor, is a synthetically valuable intermediate in medicinal and mater...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of a Key Chiral Building Block

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, a halogenated derivative of norcamphor, is a synthetically valuable intermediate in medicinal and materials chemistry. Its rigid bicyclic framework and defined stereochemistry make it an ideal starting material for complex molecular architectures, including prostaglandin analogues and other pharmacologically active compounds. The precise spatial arrangement of the chloro and ketone functionalities allows for a variety of subsequent transformations, such as nucleophilic additions, reductions, and rearrangements, with a high degree of stereocontrol.

However, transitioning the synthesis of this molecule from bench-scale to a large-scale industrial process presents significant challenges in terms of cost, safety, and stereoselectivity. This guide provides a robust, validated, and economically viable two-stage synthetic strategy suitable for kilogram-scale production. The narrative emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability for researchers in drug development and process chemistry.

Overall Synthetic Strategy: A Two-Stage Approach

The most efficient and scalable route to the target molecule begins with the readily available and inexpensive feedstock, norbornene. The strategy is logically divided into two primary stages:

  • Stage 1: Synthesis of the Norcamphor Core. This involves the hydration of norbornene to produce exo-bicyclo[2.2.1]heptan-2-ol, followed by a selective oxidation to yield the key intermediate, bicyclo[2.2.1]heptan-2-one (norcamphor).

  • Stage 2: Stereoselective α-Chlorination. The norcamphor intermediate is then subjected to a kinetically controlled chlorination to stereoselectively install the chlorine atom at the C3-position, yielding the desired rel-(1R,3S,4S) diastereomer.

G cluster_0 Stage 1: Norcamphor Synthesis cluster_1 Stage 2: Chlorination A Norbornene B exo-Bicyclo[2.2.1]heptan-2-ol A->B H₂SO₄ / H₂O (Hydration) C Bicyclo[2.2.1]heptan-2-one (Norcamphor) B->C [O] (Oxidation) D rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one C->D SO₂Cl₂ / CCl₄ (α-Chlorination)

Figure 2: Mechanism showing kinetic control leading to the exo-chloro product.

Protocol: Synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one
Reagent/MaterialMolar Mass ( g/mol )MolesQuantityRole
Norcamphor110.159.081.00 kgSubstrate
Sulfuryl Chloride (SO₂Cl₂)134.979.531.29 kg (0.78 L)Chlorinating Agent
Carbon Tetrachloride (CCl₄)153.82-10.0 LSolvent

Protocol:

  • Safety First: This reaction generates HCl and SO₂ gas and must be performed in a well-ventilated fume hood or reactor system connected to a scrubber. Sulfuryl chloride is highly corrosive and reacts violently with water.

  • In a 22 L jacketed reactor, dissolve norcamphor (1.00 kg) in carbon tetrachloride (10.0 L).

  • Cool the solution to 0-5°C using a circulating chiller.

  • Slowly add sulfuryl chloride (1.29 kg) dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 5-10°C for an additional 2 hours.

  • Let the mixture slowly warm to room temperature and stir overnight (approx. 16 hours). The reaction progress can be monitored by GC for the consumption of norcamphor.

  • Upon completion, carefully and slowly pour the reaction mixture onto crushed ice (~10 kg) with stirring to quench excess SO₂Cl₂.

  • Separate the organic layer. Wash it sequentially with cold water (2 x 5 L), saturated sodium bicarbonate solution (2 x 5 L), and finally with brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is purified by vacuum distillation.

    • Expected Yield: ~1.10 kg (84%)

    • Boiling Point: 100°C at 10 mm Hg [1] * Refractive Index: n20/D 1.499 [1]

Analytical Characterization and Quality Control

The identity and purity of the final product must be confirmed before use in subsequent GMP or research applications.

TestMethodSpecification
Appearance VisualColorless to pale yellow oil or low-melting solid.
Identity ¹H & ¹³C NMRSpectra must conform to the structure of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one.
Purity GC-FID≥98.0%
Residual Solvent GC-HSCCl₄ ≤ 500 ppm

Expected Spectral Data: [2]* ¹H NMR (CDCl₃, 400 MHz): The spectrum will be complex due to the bicyclic system. Key signals include a doublet for the proton at C3 (~4.2-4.4 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): The carbonyl carbon (C2) will appear downfield (~210-215 ppm). The carbon bearing the chlorine (C3) will be in the range of ~60-65 ppm.

  • IR (Neat, cm⁻¹): A strong absorption band for the carbonyl (C=O) stretch is expected around 1750-1770 cm⁻¹, characteristic of a five-membered ring ketone.

  • Mass Spec (EI): M⁺ at m/z = 144/146 (due to ³⁵Cl/³⁷Cl isotopes).

Safety, Handling, and Waste Management

  • Norbornene: A volatile and flammable solid. Handle in a well-ventilated area.

  • Sulfuric Acid: Highly corrosive. Use appropriate PPE, including acid-resistant gloves, splash goggles, and a lab coat.

  • Sulfuryl Chloride: Extremely corrosive and toxic. Reacts violently with water and alcohols. It is a lachrymator. All operations must be conducted in a high-performance chemical fume hood.

  • Carbon Tetrachloride: A known carcinogen and ozone-depleting substance. If possible, substitution with a less hazardous solvent like dichloromethane or chloroform should be validated, although CCl₄ is often cited in classic procedures for its inertness.

  • Waste Disposal: All waste streams must be handled according to institutional and local environmental regulations. Halogenated organic waste must be segregated. The aqueous waste from quenching and washing will be acidic and should be neutralized before disposal.

Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Low yield in chlorination Incomplete reaction.Increase reaction time or temperature slightly. Ensure SO₂Cl₂ is of high purity.
Loss of product during aqueous workup.Ensure pH of washes is controlled. Avoid vigorous shaking that can lead to emulsions.
Formation of di-chlorinated byproduct Excess of chlorinating agent or elevated temperature.Use only a slight excess (1.05 eq.) of SO₂Cl₂. Maintain strict temperature control during addition.
Product undergoes rearrangement Presence of base during workup or storage.The product is susceptible to the Favorskii rearrangement in the presence of base. [3][4]Ensure all workup steps are neutral or slightly acidic. Store the final product under inert gas in a cool, dark place.

References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron, 61(44), 10429-10440.

  • National Institute of Standards and Technology. Bicyclo[2.2.1]heptane, 2-chloro-, exo-. NIST Chemistry WebBook.

  • PubChem. 3-Chlorobicyclo(2.2.1)heptan-2-one. National Center for Biotechnology Information.

  • Payne, L. K., et al. (1967). Synthesis, biological activities, and properties of the syn and anti exo-3-chloro-endo-6-cyano-2-norbornanone O-(methylcarbamoyl)oximes. Journal of Agricultural and Food Chemistry, 15(5), 883–887.

  • Shen, Y., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5, 10386-10392.

  • LookChem. (Date unknown). Improved synthesis of 2-norbornanone. Synthesis Communication. - Note: While the original journal is not specified, the detailed procedure is valuable.

  • Echemi. rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. Echemi.com.

  • Wikipedia. Favorskii rearrangement.

  • AdiChemistry. Favorskii Rearrangement.

  • Roberts, J. D., et al. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2073.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of rel-(1R,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (also known as 3-chloro-2-norbornanone). We will address common challenges, from purity issues to product instability, ensuring you can achieve the desired specifications for your critical applications.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and purification of 3-chloro-2-norbornanone.

Q1: What are the key physical properties of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one that influence its purification?

A1: Understanding the compound's physical properties is the cornerstone of designing an effective purification strategy. This molecule is a volatile solid with moderate polarity. Key data is summarized below.

PropertyValueSource
Molecular Formula C₇H₉ClOPubChem[1]
Molecular Weight 144.60 g/mol PubChem[1]
Appearance White solidInferred from similar compounds[2]
Boiling Point 100 °C at 10 mm HgEchemi[3]
Melting Point 55.4-57.6 °C (for a related derivative)ACS[2]
Refractive Index n20/D 1.499 (lit.)Echemi[3]

The compound's volatility and relatively low boiling point make it a good candidate for purification by sublimation under reduced pressure, which can be highly effective at removing non-volatile impurities. Its moderate polarity allows for effective separation from non-polar starting materials or highly polar byproducts using silica gel chromatography.

Q2: How stable is 3-chloro-2-norbornanone under typical purification conditions?

A2: As an α-chloro ketone, the compound is susceptible to decomposition, primarily through two pathways:

  • Elimination: Basic conditions or prolonged exposure to heat can promote the elimination of HCl to form an unsaturated ketone.

  • Epimerization/Rearrangement: The presence of acidic or basic impurities can potentially lead to epimerization at the chlorine-bearing carbon or other rearrangements common to bicyclic systems.[4]

Therefore, it is critical to use neutral conditions where possible. Standard silica gel can be slightly acidic; if decomposition is observed during chromatography, using deactivated silica or switching to a different stationary phase is recommended.

Q3: What are the most common impurities I should expect to see in my crude product?

A3: Impurities are typically process-related. Common culprits include:

  • Unreacted Starting Materials: Such as bicyclo[2.2.1]heptan-2-one (norcamphor).

  • Over-chlorinated Products: Dichloro- or trichloro-derivatives.

  • Regioisomers: Depending on the synthetic route, other chlorinated isomers may form.[5]

  • Solvent Residues: Residual solvents from the reaction or workup.

  • Degradation Products: As mentioned in Q2, elimination byproducts can be present.

Purification Workflow & Strategy

The choice of purification method depends on the nature of the impurities and the required final purity. A typical workflow is outlined below.

PurificationWorkflow start_node Crude Product (Post-Workup) process_node process_node start_node->process_node Primary Purification end_node Pure Product (>99% Purity) analysis_node analysis_node process_node->analysis_node Assess Purity (GC, NMR) decision_node decision_node decision_node->end_node Meets Spec? [Yes] process_node2 Secondary Purification (e.g., Sublimation) decision_node->process_node2 Meets Spec? [No] analysis_node->decision_node Purity Check process_node2->analysis_node Re-assess Purity

Caption: General purification workflow for 3-chloro-2-norbornanone.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification process.

ProblemProbable Cause(s)Recommended Solution(s)
Low recovery after silica gel chromatography. 1. Product Decomposition: The compound may be degrading on the acidic silica gel. 2. Product is Volatile: The product may be co-evaporating with the solvent during rotary evaporation.1. Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine (Et₃N), then pack the column as usual. This neutralizes acidic sites. Alternatively, use neutral alumina as the stationary phase. 2. Careful Evaporation: Use a lower bath temperature (<30°C) and monitor the evaporation closely. Do not leave the product on the rotary evaporator longer than necessary.
Product is still impure after column chromatography (e.g., a persistent non-polar impurity). 1. Poor Separation: The chosen eluent system may not have sufficient resolving power for impurities with similar polarity. 2. Column Overload: Too much crude material was loaded onto the column.1. Optimize Eluent: Switch to a different solvent system. For example, if using Hexane/Ethyl Acetate, try a Hexane/Dichloromethane or Hexane/MTBE gradient. These changes in solvent selectivity can often resolve closely eluting spots. 2. Try Sublimation: If the impurity is non-volatile (e.g., baseline material or a salt), sublimation is an excellent secondary purification step. See Protocol 2. 3. Reduce Load: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
My purified product turns yellow or brown upon storage. 1. Trace Impurities: Residual acid or base is catalyzing slow decomposition. 2. Exposure to Light/Air: The compound may be sensitive to photo-oxidation or hydrolysis.1. Re-purify: Ensure the final product is free of any acidic or basic residues. A final wash of an ethereal solution of the product with brine, followed by drying and solvent removal, can help. 2. Proper Storage: Store the purified solid in a sealed vial under an inert atmosphere (Nitrogen or Argon) at low temperature (-20°C) and protected from light (amber vial).
Broad or messy peaks in the NMR spectrum. 1. Sample Degradation: The compound may be decomposing in the NMR solvent (especially if it contains trace acid/D₂O). 2. Paramagnetic Impurities: Trace metals can cause peak broadening.1. Fresh Sample: Prepare the NMR sample immediately before analysis. Use high-purity deuterated solvents. 2. Filter the Sample: Pass the crude product through a small plug of silica gel or celite with a non-polar solvent before final purification to remove baseline impurities.
Troubleshooting Decision Tree

TroubleshootingTree node_q node_q node_a node_a node_s node_s s0 Low Yield or Purity? q1 Where did the issue occur? s0->q1 a1 a1 q1->a1 During Chromatography a2 a2 q1->a2 During Workup/Storage q2 What is the symptom? a1->q2 s3 Product Instability. ACTION: - Ensure neutral pH before storage. - Store cold, under inert gas, protected from light. a2->s3 a3 a3 q2->a3 Streaking / Tailing on TLC a4 a4 q2->a4 Co-elution of Impurities s1 Decomposition on Silica. ACTION: - Use deactivated silica (add 1% Et3N). - Switch to Alumina. a3->s1 s2 Poor Resolution. ACTION: - Change solvent system (e.g., Hex/DCM). - Use secondary method like sublimation. a4->s2

Caption: A decision tree for troubleshooting common purification issues.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Deactivated Silica)

This protocol is designed to minimize degradation of the acid-sensitive α-chloro ketone.

  • Slurry Preparation: In a fume hood, weigh out your silica gel (e.g., 50 g for 1 g of crude product). Create a slurry in the initial eluent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine). The triethylamine is crucial for deactivating the silica gel.

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed evenly. Ensure no air bubbles are trapped.

  • Sample Loading: Dissolve your crude rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel (~2x the mass of your compound). Gently evaporate the solvent until a dry, free-flowing powder is obtained.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with your starting solvent mixture (e.g., 99:1 Hexane:EtOAc + 1% Et₃N throughout).

  • Gradient (Optional): If needed, gradually increase the polarity of the eluent to elute your product. Monitor the fractions by Thin Layer Chromatography (TLC).

  • Fraction Collection: Collect fractions containing the pure product, combine them, and remove the solvent under reduced pressure at a low temperature (<30°C).

Protocol 2: Purification by Sublimation

This method is highly effective for removing non-volatile impurities from this volatile solid.[6]

  • Apparatus Setup: Place the crude (or column-purified) solid into a sublimation apparatus. Ensure the glassware is completely dry.

  • Vacuum Application: Connect the apparatus to a high-vacuum pump (<1 mmHg is ideal). A cold trap between the sublimator and the pump is essential.

  • Cooling the Condenser: Fill the cold finger (condenser) of the apparatus with a coolant (e.g., ice-water or a dry ice/acetone slurry).

  • Heating: Gently heat the bottom of the sublimation apparatus containing the crude material using a water or oil bath. Slowly increase the temperature until you observe the solid subliming and depositing as crystals on the cold finger. For this compound, a bath temperature of 40-60°C should be a good starting point.

  • Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before venting the vacuum. Carefully remove the cold finger and scrape the pure, crystalline product onto a tared piece of glassine paper.

References

  • Plettner, E., et al. (2005). The absolute configuration of the enantiomers of bicyclo[2.2.1]heptan-2-one. Tetrahedron: Asymmetry, 16(16), 2754–2763. [Link]

  • Capozzi, G., et al. (1982). Control of regioselectivity in the addition of sulphenyl chlorides to 3,3-dimethylbutyne (t-butylacetylene) as a method for differential functionalization of triple bonds. J. Chem. Soc., Perkin Trans. 1, 2197-2201. [Link]

  • National Center for Biotechnology Information (n.d.). 3-Chlorobicyclo(2.2.1)heptan-2-one. PubChem Compound Summary. Retrieved from [Link]

  • Dias, E. L., et al. (1998). Steric and Electronic Effects on the Dehydration Step in Cyclohexanone and Bicyclic Ketone Oxime Formation. Journal of the Brazilian Chemical Society, 9(3). [Link]

  • Li, G., et al. (2019). Regioselective Chlorothiolation of Alkenes with Sulfonyl Chlorides. Organic Letters, 21(23), 9469-9473. [Link]

  • Jefford, C. W., et al. (1975). bicyclo[3.2.1]octan-3-one. Organic Syntheses, 55, 20. [Link]

  • ResearchGate (n.d.). Overview of preparation methods for chlorinated ketones. Retrieved from [Link]

Sources

Optimization

common side products in the synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Welcome to the technical support center for the synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthetic transformation. Drawing from established literature and practical insights, this document provides a detailed exploration of the reaction, its common pitfalls, and robust solutions.

Introduction to the Synthesis

The synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, a valuable chiral building block, is most commonly achieved through the α-chlorination of bicyclo[2.2.1]heptan-2-one (norcamphor). This reaction, while seemingly straightforward, is often complicated by a lack of stereoselectivity and the formation of undesired side products. The primary goal is to achieve chlorination at the C3-position with a specific endo stereochemistry relative to the bicyclic bridge.

This guide will address the most frequently encountered issues in this synthesis, providing a framework for understanding their origins and implementing effective troubleshooting strategies.

Troubleshooting Guide: Common Side Products and Their Mitigation

Issue 1: Formation of the Undesired exo-Chloro Isomer

One of the most common challenges is the co-formation of the diastereomeric rel-(1R,3R,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (exo-isomer). The ratio of endo to exo products is highly dependent on the reaction conditions, which dictates whether the reaction is under kinetic or thermodynamic control.

Q: My reaction is producing a significant amount of the exo-chloro isomer. What factors control the endo/exo selectivity, and how can I favor the desired endo product?

A: The stereochemical outcome of the α-chlorination of norcamphor is a classic example of kinetic versus thermodynamic control.

  • Kinetic Control: At lower temperatures and with a strong, non-equilibrating base, the kinetically favored product is often the exo-isomer. This is due to the deprotonation at the less sterically hindered exo-face of the norcamphor enolate, followed by chlorination from the same face.

  • Thermodynamic Control: The endo-chloro isomer is generally the thermodynamically more stable product. Under equilibrating conditions (e.g., acid catalysis, higher temperatures, or use of a weaker base in a protic solvent), the initially formed mixture of isomers can equilibrate to favor the more stable endo product.

Troubleshooting Protocol to Favor the endo-Isomer:

  • Employ Acid-Catalyzed Chlorination: The use of an acid catalyst, such as HCl, in a suitable solvent like acetic acid, promotes the formation of the enol intermediate.[1] This allows for equilibration and generally favors the formation of the thermodynamically more stable endo-chloro ketone.

  • Optimize Reaction Temperature: Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can facilitate the equilibration towards the thermodynamic product. However, excessively high temperatures may lead to other side reactions.

  • Choice of Chlorinating Agent: While various chlorinating agents can be used, sulfuryl chloride (SO₂Cl₂) in an inert solvent is a common choice. The reaction conditions should be carefully controlled to avoid over-chlorination.

Diagram: Kinetic vs. Thermodynamic Control in Norcamphor Chlorination

G cluster_0 Reaction Pathway Norcamphor Norcamphor Enolate Enolate Intermediate Norcamphor->Enolate Deprotonation Exo_Product rel-(1R,3R,4S)-exo-Chloro Isomer (Kinetic Product) Enolate->Exo_Product Chlorination (Low Temp) Faster Rate Endo_Product rel-(1R,3S,4S)-endo-Chloro Isomer (Thermodynamic Product) Enolate->Endo_Product Chlorination (Higher Temp/Acid) Slower Rate Exo_Product->Endo_Product Equilibration

Caption: Kinetic vs. Thermodynamic pathways in norcamphor chlorination.

Issue 2: Formation of Dichlorinated Side Products

Over-chlorination is another significant issue, leading to the formation of 3,3-dichloro-bicyclo[2.2.1]heptan-2-one and other polychlorinated species. These impurities can be challenging to separate from the desired mono-chlorinated product.

Q: I am observing significant amounts of dichlorinated byproducts in my reaction mixture. How can I prevent this?

A: The formation of dichlorinated products occurs when the mono-chlorinated ketone undergoes a second chlorination. The electron-withdrawing nature of the first chlorine atom makes the remaining α-proton more acidic, and under certain conditions, susceptible to further deprotonation and chlorination.

Troubleshooting Protocol to Minimize Dichlorination:

  • Stoichiometric Control of the Chlorinating Agent: Use of a precise stoichiometry of the chlorinating agent (ideally 1.0 equivalent or a very slight excess) is crucial. A slow, controlled addition of the chlorinating agent to the norcamphor solution can help to prevent localized areas of high concentration.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction should be quenched as soon as the starting material is consumed to a satisfactory level, before significant dichlorination occurs.

  • Reaction Conditions:

    • Acid-Catalyzed Conditions: In acid-catalyzed reactions, the rate of the second halogenation is generally slower than the first. This is because the electron-withdrawing halogen deactivates the enol formation.[1]

    • Base-Mediated Conditions: In contrast, base-mediated halogenation can readily lead to polyhalogenation. Therefore, acidic or neutral conditions are generally preferred for mono-chlorination.

Diagram: Pathway to Dichlorination

G Start Norcamphor MonoChloro rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one Start->MonoChloro 1 eq. Cl+ DiChloro 3,3-Dichlorobicyclo[2.2.1]heptan-2-one MonoChloro->DiChloro 1 eq. Cl+ (Side Reaction)

Caption: Formation of dichlorinated side product.

Purification Strategies

Q: How can I effectively separate the desired endo-chloro isomer from the exo-isomer and dichlorinated byproducts?

A: The separation of these closely related compounds requires careful selection of purification techniques.

Impurity Recommended Purification Method Key Considerations
exo-Chloro Isomer Column Chromatography: Use a high-resolution silica gel column. A solvent system of ethyl acetate/hexanes with a low percentage of ethyl acetate (e.g., 5-10%) often provides good separation. The polarity difference between the diastereomers, although small, can be exploited.
Fractional Crystallization: If the product mixture is solid, fractional crystallization from a suitable solvent (e.g., hexanes, ethanol-water) can be effective. The success of this method depends on the differential solubility of the isomers.
Dichlorinated Byproducts Column Chromatography: Dichlorinated products are typically less polar than the mono-chlorinated isomers and will elute first during column chromatography.

Detailed Protocol for Column Chromatography Separation:

  • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with your chosen eluent (e.g., 5% ethyl acetate in hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Begin elution with the chosen solvent system. Collect fractions and monitor them by TLC or GC.

  • Analysis: Combine the fractions containing the pure endo-isomer based on the analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical spectroscopic signatures to differentiate between the endo and exo isomers?

A1: ¹H NMR spectroscopy is a powerful tool for this differentiation. The coupling constants between the proton at C3 and the bridgehead proton at C4, as well as the chemical shift of the C3 proton, are diagnostic. Typically, the C3-H in the endo isomer will have a smaller coupling constant with the C4-H compared to the exo isomer due to the dihedral angle. The chemical shifts of the protons on the bicyclic scaffold will also differ between the two isomers.

Q2: Can I use a base to catalyze the chlorination?

A2: While base-catalyzed α-halogenation is a known reaction, it is generally not recommended for the selective mono-chlorination of ketones like norcamphor. Under basic conditions, the reaction is prone to polyhalogenation, leading to a higher proportion of dichlorinated and even trichlorinated products.[1]

Q3: What is the role of the solvent in this reaction?

A3: The solvent can significantly influence the reaction's outcome. Protic solvents like acetic acid can participate in the equilibration of the enol/enolate intermediate, favoring the thermodynamic product. Aprotic solvents are also commonly used, and the choice will depend on the specific chlorinating agent and desired reaction control.

Q4: Are there any alternative methods for the synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one?

A4: While α-chlorination of norcamphor is the most direct route, other multi-step synthetic sequences starting from different bicyclic precursors have been reported in the literature. However, these often involve more steps and may not be as atom-economical.

References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754-2763. [Link]

  • Grudzinski, Z., & Roberts, S. M. (1975). Electrophilic bromination of bicyclo[3.2.0]hept-2-en-6-ones. Journal of the Chemical Society, Perkin Transactions 1, (18), 1767-1773. [Link]

  • Royal Society of Chemistry. (2021). Separation of a diastereomeric diol pair using mechanical properties of crystals. [Link]

  • Loida, P. J., & Sligar, S. G. (1995). Stereoselective hydroxylation of norcamphor by cytochrome P450cam. Experimental verification of molecular dynamics simulations. Journal of Biological Chemistry, 270(10), 5326-5330. [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Wiberg, K. B., et al. (1975). Bromination and chlorination of exo,exo-5,6- and endo,endo-5,6-dideuterionorbornene; on the mechanism of nortricyclyl bromide and chloride formation. Canadian Journal of Chemistry, 53(14), 2123-2133. [Link]

  • Russo, F., et al. (2020). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers, 7(15), 2050-2059. [Link]

  • Reddit. (2018). Help separating diastereomers with very similar Rf. [Link]

  • Gómez-Ranieri, M. I., et al. (2021). Effect of Novel Deep Eutectic Solvents on the Endo/Exo Ratio of Diels–Alder Reactions at Room Temperature. Molecules, 26(16), 4983. [Link]

  • PubChem. (n.d.). 2,3-Dichloro-bicyclo(2.2.1)heptane. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Welcome to the technical support center for the synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chiral intermediate. The synthesis, while conceptually straightforward, presents challenges in yield and stereocontrol that require careful attention to detail. This document provides in-depth troubleshooting advice, frequently asked questions, and an optimized protocol grounded in established chemical principles to help you achieve consistent and high-yield results.

The target molecule is the exo-chloro derivative of norcamphor, a rigid bicyclic ketone.[1] The primary synthetic route involves the α-chlorination of norcamphor. The key to a successful synthesis lies in controlling the reaction to favor the thermodynamically stable exo product while minimizing common side reactions such as dichlorination and the formation of the undesired endo isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one?

The most common and effective method is the direct α-chlorination of bicyclo[2.2.1]heptan-2-one (norcamphor) using a suitable chlorinating agent. Sulfuryl chloride (SO₂Cl₂) in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is a widely used reagent for this transformation.[2] The reaction proceeds through an acid-catalyzed enol or enolate intermediate, which then attacks the electrophilic chlorine source.[3] The stereochemical outcome is dictated by the steric hindrance of the bicyclic system, which strongly favors the approach of the electrophile from the less hindered exo face.[4]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can typically be attributed to one of three areas: incomplete reaction, formation of side products, or losses during workup and purification.

  • Incomplete Reaction: Ensure your starting norcamphor is pure and dry. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). An insufficient amount of chlorinating agent or reaction time can lead to unreacted starting material.

  • Side Products: The most common side products are the undesired endo-chloro isomer and dichlorinated species. These arise from poor temperature control or incorrect stoichiometry. (See Q3 for more details).

  • Workup & Purification Losses: The product is volatile.[5] Avoid excessive heating during solvent removal. Purification via column chromatography must be optimized to ensure good separation from byproducts without significant loss of the target compound. Sublimation is also a viable purification method for norcamphor and its derivatives.

Q3: My post-reaction analysis (GC-MS/NMR) shows multiple products. What are they and how can I prevent them?

The primary impurities are typically the endo-chloro isomer and α,α-dichloro-norcamphor.

  • Formation of the endo-isomer: While the exo attack is sterically favored, higher reaction temperatures can provide enough energy to overcome the activation barrier for the endo attack or allow for equilibration to a thermodynamic mixture. To maximize exo-selectivity, the reaction should be run at low temperatures (e.g., 0 °C to room temperature) and the chlorinating agent should be added slowly to control any exotherm.[6]

  • Dichlorination: The formation of the α-chloroketone product acidifies the remaining α-proton, making it more susceptible to a second deprotonation and subsequent chlorination. This is especially problematic under basic conditions but can also occur in acid-catalyzed reactions if an excess of the chlorinating agent is used or if the reaction temperature is too high.[7] To prevent this, use a stoichiometric amount (1.0 to 1.05 equivalents) of the chlorinating agent and add it portion-wise or via a syringe pump to avoid localized high concentrations.

Q4: How does the choice of chlorinating agent affect the reaction?

While sulfuryl chloride (SO₂Cl₂) is common, other reagents like N-Chlorosuccinimide (NCS) can also be used.

  • Sulfuryl Chloride (SO₂Cl₂): This is a powerful and efficient chlorinating agent. Reactions are often rapid and can be driven to completion easily. However, it is highly reactive and generates HCl and SO₂ as byproducts, requiring careful handling in a well-ventilated fume hood. The reaction is typically acid-catalyzed.[8]

  • N-Chlorosuccinimide (NCS): NCS is a solid and is generally safer and easier to handle than SO₂Cl₂. Reactions with NCS are often slower and may require a radical initiator (like AIBN or benzoyl peroxide) or an acid catalyst to proceed at a reasonable rate. It can sometimes offer better control and selectivity, minimizing over-chlorination.

The choice depends on the scale of your reaction, available equipment, and safety considerations. For most lab-scale preparations, SO₂Cl₂ provides a reliable and time-efficient option when handled with appropriate care.

Troubleshooting Guide

This table outlines common issues encountered during the synthesis, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
High percentage of unreacted norcamphor 1. Insufficient chlorinating agent. 2. Reagent (SO₂Cl₂) has degraded due to improper storage. 3. Reaction time is too short or temperature too low.1. Use a slight excess (1.05 eq.) of the chlorinating agent. 2. Use a fresh bottle of SO₂Cl₂ or distill it prior to use. 3. Monitor reaction by TLC/GC until starting material is consumed. Allow the reaction to warm to room temperature if kinetics are slow at 0°C.
Significant formation of dichlorinated byproduct 1. Excess chlorinating agent used. 2. High reaction temperature. 3. Poor mixing, leading to localized high concentrations of reagent.1. Use no more than 1.05 equivalents of SO₂Cl₂. 2. Maintain the reaction temperature at 0°C during addition, then allow it to slowly warm to RT. 3. Ensure vigorous stirring and add the chlorinating agent dropwise over an extended period (e.g., 30-60 minutes).
Poor exo:endo stereoselectivity 1. Reaction temperature is too high, allowing for thermodynamic equilibration or overcoming the kinetic barrier for endo attack. 2. The solvent choice is influencing the transition state.1. Strictly maintain low temperatures (0°C) during the addition phase. 2. Use non-polar, aprotic solvents like CCl₄ or CH₂Cl₂ which are known to favor high stereoselectivity in this system.
Product loss during workup 1. The product is volatile and lost during solvent evaporation. 2. Emulsion formation during aqueous extraction. 3. Inefficient extraction from the aqueous layer.1. Use a rotary evaporator with controlled temperature (≤ 30°C) and pressure. Do not leave the product under high vacuum for extended periods. 2. Add brine (saturated NaCl solution) to break up emulsions.[9] 3. Perform multiple extractions (e.g., 3x) with a suitable organic solvent.
Difficulty in purification 1. Product and starting material have very similar polarities. 2. Byproducts co-elute with the product during column chromatography.1. Ensure the reaction goes to completion to eliminate starting material. 2. Use a long column and a shallow solvent gradient (e.g., 2% to 5% Ethyl Acetate in Hexanes) for better separation. Alternatively, consider purification by sublimation.

Underlying Mechanism & Stereochemical Control

The α-chlorination of a ketone like norcamphor under acidic conditions proceeds through an enol intermediate. The stereochemical outcome of the reaction is a classic example of kinetic control governed by steric hindrance.

  • Protonation: The carbonyl oxygen is protonated by a trace amount of acid (HCl, generated in situ), activating the ketone.

  • Enolization: A base (which can be the chloride ion or another ketone molecule) removes an α-proton from the C3 position, leading to the formation of the enol.

  • Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic chlorine atom of SO₂Cl₂. This attack occurs preferentially from the less sterically hindered exo face of the bicyclic system. The C7-methylene bridge effectively blocks the endo face, making the exo approach significantly more favorable.[4]

  • Deprotonation: The resulting protonated ketone is deprotonated to yield the final α-chloroketone product.

This mechanistic pathway is visualized in the diagram below.

G cluster_intermediates Intermediates cluster_products Products Norcamphor Norcamphor Protonated_Ketone Protonated Ketone Norcamphor->Protonated_Ketone + H⁺ SO2Cl2 SO₂Cl₂ Exo_Attack_TS Exo Attack (Sterically Favored) Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ (Enolization) Enol->Exo_Attack_TS + SO₂Cl₂ Endo_Attack_TS Endo Attack (Sterically Hindered) Enol->Endo_Attack_TS Exo_Product rel-(1R,3S,4S)-Product (Major) Exo_Attack_TS->Exo_Product Deprotonation Endo_Product Endo-Product (Minor) Endo_Attack_TS->Endo_Product

Caption: Reaction mechanism for the exo-selective chlorination of norcamphor.

Optimized Experimental Protocol

This protocol is designed to maximize the yield and stereoselectivity for the synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one.

Materials & Equipment:

  • Bicyclo[2.2.1]heptan-2-one (norcamphor)

  • Sulfuryl chloride (SO₂Cl₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Addition funnel or syringe pump

  • Ice bath

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve norcamphor (1.0 eq.) in anhydrous CCl₄ (approx. 0.2 M concentration). Cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride (1.05 eq.) dropwise to the stirred solution over 30-60 minutes. It is critical to maintain the internal temperature below 5°C during the addition to control the exotherm and ensure high stereoselectivity.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0°C for one hour, then warm to room temperature. Monitor the reaction's progress by TLC (e.g., using 10% ethyl acetate/hexanes) or by taking small aliquots for GC-MS analysis until the starting material is consumed (typically 2-4 hours at room temperature).

  • Quenching: Once the reaction is complete, carefully cool the mixture back to 0°C and slowly quench by adding saturated NaHCO₃ solution. Be cautious as gas evolution (CO₂ and SO₂) will occur. Continue adding the bicarbonate solution until the gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with CCl₄ (or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[9]

  • Isolation: Filter off the drying agent and carefully remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C. The crude product will be a pale yellow oil or a low-melting solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate). Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield the final product.

References

  • Schmerling, L. (1950). Process for preparing norcamphor. U.S. Patent No. 2,500,385. Washington, DC: U.S.
  • Lightner, D. A., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its absolute configuration. Tetrahedron, 61(20), 4849-4857. [Link]

  • Henke, C. O., & Etzel, G. (1942). Purification of camphor. U.S. Patent No. 2,287,522. Washington, DC: U.S.
  • Finkel'shtein, E. S., et al. (2025). Poly-2,3- and 2,7-Bicyclo[2.2.1]hept-2-enes: Preparation and Structures of Polynorbornenes. ResearchGate. [Link]

  • Ashenhurst, J. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

  • Mu, D., et al. (1995). Stereoselective hydroxylation of norcamphor by cytochrome P450cam. Experimental verification of molecular dynamics simulations. Journal of Biological Chemistry, 270(10), 5219-5226. [Link]

  • University of Colorado, Boulder. (n.d.). Reduction of Camphor. Department of Chemistry and Biochemistry. [Link]

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • Oppolzer, W., & Chapuis, C. (1983). Stereocontrolled synthesis of (±)-coryantheidol from (±)-norcamphor. Journal of the Chemical Society, Chemical Communications, (14), 772-773. [Link]

  • ResearchGate. (2025). Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound. [Link]

  • Abreo, M. A., et al. (1998). 7-Azabicyclo[2.2.1]heptane and -heptene derivatives as cholinergic receptor ligands. U.S. Patent No. 5,817,679. Washington, DC: U.S.
  • Takano, S., Iwata, H., & Ogasawara, K. (1976). Asymmetric synthesis of (-)-norcamphor using L-proline perchlorate. Heterocycles, 5(1), 261-264. [Link]

  • Organic Syntheses. (n.d.). 2-Cyanoethylthiouronium hydrochloride. [Link]

  • Wang, Y., et al. (2016). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Organic & Biomolecular Chemistry, 14(3), 856-859. [Link]

  • Ionescu, M. I., et al. (2021). New HSV-1 Anti-Viral 1′-Homocarbocyclic Nucleoside Analogs with an Optically Active Substituted Bicyclo[2.2.1]Heptane Fragment as a Glycoside Moiety. Molecules, 26(11), 3183. [Link]

  • Cruz, D., et al. (2020). Beyond the Scholl reaction – one-step planarization and edge chlorination of nanographenes by mechanochemistry. Chemical Science, 11(3), 776-781. [Link]

  • Zwiener, C., & Richardson, S. D. (2009). Improved derivatization technique for gas chromatography-mass spectrometry determination of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in drinking water. Journal of Chromatography A, 1216(36), 6463-6468. [Link]

  • Save My Exams. (2025). The Reactions of Chlorine (Cambridge (CIE) AS Chemistry): Revision Note. [Link]

  • Organic Syntheses. (n.d.). Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-oxime, (1R)-. [Link]

  • Lu, P., & Snyder, S. A. (2022). A Chlorine-Bearing Asymmetric Center as a Stereocontrol Element in a Short Formal Synthesis of Steviol. The Journal of Organic Chemistry, 87(17), 11379-11385. [Link]

  • Quora. (2015). What is the role of SO2CL2 (sulphuryl chloride) in a reaction with an alkyl halide?. [Link]

  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

  • Mąkosza, M. (2023). Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. Molecules, 28(23), 7935. [Link]

  • PubChem. (n.d.). Bicyclo[2.2.1]heptane-1-carbonyl chloride, 2-exo-chloro-. [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Alpha Halogenation of Ketones. YouTube. [Link]

Sources

Optimization

troubleshooting failed reactions of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Welcome to the technical support center for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of workin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bicyclic ketone. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use in organic synthesis.

I. Troubleshooting Failed Reactions

This section addresses specific issues that may arise during reactions involving rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, providing plausible causes and actionable solutions.

Question 1: My nucleophilic substitution reaction resulted in a low yield of the desired product, with a significant amount of starting material remaining. What could be the issue?

Answer:

Several factors can contribute to a sluggish or incomplete nucleophilic substitution reaction with this substrate. The rigid bicyclo[2.2.1]heptane framework imposes significant steric hindrance around the C3 carbon, making it less accessible to nucleophiles.

Potential Causes and Solutions:

  • Insufficiently Reactive Nucleophile: The inherent steric hindrance of the substrate may require a more potent nucleophile.

    • Recommendation: Consider using a more reactive nucleophile or activating the existing one. For instance, if using an alcohol, converting it to its corresponding alkoxide with a strong base (e.g., NaH, KH) will significantly increase its nucleophilicity.

  • Inappropriate Solvent: The choice of solvent can dramatically influence the reaction rate.

    • Recommendation: For SN2 reactions, a polar aprotic solvent such as DMF, DMSO, or acetonitrile is generally preferred as it solvates the cation of the nucleophile's salt, leaving the anion more reactive.

  • Low Reaction Temperature: The activation energy for the substitution may not be reached at lower temperatures.

    • Recommendation: Gradually increase the reaction temperature while monitoring for the formation of side products. A good starting point is to reflux in a suitable solvent.

  • Poor Quality Starting Material: Impurities in the rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one can inhibit the reaction.

    • Recommendation: Ensure the purity of your starting material using techniques like NMR or GC-MS before proceeding. If necessary, purify by column chromatography or distillation.

Question 2: Instead of the expected substitution product, my reaction with a strong base yielded a complex mixture of products, including what appears to be a rearranged carboxylic acid derivative. What is happening?

Answer:

The formation of a rearranged carboxylic acid derivative from an α-halo ketone in the presence of a strong base is a classic indication of a Favorskii rearrangement .[1][2] This reaction proceeds through a cyclopropanone intermediate, which then undergoes nucleophilic attack and ring-opening to yield a ring-contracted carboxylic acid or its derivative.[1]

Mechanism of Favorskii Rearrangement:

Favorskii_Rearrangement

Troubleshooting and Prevention:

  • Choice of Base: The Favorskii rearrangement is base-catalyzed. Using a non-nucleophilic, sterically hindered base can sometimes favor elimination over rearrangement. However, for substitution, a careful choice of a non-basic nucleophile or milder reaction conditions is crucial.

  • Reaction Conditions: Lowering the reaction temperature may suppress the rearrangement.

  • Protecting Group Strategy: If the ketone functionality is not essential for the desired transformation, consider protecting it as a ketal before performing the substitution on the C3 position. The protecting group can be removed in a subsequent step.

Question 3: My reaction under acidic conditions or with certain nucleophiles led to a product with a rearranged carbon skeleton. Why did this occur?

Answer:

The bicyclo[2.2.1]heptane system is prone to skeletal rearrangements, most notably the Wagner-Meerwein rearrangement , especially when a carbocation is formed or stabilized in the transition state.[3][4] In the case of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, protonation of the carbonyl oxygen followed by loss of the chloride ion, or ionization of the C-Cl bond assisted by a Lewis acid, can generate a carbocation at the C3 position. This carbocation can then undergo a 1,2-alkyl shift to relieve ring strain and form a more stable carbocation, leading to a rearranged product.

Visualizing the Wagner-Meerwein Rearrangement:

Wagner_Meerwein_Rearrangement

How to Avoid Rearrangements:

  • Avoid Strongly Acidic Conditions: Whenever possible, use neutral or basic conditions for your reactions.

  • Choose Non-Ionizing Conditions: Favor reaction conditions that proceed through a concerted mechanism (like SN2) rather than a stepwise mechanism involving a carbocation intermediate (SN1).

  • Use of a Milder Lewis Acid: If a Lewis acid is required, use a milder one that is less likely to promote full carbocation formation.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one?

A: It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration is advisable to minimize potential degradation.

Q2: What analytical techniques are best for assessing the purity of this compound?

A: A combination of techniques is recommended for a comprehensive purity assessment:

  • 1H and 13C NMR Spectroscopy: To confirm the structure and identify any organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any volatile impurities. The mass spectrum can also help in confirming the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To confirm the presence of the ketone carbonyl group (typically a strong absorption around 1750 cm-1) and the C-Cl bond.[5][6]

Q3: Can I perform a Grignard reaction with this compound?

A: Caution is highly advised when attempting a Grignard reaction. The Grignard reagent is a strong base and can deprotonate the α-proton, leading to enolization and potentially elimination of HCl. Furthermore, as documented for a similar system, dehydrochlorination followed by rearrangement can occur.[7] If the addition of an alkyl or aryl group to the carbonyl is desired, consider using an organolithium or organocuprate reagent at low temperatures, as these can sometimes offer better selectivity for carbonyl addition over other reactive pathways.

Q4: Is epimerization at the C3 position a concern?

A: Yes, under basic conditions, deprotonation at the C3 position can lead to the formation of an enolate. Reprotonation of this enolate can occur from either face, potentially leading to epimerization and the formation of the exo-chloro isomer. This should be considered when planning reactions under basic conditions, and the stereochemical outcome should be carefully analyzed.

III. Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general starting point for a nucleophilic substitution reaction. Optimization of the solvent, temperature, and reaction time will be necessary for specific nucleophiles.

  • To a solution of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (N2 or Ar), add the nucleophile (1.2 eq).

  • If the nucleophile is an alcohol or thiol, add a suitable base such as sodium hydride (1.2 eq) portion-wise at 0 °C and stir for 30 minutes before adding the substrate.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Test for Susceptibility to Favorskii Rearrangement

This small-scale test can help determine if your reaction conditions are likely to induce the Favorskii rearrangement.

  • In a small vial, dissolve a small amount of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (e.g., 20 mg) in your chosen solvent.

  • Add the base you intend to use in your reaction (e.g., NaOMe, t-BuOK) at the planned reaction temperature.

  • After a short period (e.g., 30 minutes), quench a small aliquot of the reaction with a mild acid and analyze by GC-MS.

  • The presence of a product with a molecular weight corresponding to the ring-contracted ester or carboxylic acid is indicative of the Favorskii rearrangement.

IV. Data Tables

Table 1: Spectroscopic Data for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Technique Characteristic Peaks/Signals
1H NMR (CDCl3) δ (ppm): ~4.5 (d, 1H, CHCl), ~2.8 (br s, 1H, bridgehead), ~2.6 (br s, 1H, bridgehead), 1.5-2.2 (m, 6H, CH2)
13C NMR (CDCl3) δ (ppm): ~210 (C=O), ~60 (CHCl), ~48 (bridgehead), ~40 (bridgehead), ~35 (CH2), ~25 (CH2), ~20 (CH2)
IR (neat) ν (cm-1): ~1750 (C=O stretch), ~750 (C-Cl stretch)
Mass Spec (EI) m/z: 144/146 (M+, 35Cl/37Cl isotopes), characteristic fragments from loss of Cl, CO, and retro-Diels-Alder.

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and instrument.

V. References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754–2763. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Cimpean, A., et al. (2014). Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound. Rev. Chim. (Bucharest), 65(1), 10-13.

  • National Center for Biotechnology Information. (n.d.). 3-Chlorobicyclo(2.2.1)heptan-2-one. In PubChem. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Wagner–Meerwein rearrangement. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Filo. (2025). Explain why 1 -chlorobicyclo[2.2.1]heptane, even though it is a tertiary... Retrieved from [Link]

  • Beilstein Journals. (2011). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • YouTube. (2022). Favorskii Rearrangement. Retrieved from [Link]

  • YouTube. (2022). What is Favorskii Rearrangement ? | Mechanism, Selectivity & Problems | One Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The Favorskiĭ Rearrangement of Haloketones. Retrieved from [Link]

  • Scribd. (n.d.). Favorskii Rearrangement Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • YouTube. (2011). Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2020). Mass Spectrometry A-Level Fragmentation part 2. Retrieved from [Link]

  • Filo. (2025). Consider the following reaction. The major product ' P ' of Wagner-Meerwein rearrangement is. Retrieved from [Link]

  • YouTube. (2024). Wagner-Meerwein Rearrangement | Basics, Mechanism|12 important Solved Problems. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Structure of N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide. Retrieved from [Link]

  • University of Glasgow. (n.d.). REARRANGEMENTS OF SOME BICYCLIC SYSTEMS. Retrieved from [Link]

  • NIH. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Retrieved from [Link]

  • ACS Publications. (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Preparation of Enantiopure endo-2-Hydroxyepicamphor (III) and endo-3-Hydroxycamphor (IV) from Camphoric Acid (I). Retrieved from [Link]

  • SpectraBase. (n.d.). BICYCLO-[2.2.1]-HEPTAN-2-ON. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectra of polycyclic compounds. Bicyclo[2.2.1]heptadiene tetramers. Retrieved from [Link]

  • ACS Publications. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. Retrieved from [Link]

  • Google Patents. (n.d.). Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid. Retrieved from

  • DSpace@MIT. (n.d.). Signature redacted. Retrieved from [Link]

  • ACS Publications. (2019). Regioselective Chlorothiolation of Alkenes with Sulfonyl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one using genetically engineered Saccharomyces cerevisiae. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereospecific ring-contraction of 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ols with base. Retrieved from [Link]

  • MSU chemistry. (n.d.). Cationic Rearrangements. Retrieved from [Link]

  • NIH. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Welcome to the technical support guide for the synthesis and optimization of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one . This document is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one . This document is designed for researchers, chemists, and drug development professionals who are working with this versatile bicyclic ketone intermediate. The rigid, strained framework of the bicyclo[2.2.1]heptane system makes it a valuable scaffold in medicinal chemistry and materials science.[1] However, its synthesis, particularly with precise stereochemical control, presents common challenges.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome synthetic hurdles, optimize your reaction conditions, and achieve high yields of the desired product with excellent purity.

Synthesis Overview: The Challenge of Stereocontrol

The target molecule, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, is the endo-chloro isomer of 3-chloronorcamphor. The most common synthetic approach is the direct electrophilic chlorination of bicyclo[2.2.1]heptan-2-one (norcamphor). This reaction proceeds via an enol or enolate intermediate. The stereochemical outcome—the ratio of the desired endo product to the undesired exo isomer—is highly dependent on the reaction conditions.

The enolate of norcamphor is sterically hindered by the C7 methylene bridge. Consequently, an incoming electrophile typically approaches from the less hindered exo face, which results in the formation of the endo-substituted product. However, factors such as the nature of the chlorinating agent, solvent polarity, temperature, and whether the reaction is under kinetic or thermodynamic control can significantly influence this selectivity. For instance, direct chlorination of norcamphor has been reported to produce the 3-exo-chloro isomer, while other routes are needed to obtain the endo isomer.[2] This guide will focus on strategies to maximize the formation of the desired endo product.

G cluster_start Starting Material cluster_intermediate Intermediate cluster_products Products Norcamphor Bicyclo[2.2.1]heptan-2-one (Norcamphor) Enolate Norcamphor Enolate Norcamphor->Enolate Base/Acid Endo rel-(1R,3S,4S)-3-Chloro (endo-Product, DESIRED) Enolate->Endo [Cl+] Exo-face attack (Less hindered) Exo rel-(1R,3R,4S)-3-Chloro (exo-Product, UNDESIRED) Enolate->Exo [Cl+] Endo-face attack (More hindered)

Caption: General mechanism for the chlorination of norcamphor.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general method for synthesizing the endo-chloro isomer?

While direct chlorination can be challenging, a common strategy involves the use of lithium diisopropylamide (LDA) to form the kinetic enolate at low temperatures (-78 °C), followed by quenching with a suitable electrophilic chlorine source. This approach favors deprotonation at the less substituted C3 position and subsequent attack from the sterically accessible exo face to yield the endo-chloro product. Hexachlorocyclohexadienone ("Fremy's salt analogue for chlorine") or N-chlorosuccinimide (NCS) are often effective chlorine sources in this context.

Q2: How does the choice of chlorinating agent affect the endo:exo selectivity?

The size and reactivity of the chlorinating agent are critical.

  • Bulky Reagents: Larger, more sterically demanding reagents (e.g., trichloroisocyanuric acid, TCCA) can enhance selectivity for exo attack, thus increasing the yield of the endo product.

  • Reactive Reagents: Highly reactive agents like sulfuryl chloride (SOCl) or molecular chlorine (Cl) can sometimes lead to lower selectivity and the formation of dichlorinated byproducts if not carefully controlled.

  • N-Chloro Reagents: N-chlorosuccinimide (NCS) is a mild and commonly used reagent that often provides a good balance of reactivity and selectivity.

Q3: What role does the solvent play in this reaction?

The solvent can influence both the reaction rate and the stereoselectivity.

  • Aprotic Polar Solvents: Tetrahydrofuran (THF) is an excellent choice, especially for reactions involving organometallic bases like LDA, as it solvates the lithium cation effectively.

  • Nonpolar Solvents: Solvents like hexane or diethyl ether can also be used, but solubility of intermediates may be lower.

  • Protic Solvents: Protic solvents like methanol or acetic acid are generally avoided for enolate-based reactions as they will quench the enolate, but they can be used in acid-catalyzed chlorinations, which may favor different isomeric products.

Q4: Can I use thermodynamic conditions to favor the endo product?

It depends on the relative thermodynamic stability of the isomers. In the bicyclo[2.2.1]heptane system, the exo position is often thermodynamically favored for substituents due to steric interactions in the endo position. Therefore, allowing the reaction to equilibrate under thermodynamic conditions (e.g., higher temperatures, longer reaction times, protic solvents) may unfortunately favor the formation of the undesired exo-chloro isomer. Kinetic control at low temperatures is the preferred strategy for obtaining the endo product.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

G cluster_analysis Analysis cluster_solutions Optimization Steps start Problem: Low Yield / Poor Selectivity check_purity 1. Verify Starting Material (Norcamphor) Purity via GC/NMR start->check_purity analyze_crude 2. Analyze Crude Product (¹H NMR, GC-MS) - Identify byproducts - Determine endo:exo ratio check_purity->analyze_crude If pure... purify_sm Purify Starting Material - Recrystallization or sublimation check_purity->purify_sm If impure... low_temp Lower Temperature (e.g., -78 °C to -100 °C) - Enhances kinetic control analyze_crude->low_temp If exo isomer is high... change_reagent Change Chlorinating Agent - Try bulkier reagent (TCCA) - Try milder reagent (NCS) analyze_crude->change_reagent If selectivity is poor... slow_addition Use Slow Addition - Add chlorinating agent slowly - Minimizes side reactions analyze_crude->slow_addition If byproducts (e.g., dichloro) form...

Caption: A troubleshooting workflow for optimizing the reaction.

Problem 1: Low Overall Yield
  • Possible Cause A: Incomplete Reaction.

    • Diagnosis: Check for the presence of a significant amount of starting material (norcamphor) in the crude reaction mixture via TLC, GC, or ¹H NMR.

    • Solution:

      • Reagent Stoichiometry: Ensure the base (if used) and chlorinating agent are used in at least stoichiometric amounts (typically 1.05-1.2 equivalents). The base should be freshly titrated.

      • Reaction Time/Temperature: The reaction may require a longer time or a slight increase in temperature after the initial low-temperature addition. Allow the reaction to slowly warm to -40 °C or 0 °C and monitor by TLC.

  • Possible Cause B: Product Decomposition.

    • Diagnosis: The crude product appears dark, or streaking is observed on TLC plates. This can occur during aqueous workup or purification.

    • Solution:

      • Neutral Workup: Ensure the aqueous workup is performed under neutral or slightly basic conditions to avoid acid-catalyzed decomposition. Use a saturated solution of sodium bicarbonate (NaHCO₃).

      • Purification Method: The product can be sensitive to silica gel. Consider using a deactivated silica gel (pre-treated with triethylamine), switching to alumina, or purifying via distillation under reduced pressure.[3]

Problem 2: Poor endo:exo Selectivity (High Amount of exo-Chloro Isomer)
  • Possible Cause A: Loss of Kinetic Control.

    • Diagnosis: The reaction was not maintained at a sufficiently low temperature, or the temperature was allowed to rise too quickly.

    • Solution:

      • Temperature Control: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath is essential) during the enolate formation and chlorination steps.

      • Reverse Addition: Add the pre-formed enolate solution slowly to a cold (-78 °C) solution of the chlorinating agent. This ensures the chlorinating agent is always in excess relative to the enolate, minimizing potential equilibration.

  • Possible Cause B: Incorrect Choice of Base/Chlorinating Agent.

    • Diagnosis: The chosen reagent combination does not provide sufficient stereochemical bias.

    • Solution:

      • Base: Switch to a stronger, bulkier base like lithium hexamethyldisilazide (LHMDS) which can enhance kinetic selectivity.

      • Chlorinating Agent: As detailed in the table below, experiment with different chlorinating agents. A bulkier agent may improve selectivity.

ParameterCondition 1Condition 2Condition 3Expected OutcomeReference
Base LDALHMDSKHMDSStrong, non-nucleophilic bases for kinetic enolate formation.[4]
Chlorinating Agent NCSSO₂Cl₂TCCATCCA's bulk may improve endo selectivity.[2]
Solvent THFDiethyl EtherTolueneTHF is generally preferred for enolate stability.
Temperature -78 °C-78 °C-78 °C → 0 °CStrict low temperature is critical for kinetic control.

Table 1: Comparison of Reaction Parameters for Optimization.

Problem 3: Formation of Dichlorinated Byproducts
  • Possible Cause: Over-chlorination.

    • Diagnosis: Mass spectrometry (GC-MS) of the crude product shows a significant peak corresponding to the mass of dichloronorcamphor (C₇H₁₀Cl₂).[5][6]

    • Solution:

      • Stoichiometry: Use no more than 1.05 equivalents of the chlorinating agent.

      • Slow Addition: Add the chlorinating agent dropwise as a dilute solution over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the reagent, preventing a second chlorination event.

Optimized Experimental Protocol

This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical results.

Synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one via Kinetic Enolate Formation

Materials:

  • Bicyclo[2.2.1]heptan-2-one (Norcamphor)

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes, freshly titrated

  • N-Chlorosuccinimide (NCS), recrystallized

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • LDA Formation: In the reaction flask, dissolve freshly distilled diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the freshly prepared LDA solution back down to -78 °C.

  • Enolate Formation: Dissolve bicyclo[2.2.1]heptan-2-one (1.0 eq.) in a separate flask with anhydrous THF. Slowly add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.

  • Chlorination: In a separate flask, dissolve recrystallized NCS (1.05 eq.) in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C over 30 minutes. Stir the reaction mixture at -78 °C for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (95:5 Hexanes:Ethyl Acetate) or by vacuum distillation to afford the title compound as a colorless oil or low-melting solid.[3]

References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754–2763. [Link]

  • Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. (n.d.). The LAIR at East Texas A&M. [Link]

  • Regioselective Chlorothiolation of Alkenes with Sulfonyl Chlorides. (2019). American Chemical Society. [Link]

  • Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. (2014). The Journal of Organic Chemistry. [Link]

  • Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound. (2017). ResearchGate. [Link]

  • Synthesis of Bicyclo[2.2.1]heptane Derivatives via One-Pot Three-Component Coupling of Norbornene with Aryl Halide and Arylacetylene Using "Ligand-Free" Pd Catalytic Systems. (2021). ResearchGate. [Link]

  • Bicyclo[2.2.1]heptane, 2-chloro-, exo-. (n.d.). NIST WebBook. [Link]

  • Ghosh, S., Roy, S. S., & Bhattacharya, A. (1989). Bicyclo[2.2.1]heptane as Cyclopentane Precursor. Part 31. A Convenient Route to [3.3.3]Propellanes. Synthetic Communications, 19(18), 3191-3197. [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. (2016). RSC Publishing. [Link]

  • Cycloadditions of dichloroketene to olefins and dienes. (1971). ResearchGate. [Link]

  • Method for preparing cycloheptatriene-1,3,5. (2006).
  • Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. (1970). Canadian Journal of Chemistry. [Link]

  • Tobler, E., Battin, D. E., & Foster, D. J. (1964). The Reaction of Norbornene with t-Butyl Hypochlorite and the Stereoisomeric 2,3-Chlorohydroxybicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 29(9), 2834–2837. [Link]

  • Product Class 3: 1,2-Bis(heteroatom-substituted) Alkenes. (n.d.). Thieme Chemistry. [Link]

  • 1-Bicyclo(2.2.1)hept-2-ylethanone. (n.d.). PubChem. [Link]

  • Bicyclo[2.2.1]heptane, 2,2-dichloro-. (n.d.). US EPA. [Link]

  • Silver-catalyzed formal [2π+2σ] cycloaddition of bicyclobutanes with naphthols as surrogates for arynes. (2023). SciEngine. [Link]

Sources

Optimization

Technical Support Center: rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Welcome to the technical support center for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile but potentially labile α-chloroketone. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

I. Understanding the Stability of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

The stability of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is paramount for its successful application in synthesis. As an α-chloroketone within a strained bicyclic system, it is susceptible to several decomposition pathways. Understanding these pathways is the first step in troubleshooting and preventing unwanted side reactions.

Key Structural Features and Their Implications:

  • α-Chloro Ketone: This functional group is prone to nucleophilic attack and can undergo rearrangements, most notably the Favorskii rearrangement under basic conditions.[1][2]

  • Bicyclo[2.2.1]heptane Skeleton: This rigid, strained ring system influences the stereochemistry of reactions and can be susceptible to skeletal rearrangements, such as the Wagner-Meerwein rearrangement, particularly under acidic conditions or with carbocation formation.

  • Stereochemistry (rel-(1R,3S,4S)): The specific stereoisomer will influence the rate and outcome of certain reactions, especially those involving enzymatic or chiral reagents.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered when working with rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, providing potential causes and actionable solutions.

FAQ 1: I am observing an unexpected product with a contracted ring system when using a basic nucleophile. What is happening?

Likely Cause: You are likely observing a product of the Favorskii rearrangement . This is a classic reaction of α-halo ketones in the presence of a base.[1] For cyclic α-halo ketones, this rearrangement results in a ring contraction.[1] In the case of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, the seven-membered bicyclic system will contract to a bicyclo[2.2.0]hexane derivative.

Mechanism Insight: The reaction proceeds through a highly strained cyclopropanone intermediate.[2][3] The base first abstracts an acidic α-proton to form an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine, displacing the chloride ion and forming the tricyclic cyclopropanone. The nucleophile then attacks the carbonyl carbon of the cyclopropanone, leading to the opening of the three-membered ring and, after protonation, the final ring-contracted product.

Troubleshooting and Solutions:

  • Control the Basicity: If the Favorskii rearrangement is an undesired side reaction, consider using a non-basic or weakly basic nucleophile if your desired reaction allows for it. Alternatively, employing a hindered, non-nucleophilic base for other transformations in the presence of the α-chloroketone can minimize this pathway.

  • Temperature Control: The rate of the Favorskii rearrangement is temperature-dependent. Running your reaction at a lower temperature may help to minimize the formation of the rearrangement product.

  • Protecting Group Strategy: If the ketone functionality is not required for your immediate transformation, consider protecting it as a ketal. Ketal formation is typically done under acidic conditions, and the protecting group can be removed later.

Experimental Protocol: Deliberate Favorskii Rearrangement for the Synthesis of a Bicyclo[2.2.0]hexane Derivative

This protocol provides a general method to induce the Favorskii rearrangement of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one to form the corresponding bicyclo[2.2.0]hexane-1-carboxylic acid ester.

Step Procedure Rationale
1 Dissolve rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (1 equivalent) in a suitable alcohol solvent (e.g., methanol, ethanol).The alcohol will act as both the solvent and the nucleophile.
2 Prepare a solution of the corresponding sodium alkoxide (e.g., sodium methoxide in methanol, 1.1 equivalents).The alkoxide is the base that initiates the rearrangement. A slight excess ensures complete reaction.
3 Slowly add the sodium alkoxide solution to the solution of the α-chloroketone at 0 °C with stirring.Slow addition and low temperature help to control the exothermic reaction and minimize side products.
4 Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.Monitoring the reaction is crucial to determine the optimal reaction time.
5 Quench the reaction by adding a saturated aqueous solution of ammonium chloride.This step neutralizes the excess base.
6 Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
7 Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
8 Purify the crude product by column chromatography on silica gel.
FAQ 2: My reaction under acidic conditions is giving a mixture of products, some of which appear to be isomeric ketones. What is occurring?

Likely Cause: Under acidic conditions, α-chloroketones can undergo several reactions. The most likely cause of isomeric ketone formation is an acid-catalyzed enolization followed by rearrangement .[4][5] The bicyclo[2.2.1]heptane system is also prone to Wagner-Meerwein rearrangements , which involve the migration of a carbon-carbon bond to a carbocationic center.

Mechanism Insight:

  • Enolization: The carbonyl oxygen is protonated by the acid, making the α-protons more acidic. A weak base (like the solvent or the conjugate base of the acid) can then abstract an α-proton to form an enol intermediate.[4]

  • Keto-Enol Tautomerism: The enol can tautomerize back to the keto form. If the protonation of the enol occurs at the other α-carbon, an isomeric ketone can be formed.

  • Wagner-Meerwein Rearrangement: If a carbocation is formed, for instance, through the loss of the chloride ion assisted by a Lewis acid, the strained bicyclic skeleton can rearrange to a more stable carbocation, which can then be trapped by a nucleophile or eliminate a proton to give a rearranged olefin.

Troubleshooting and Solutions:

  • Choice of Acid: Use the mildest acid possible that will catalyze your desired reaction. Strong protic acids or Lewis acids are more likely to promote rearrangements.

  • Anhydrous Conditions: Water can act as a nucleophile and lead to hydrolysis products. Ensure your reaction is carried out under strictly anhydrous conditions if rearrangements are a problem.

  • Temperature Control: As with basic conditions, lower temperatures can help to disfavor rearrangement pathways.

FAQ 3: I am noticing slow decomposition of my compound during storage. How can I improve its stability?

Likely Cause: rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one can be sensitive to light, heat, and trace amounts of acid or base.

Troubleshooting and Solutions:

  • Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20 °C is recommended for long-term storage). Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • Purity: Ensure the compound is highly pure before storage. Trace impurities can sometimes catalyze decomposition.

  • Avoid Protic Solvents for Storage: If storing in solution, use a non-protic, anhydrous solvent.

III. Visualization of Decomposition Pathways

The following diagrams illustrate the key decomposition pathways discussed.

Favorskii_Rearrangement cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one enolate Enolate start->enolate + Base - H+ cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone - Cl- product Bicyclo[2.2.0]hexane Carboxylic Acid Derivative cyclopropanone->product + Nucleophile + H+

Caption: Favorskii Rearrangement Pathway.

Acid_Catalyzed_Pathway start rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one protonated_ketone Protonated Ketone start->protonated_ketone + H+ enol Enol Intermediate protonated_ketone->enol - H+ carbocation Carbocation (potential for Wagner-Meerwein) protonated_ketone->carbocation - Cl- rearranged_ketone Isomeric Ketone enol->rearranged_ketone + H+ rearranged_product Rearranged Product carbocation->rearranged_product

Caption: Potential Acid-Catalyzed Pathways.

IV. References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron, 61(49), 11539-11550.

  • Dauben, W. G., & Whalen, D. L. (1966). Synthesis of 4-chlorobicyclo[2.2.0]hexane-1-carboxylic acid. Tetrahedron Letters, 7(46), 5685-5689.

  • Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Favorskii rearrangement. In Wikipedia. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 6). Practice-Problem: Three-Reaction Pathway [Video]. YouTube. [Link]

  • NIST. (n.d.). Bicyclo[2.2.1]heptan-2-one, 4,7,7-trimethyl-, (1R)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Brinker, U. H., et al. (2022). Synthesis of (bicyclo[2.2.0]hex-1-yl)methanal and Arrhenius parameters for thermal rearrangement: Radical stabilizing effect of aldehyde substituents on highly strained C C bonds. Tetrahedron Letters, 103, 153969.

  • LibreTexts. (2021, August 12). 22.3: Alpha Halogenation of Aldehydes and Ketones. In Chemistry LibreTexts. Retrieved from [Link]

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]

  • Maruoka, K., & Ooi, T. (2007). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 12(5), 923-933.

  • Matrix Fine Chemicals. (n.d.). 3-CHLOROBICYCLO[2.2.1]HEPTAN-2-ONE. Retrieved from [Link]

  • Wiberg, K. B., & Ashe, A. J. (1966). Formation of bicyclo[2.2.0]hexane derivatives by the ring contraction of bicyclo[3.2.0]heptanones. Journal of the American Chemical Society, 88(22), 5343-5344.

  • Studer, A., & Curran, D. P. (2016). Bicyclo[2.2.0]hexene derivatives as a proaromatic platform for group transfer and chemical sensing. Nature Communications, 7, 12345.

  • Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

  • Dagaut, P., et al. (2014). Thermal Decomposition of Norbornane (bicyclo[2.2.1]heptane) Dissolved in Benzene: Experimental Study and Mechanism Investigation. Energy & Fuels, 28(10), 6542-6552.

  • OpenStax. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Tanmoy Biswas. (2019, June 15). alpha-halogenation of ketone under acidic and basic conditions. [Video]. YouTube. [Link]

  • Brinker, U. H., et al. (2022). Synthesis of (bicyclo[2.2.0]hex-1-yl)methanal and Arrhenius parameters for thermal rearrangement. Tetrahedron Letters, 103, 153969.

Sources

Troubleshooting

Technical Support Center: Purification of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Welcome to the technical support center for the purification of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common purification challenges. As Senior Application Scientists, we have structured this resource to not only provide protocols but to explain the causality behind our recommendations, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered during the purification of this versatile synthetic intermediate.

Q1: What are the most probable impurities in a crude sample of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, based on common syntheses, you can anticipate several classes of impurities:

  • Stereoisomers: The most common impurity is often the endo-chloro diastereomer, rel-(1R,3R,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. The relative stability and reaction kinetics of the synthetic pathway determine the ratio of exo to endo products.

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual bicyclo[2.2.1]heptan-2-one (norcamphor) or other precursors.

  • Side-Reaction Byproducts: Dehydrochlorination of the product can lead to the formation of bicyclo[2.2.1]hept-3-en-2-one.[1] This is more prevalent if the reaction or workup conditions involve elevated temperatures or strong bases.

  • Residual Solvents: Solvents used in the reaction and extraction (e.g., dioxane, diethyl ether, chlorinated solvents) may be present.[2][3]

Table 1: Common Impurities and Diagnostic Signatures

Impurity Class Specific Example Typical Analytical Signature (¹H NMR) Polarity Relative to Product
Stereoisomer endo-3-Chlorobicyclo[2.2.1]heptan-2-one Different chemical shifts and coupling constants for protons adjacent to C-Cl and C=O. Similar
Starting Material Bicyclo[2.2.1]heptan-2-one Absence of the characteristic downfield proton signal adjacent to the chlorine atom. Less Polar
Side-Product Bicyclo[2.2.1]hept-3-en-2-one Presence of vinyl proton signals. More Polar

| Solvent | Dioxane, Diethyl Ether | Characteristic sharp singlets or multiplets in solvent-specific regions. | Varies |

Q2: How do I choose the best purification strategy—recrystallization or column chromatography?

A2: The optimal strategy depends on the nature and quantity of the impurities.

  • Recrystallization is highly effective and scalable if your primary impurity is present in a small amount and has a significantly different solubility profile than your desired product. It is the preferred method for removing minor byproducts and achieving high crystalline purity.

  • Column Chromatography is the method of choice when dealing with complex mixtures, particularly for separating compounds with similar polarities, such as the endo and exo stereoisomers.[4][5] It offers high resolution but is generally more time-consuming and solvent-intensive for large-scale purifications.

Below is a decision-making workflow to guide your choice.

G start Crude Sample Analysis (TLC/¹H NMR) purity_check Is the desired product the major component (>90%)? start->purity_check impurity_type Are impurities significantly different in polarity? purity_check->impurity_type Yes reassess Reassess Synthesis / Consider Chromatography purity_check->reassess No recrystallize Purify via Recrystallization impurity_type->recrystallize Yes chromatography Purify via Column Chromatography impurity_type->chromatography No (e.g., isomers)

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique that relies on the principle that the solubility of a solid in a solvent increases with temperature. A successful recrystallization yields a highly pure crystalline product, leaving impurities behind in the mother liquor.[6]

Core Causality: Why Recrystallization Works

The formation of a crystal lattice is a highly specific process. Molecules of the target compound will preferentially pack together, excluding dissimilar impurity molecules. Slow cooling is critical; it allows time for this selective process to occur, leading to the growth of large, pure crystals.[7] Rapid cooling traps impurities within the lattice, compromising purity.[8]

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. For the moderately polar rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, non-polar solvents are a good starting point.

    • Recommended Solvents: Hexane, Heptane, or Cyclohexane.

    • Testing: Place ~20-30 mg of your crude material in a test tube. Add the chosen solvent dropwise. It should not dissolve readily at room temperature. Heat the tube; the solid should dissolve completely. Allow to cool; crystals should form.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling stone. Heat the mixture to boiling (using a water bath or heating mantle) while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

    • Expert Tip: Adding excess solvent is a common mistake that will drastically reduce your yield.[7] If you add too much, you can carefully evaporate some solvent to re-saturate the solution.

  • Decoloration (Optional): If the solution is colored by high-molecular-weight impurities, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal.[9] Re-heat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the filter funnel.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice-water bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and acquire an NMR spectrum to confirm purity.

G start 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filter 2. Hot Gravity Filtration (If insoluble impurities exist) start->hot_filter cool 3. Slow Cooling to Room Temp. hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath vac_filter 5. Isolate Crystals (Vacuum Filtration) ice_bath->vac_filter dry 6. Dry Crystals Under Vacuum vac_filter->dry end Pure Product dry->end

Caption: Workflow for single-solvent recrystallization.

Troubleshooting Recrystallization
ProblemProbable Cause(s)Recommended Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound. / The solution is supersaturated.Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool more slowly.
No Crystals Form Too much solvent was used. / The solution was cooled too rapidly.Boil off some solvent to increase concentration. / Re-heat and cool more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization.
Low Recovery Too much solvent was added. / The compound has significant solubility in cold solvent. / Premature crystallization during hot filtration.Re-concentrate the mother liquor and cool again for a second crop of crystals. / Ensure the filtration solvent is ice-cold and used sparingly.

Troubleshooting Guide 2: Purification by Column Chromatography

Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[5] Less polar compounds interact weakly with the polar silica gel and elute faster, while more polar compounds interact more strongly and elute later.

Core Causality: The Principle of Separation

The separation relies on the polarity differences between the compounds in your mixture. The stationary phase, typically silica gel (SiO₂), is highly polar due to surface silanol (Si-OH) groups. The mobile phase is a low-polarity solvent system. Your target compound and its impurities will constantly equilibrate between being adsorbed to the silica and dissolved in the eluent.[10] By carefully choosing the eluent, you can control the speed at which each component travels through the column, achieving separation.

Experimental Protocol: Flash Column Chromatography
  • Eluent Selection: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system. The goal is to find a system where the desired product has an Rf value of approximately 0.25-0.35.

    • Recommended System: Start with a low-polarity mixture like 5% Ethyl Acetate in Hexane and gradually increase the polarity. The endo and exo isomers will likely have very close Rf values, requiring careful optimization.

  • Column Packing:

    • Select a column with an appropriate diameter for your sample size (a 40-50:1 ratio of silica gel to crude product is common).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and use positive pressure or tapping to create a uniform, compact bed free of air bubbles or cracks.[11]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) to ensure it is fully dissolved.[12]

    • Carefully add the concentrated sample solution to the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, applying gentle positive pressure.

    • Collect fractions of equal volume as the solvent drips from the column outlet.

    • Monitor the separation by spotting fractions on TLC plates to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

G pack 1. Pack Column with Silica Gel Slurry load 2. Load Concentrated Sample onto Column pack->load elute 3. Elute with Solvent (Applying Pressure) load->elute collect 4. Collect Fractions elute->collect monitor 5. Monitor Fractions by TLC collect->monitor monitor->collect Continue Elution combine 6. Combine Pure Fractions monitor->combine Separation Complete evaporate 7. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Workflow for flash column chromatography.

Troubleshooting Column Chromatography
ProblemProbable Cause(s)Recommended Solution
Poor Separation / Overlapping Bands Inappropriate eluent polarity. / Column was overloaded with sample. / Elution was too fast.Optimize the eluent system using TLC for better separation. / Use a larger column or less sample. / Reduce the pressure to decrease the flow rate.
Cracked or Channeled Column Bed The column was packed improperly. / The column ran dry at some point.This is often unrecoverable; the column must be repacked. Always ensure a layer of solvent is present above the silica bed.
Compound Will Not Elute The eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate) to move the compound down the column.
Smeared Bands (Tailing) The sample is too acidic or basic and is interacting strongly with the silica. / The compound is not very soluble in the eluent.Add a small amount (~0.5%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. / Choose an eluent system where the compound is more soluble.

References

  • Plettner, E., et al. (2005). The absolute configuration of bicyclo[2.2.1]heptan-2-one and bicyclo[2.2.1]hept-5-ene-2-one. Tetrahedron: Asymmetry, 16(16), 2754–2763. Available at: [Link]

  • Willetts, A. (2022). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. MDPI. Available at: [Link]

  • Ciuculescu-Pruna, C. A., et al. (2014). Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Chlorobicyclo[2.2.1]heptan-2-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC. Retrieved from: [Link]

  • Wade, L. G. (n.d.). Recrystallization - Single Solvent. University of Calgary. Retrieved from: [Link]

  • Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from: [Link]

  • Harvey, D. (2021). 12.2: General Theory of Column Chromatography. Chemistry LibreTexts. Available at: [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]

  • Royal Society of Chemistry. (2016). Column chromatography. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. Organic Syntheses Procedure. Retrieved from: [Link]

  • Werstiuk, N. H., & Banerjee, S. (1981). Towards a complete account of the mechanism of hydrogen isotope exchange of diastereotopic protons of carbon acids. II. Acid- and base-catalyzed enolization of exo-3-chlorobicyclo[2.2.1]heptan-2-one. Canadian Journal of Chemistry, 59(3), 534-540. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. Columbia University Chemistry. Retrieved from: [Link]

  • Tyler Parra. (2020). How To Recrystallize A Solid. YouTube. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Welcome to our dedicated technical support guide for the chromatographic purification of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one . This resource is designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the chromatographic purification of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one . This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance and troubleshooting advice for achieving high purity of this key synthetic intermediate.

The purification of α-chloro ketones like 3-Chlorobicyclo[2.2.1]heptan-2-one can present unique challenges, including potential instability and the need to separate closely related stereoisomers or reaction byproducts. This guide follows a logical, question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Method Development & Setup

Question 1: What is the recommended starting point for purifying rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one via column chromatography?

Answer: For a compound with the polarity of a ketone and a molecular weight of 144.60 g/mol , normal-phase flash column chromatography on silica gel is the most effective and widely applicable starting point.[1] This technique is well-suited for separating moderately polar organic compounds from nonpolar impurities (e.g., starting materials like bicyclo[2.2.1]heptan-2-one) and more polar byproducts.

  • Expertise & Experience: The bicyclic structure is rigid, and the primary functionalities are a ketone (polar) and a chloro group (moderately polar). Silica gel (SiO₂) provides a polar stationary phase that will interact with the ketone's carbonyl group. The separation is then modulated by using a nonpolar mobile phase, with a slightly more polar solvent to control elution. This is a standard and reliable approach for compounds of this class, as seen in the purification of other cyclic β-keto esters and α-halo ketones.[2][3][4]

  • Trustworthiness: Before committing to a large-scale column, it is crucial to perform Thin-Layer Chromatography (TLC) analysis to determine the optimal mobile phase composition. This small-scale experiment validates your solvent choice and predicts the separation on the column, preventing wasted time and material. A good TLC separation will show a clear difference in retention factor (Rƒ) between your target compound and its impurities.

Question 2: How do I select the appropriate stationary and mobile phases?

Answer: The choice of stationary and mobile phases is critical for achieving good separation.

Stationary Phase: Standard flash-grade silica gel (SiO₂, particle size 40-63 µm) is the recommended stationary phase for this compound.[5] Its high surface area and polarity are ideal for resolving compounds with moderate polarity differences.

Mobile Phase (Eluent): A non-polar/polar solvent system is required. The most common and effective combination for ketones is a mixture of an aliphatic hydrocarbon and an ester.

  • Recommended Starting System: Hexane/Ethyl Acetate (EtOAc).

  • Rationale: Hexane serves as the weak, non-polar solvent, while ethyl acetate is the more polar component that competes with the analyte for binding sites on the silica, thus promoting elution. By varying the ratio, you can fine-tune the separation. For α-chloro ketones, starting with a low percentage of ethyl acetate is advisable.

The following table provides recommended starting conditions for TLC analysis to determine the optimal eluent composition.

TLC Test Solvent System (Hexane:EtOAc) Target Rƒ Value Interpretation & Next Steps
95:5~0.1 - 0.2Good starting point. If Rƒ is too low, increase EtOAc content.
90:10~0.2 - 0.4Optimal Range. An Rƒ in this range on TLC typically translates to good separation on a column.
80:20~0.4 - 0.6May result in faster elution but potentially poorer separation from less polar impurities.
70:30> 0.6Likely too polar. The compound will elute too quickly with minimal purification.

Pro-Tip: The ideal Rƒ for the target compound on a TLC plate is between 0.25 and 0.35 . This generally provides the best balance between resolution and run time on a flash column.

Section 2: Troubleshooting Common Purification Issues

Question 3: My compound is eluting with impurities or not separating well. What should I do?

Answer: Poor separation is a common issue that can be resolved by systematically adjusting the chromatographic parameters. The logical workflow for troubleshooting this problem is outlined below.

G start Poor Separation Observed check_rf Is the TLC Rƒ in the optimal range (0.25-0.35)? start->check_rf adjust_solvent Adjust Solvent Polarity (Decrease EtOAc % for better separation) check_rf->adjust_solvent No check_loading Was the column overloaded? (>1-2% crude mass to silica mass) check_rf->check_loading Yes adjust_solvent->start Re-evaluate TLC reduce_load Reduce Sample Load check_loading->reduce_load Yes isocratic_vs_gradient Are you using isocratic elution? check_loading->isocratic_vs_gradient No reduce_load->start Re-run Column use_gradient Switch to a Shallow Gradient (e.g., 2% to 10% EtOAc over 10 CVs) isocratic_vs_gradient->use_gradient Yes check_stability Is the compound stable on silica? (Run a TLC spot stability test) isocratic_vs_gradient->check_stability No use_gradient->start Re-run Column check_stability->start Yes (Compound is stable) alt_method Consider Alternative Methods: - Neutral Alumina - Reverse-Phase C18 check_stability->alt_method No (Compound is degrading)

Caption: Troubleshooting workflow for poor chromatographic separation.

  • Causality Explained:

    • Solvent Polarity: The most critical factor is the mobile phase composition. If your Rƒ is too high (>0.4), impurities will co-elute. Decreasing the ethyl acetate percentage increases the compound's retention on the silica, allowing more time for separation to occur.

    • Sample Loading: Overloading the column saturates the stationary phase, causing bands to broaden and overlap. A general rule is to load no more than 1-5 g of crude material per 100 g of silica.

    • Gradient Elution: If impurities are very close in polarity, an isocratic (constant solvent ratio) elution may not be sufficient. A shallow gradient (e.g., slowly increasing the percentage of ethyl acetate) can effectively resolve closely eluting spots.

Question 4: I suspect my compound is degrading on the column. How can I confirm this and what can I do?

Answer: α-Chloro ketones can be sensitive to acidic conditions, and standard silica gel is inherently acidic. This can potentially lead to side reactions like epimerization or elimination.[6]

Confirmation of Degradation:

  • TLC Stability Test: Spot your purified compound on a TLC plate. Let it sit for 1-2 hours next to a freshly made spot of the same compound. Develop the plate and check if the older spot has developed new, lower Rƒ spots or streaks. This indicates degradation.

  • NMR of Fractions: Analyze the NMR spectrum of fractions that show streaking or unexpected spots on TLC. The presence of new, unidentifiable peaks suggests decomposition.

Mitigation Strategies:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting eluent containing 1% triethylamine (Et₃N). The amine base neutralizes the acidic sites on the silica surface, minimizing degradation.

  • Use an Alternative Stationary Phase: If degradation persists, switch to a more neutral stationary phase like neutral alumina .

  • Work Quickly and at Low Temperatures: Do not let the compound sit on the column for extended periods. If possible, perform the chromatography in a cold room to minimize thermal degradation.

Section 3: Experimental Protocols & Advanced Methods

Detailed Protocol: Standard Flash Chromatography Purification

This protocol assumes a crude sample of ~1.0 g containing the target compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in dichloromethane.

    • Spot on a silica gel TLC plate.

    • Develop plates in 95:5, 90:10, and 85:15 hexane:ethyl acetate.

    • Visualize under UV light (254 nm) and by staining with potassium permanganate (KMnO₄) solution.

    • Select the solvent system that gives the target compound an Rƒ of ~0.3.

  • Column Preparation:

    • Select a glass column appropriate for ~40-50 g of silica gel (a 40:1 to 50:1 ratio of silica to crude material).

    • Dry-pack the column with 40 g of flash silica gel.

    • Saturate the column with the starting eluent (e.g., 95:5 hexane:EtOAc).

  • Sample Loading:

    • Dissolve the 1.0 g crude sample in a minimal amount of dichloromethane (~2-3 mL).

    • Add ~1.5 g of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase. A shallow gradient is often superior to isocratic elution for complex mixtures.

    • Recommended Gradient Profile:

      Column Volumes (CV) % Ethyl Acetate in Hexane Purpose
      0 - 2 5% Equilibrate column and elute very non-polar impurities.
      2 - 12 5% → 15% (Linear Gradient) Elute the target compound while separating it from close impurities.

      | 12 - 15 | 30% | "Flush" the column of highly polar materials. |

    • Collect fractions (e.g., 10-15 mL per fraction) and monitor them by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator. The boiling point of the compound is 100 °C at 10 mm Hg, so it is not highly volatile.[7]

Question 5: My sample is a mixture of stereoisomers. Can this compound be resolved by chromatography?

Answer: Yes, separation of stereoisomers of related bicyclic systems has been demonstrated. While standard silica gel chromatography resolves diastereomers, separating enantiomers requires a chiral stationary phase (CSP).

  • Chiral Chromatography Precedent: A study on a structurally similar compound, 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide, successfully resolved its enantiomers using a microcrystalline cellulose triacetate column with an ethanol:water (9:1) mobile phase.[8]

  • Recommendation: If enantiomeric separation is required, screening various chiral columns (e.g., those based on cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD) with mobile phases such as hexane/isopropanol or alcohol/water mixtures is the standard approach.

Caption: Logical workflow for the purification of 3-Chlorobicyclo[2.2.1]heptan-2-one.

References

  • Plettner, E., et al. (2005). The absolute configuration of bicyclo[2.2.1]heptan-2-one. Tetrahedron: Asymmetry, 16(16), 2754–2763. Available at: [Link]

  • PubChem. (n.d.). 3-Chlorobicyclo(2.2.1)heptan-2-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • Zen'kevich, I. G., & Chupalov, A. A. (2000). Gas chromatographic identification of chlorination products of aliphatic ketones. Zhurnal Organicheskoi Khimii, 36(8), 1149-1157.
  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and efficient preparative approach to chiral α-chloroketones based on in-flow generated diazomethane. Journal of Organic and Pharmaceutical Chemistry, 22(4), 48–55. Available at: [Link]

  • Gassman, P. G., & Proehl, G. S. (1980). Synthesis and Reactions of 2-Lithio-3-chlorobicyclo[2.2.1]hept-2-ene. Generation of the Trimer of Bicyclo[2.2.1]hept-2-yne. Journal of the American Chemical Society, 102(22), 6862–6863.
  • Sotorrios, L., et al. (2021). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 86(1), 648–660. Available at: [Link]

  • ACS Publications. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry. Retrieved from: [Link]

  • do Amaral, A. T., et al. (1988). Steric and Electronic Effects on the Dehydration Step in Cyclohexanone and Bicyclic Ketones-Hydroxylamine Reactions. Journal of the Brazilian Chemical Society, 1(1), 24-28.
  • MDPI. (2021). Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules, 26(15), 4485. Available at: [Link]

  • Tokumasu, R., et al. (2022). Asymmetric Synthesis of α-Chloro-α-halo Ketones by Decarboxylative Chlorination of α-Halo-β-ketocarboxylic Acids. Molecules, 27(19), 6614. Available at: [Link]

  • JNAS. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of the National Academy of Sciences. Retrieved from: [Link]

  • ResearchGate. (n.d.). Overview of preparation methods for chlorinated ketones. Retrieved from: [Link]

  • Google Patents. (1940). Chlorination of ketones. US2204135A.
  • The Royal Society of Chemistry. (n.d.). α,α'-Dihydroxyketone formation using aromatic and heteroaromatic aldehydes with evolved transketolase enzymes. Organic & Biomolecular Chemistry. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. This guide is designed for researchers, chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. This guide is designed for researchers, chemists, and process development professionals who are looking to scale this synthesis from the lab bench to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a successful, safe, and efficient scale-up.

The synthesis of this chlorinated norbornanone derivative, a valuable building block, involves the stereoselective α-chlorination of bicyclo[2.2.1]heptan-2-one (norcamphor). While straightforward on a small scale, scaling up introduces challenges related to reaction control, impurity profiles, and process safety. This guide is built on established chemical principles and practical field experience to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Here we address high-level questions regarding the synthesis.

Q1: What is the most common and scalable method for synthesizing rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one?

A1: The most prevalent and industrially viable method is the direct electrophilic α-chlorination of bicyclo[2.2.1]heptan-2-one. This is typically achieved by first forming the kinetic enolate of the ketone, which is then trapped by an electrophilic chlorine source. For scale-up, using sulfuryl chloride (SO₂Cl₂) in an inert solvent like dichloromethane (DCM) or diethyl ether is a common approach. This method avoids the need for strong, hazardous bases like LDA at scale, relying on the enol content of the ketone or acid/base catalysis to proceed.

Q2: Why is the formation of the rel-(1R,3S,4S) stereoisomer favored in this reaction?

A2: The stereochemical outcome is dictated by the structure of the bicyclic system. The initial enolization or enolate formation of bicyclo[2.2.1]heptan-2-one preferentially occurs away from the C1 bridgehead. Specifically, the proton at the C3 position is more accessible and its removal leads to a more stable enolate. According to Bredt's rule, a double bond cannot be placed at a bridgehead carbon in a small bicyclic system because it would introduce excessive ring strain.[1][2] Therefore, enolization involving the C1 bridgehead proton is highly disfavored.[1] Once the enolate is formed at the C3 position, the electrophilic chlorinating agent attacks the enolate face. The attack occurs preferentially from the less sterically hindered exo face, leading to the chlorine atom being placed in the exo position, which corresponds to the desired (3S) configuration relative to the bridgeheads.

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The primary hazards are associated with the chlorinating agent, typically sulfuryl chloride (SO₂Cl₂).

  • High Reactivity and Corrosivity: Sulfuryl chloride reacts violently with water and moisture, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[3][4] All equipment must be scrupulously dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).

  • Toxicity: Sulfuryl chloride is toxic and corrosive. Inhalation can cause severe irritation to the respiratory tract and lead to pulmonary edema.[3] Skin and eye contact will cause severe burns.[4]

  • Exothermicity: The chlorination reaction is exothermic. On a large scale, the heat generated can be significant, potentially leading to a thermal runaway if not properly managed. This can cause the solvent to boil and increase the pressure inside the reactor.

Always handle sulfuryl chloride in a well-ventilated fume hood or a closed system, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and a face shield.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a Q&A format.

Problem 1: Low Yield and Incomplete Conversion of Starting Material

Q: My reaction stalls, leaving a significant amount of unreacted bicyclo[2.2.1]heptan-2-one even after extended reaction times. What could be the cause?

A: This is a common issue when scaling up and can be attributed to several factors:

  • Cause A: Insufficient Mixing. On a larger scale, inadequate agitation can lead to poor mass transfer. The chlorinating agent may not be effectively dispersed, creating localized areas of high concentration while other areas remain unreacted.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a pitched-blade turbine or anchor agitator) capable of creating a homogenous suspension or solution. Check for dead spots in the reactor where solids might accumulate.

  • Cause B: Deactivation of Chlorinating Agent. Sulfuryl chloride is highly sensitive to moisture. Any water in the solvent, starting material, or reactor will hydrolyze it, reducing its effective concentration.

    • Solution: Use anhydrous solvents. Dry the starting ketone if necessary (e.g., by azeotropic distillation with toluene). Ensure the reactor and all transfer lines are thoroughly dried and purged with an inert gas before starting.

  • Cause C: Suboptimal Temperature. While the reaction is exothermic, it still requires sufficient thermal energy to proceed at a reasonable rate. If the reaction temperature is too low, the rate of enolization can be very slow.

    • Solution: Monitor the internal reaction temperature closely. A gentle warming (e.g., to 30-40 °C) after the initial exotherm subsides can often help drive the reaction to completion. Perform a Reaction Progress Monitoring (RPM) analysis via GC or TLC to confirm completion before workup.

Problem 2: Formation of Significant Byproducts (Dichlorination, Isomers)

Q: My final product is contaminated with a dichlorinated species and what appears to be an isomeric monochloride. How can I improve the selectivity?

A: Poor selectivity is often a result of poor reaction control, especially regarding stoichiometry and temperature.

  • Cause A: Dichlorination. The product, 3-chlorobicyclo[2.2.1]heptan-2-one, can itself undergo enolization and subsequent chlorination to form a dichlorinated byproduct. This is more likely to happen if localized areas of high chlorinating agent concentration exist.

    • Solution: The most effective solution is to control the addition rate of the sulfuryl chloride. Add it dropwise or via a syringe pump below the surface of the reaction mixture (sub-surface addition) with vigorous stirring. This ensures it reacts quickly with the ketone enol rather than accumulating. Use a slight excess of the ketone relative to the chlorinating agent (e.g., 1.05 to 1.0 equivalents) can also suppress over-chlorination.

  • Cause B: Isomer Formation. While the 3-chloro product is kinetically favored, prolonged reaction times at elevated temperatures can potentially lead to equilibration or side reactions, although this is less common for this specific substrate. The primary cause is often an impure starting material.

    • Solution: Confirm the purity of your starting bicyclo[2.2.1]heptan-2-one. Ensure precise control over the reaction temperature to avoid providing enough energy for less favorable pathways. Quench the reaction as soon as GC analysis shows full conversion of the starting material.

Problem 3: Difficult Purification of the Final Product

Q: I'm struggling to isolate the pure product. Distillation gives poor recovery, and crystallization is not working.

A: Purification challenges often stem from the physical properties of the product and the nature of the impurities.

  • Cause A: Co-distillation with Impurities. If dichlorinated or other byproducts are present, their boiling points may be too close to the desired product for efficient separation by simple distillation.[6]

    • Solution: Use fractional distillation under reduced pressure (vacuum distillation). A packed column (e.g., with Raschig rings or Vigreux indentations) will provide the necessary theoretical plates for a clean separation. A typical boiling point is ~100 °C at 10 mmHg.[6]

  • Cause B: Oily Product/Failure to Crystallize. The product is often isolated as a low-melting solid or an oil. If residual solvent or oily impurities are present, crystallization can be inhibited.

    • Solution: After aqueous workup and solvent removal, attempt to crystallize the crude product from a non-polar solvent like hexanes or pentane at low temperature (-20 °C). If it remains an oil, high-vacuum distillation is the most reliable method for purification at scale.

Experimental Protocols & Workflows

Table 1: Key Reaction Parameters for Scale-Up
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale & Key Considerations
Bicyclo[2.2.1]heptan-2-one 10.0 g (90.8 mmol)1.00 kg (9.08 mol)Starting material. Ensure it is dry and of high purity.
Sulfuryl Chloride (SO₂Cl₂) 12.8 g (7.7 mL, 94.4 mmol)1.28 kg (0.77 L, 9.44 mol)Chlorinating agent. Use ~1.04 equivalents. Freshly distilled is recommended for best results.
Solvent (DCM) 200 mL20 LAnhydrous grade. DCM is a good choice for its inertness and ease of removal.
Addition Temperature 0-5 °C0-5 °CControl the initial exotherm. A cooling bath is essential.
Reaction Temperature Room Temperature (~25 °C)25-30 °CAllow to warm to RT after addition. Gentle heating may be needed to finish.
Reaction Time 2-4 hours4-8 hoursMonitor by GC or TLC. Scale-up often requires longer times due to mass/heat transfer limitations.
Expected Yield 75-85%70-80%Yields may be slightly lower on scale-up due to transfer losses and workup inefficiencies.
Step-by-Step Synthesis Protocol (Pilot Scale)
  • Reactor Preparation: Ensure a clean, dry, glass-lined or stainless steel reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and a condenser connected to a caustic scrubber is available.

  • Inerting: Purge the reactor with dry nitrogen for at least 1 hour to remove all traces of air and moisture.

  • Charging Reagents: Charge bicyclo[2.2.1]heptan-2-one (1.00 kg) and anhydrous dichloromethane (20 L) to the reactor. Begin stirring to dissolve the solid.

  • Cooling: Cool the reactor contents to 0-5 °C using a cooling jacket.

  • Reagent Addition: Slowly add sulfuryl chloride (1.28 kg) via a dosing pump over 2-3 hours. Ensure the addition is sub-surface. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (~25 °C) and stir for an additional 4-6 hours.

  • Monitoring: Take a sample from the reaction mixture and analyze by GC to confirm the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the reactor back to 10-15 °C. Slowly and carefully quench the reaction by adding it to a separate vessel containing a stirred solution of saturated sodium bicarbonate (approx. 10 L). CAUTION: This will evolve gas (CO₂ and HCl/SO₂) and is exothermic. Ensure adequate venting and cooling.

  • Workup:

    • Transfer the quenched mixture to a separation vessel. Separate the organic (DCM) layer.

    • Wash the organic layer with water (2 x 5 L) and then with brine (1 x 5 L).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation (e.g., at ~10 mmHg) to obtain the pure rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one as a colorless oil or low-melting solid.

Visualization of Key Processes
Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions r1 Bicyclo[2.2.1]heptan-2-one p1 rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one r1->p1 SO2Cl2, DCM r2 Sulfuryl Chloride (SO2Cl2) r2->p1 c1 DCM, 0°C to 25°C c1->p1

Caption: Overall reaction scheme for the synthesis.

Chlorination Mechanism

Mechanism Ketone Bicyclo[2.2.1]heptan-2-one Enol Kinetic Enol (Double bond at C2-C3) Ketone->Enol Enolization Bredt Bredt's Rule Violation! (Bridgehead enol disfavored) Ketone->Bredt No reaction at C1 Chlorination Exo-face attack by 'Cl+' source Enol->Chlorination Product rel-(1R,3S,4S)-3-exo-Chloro Product Chlorination->Product

Caption: Simplified mechanism showing stereoselective chlorination.

Scale-Up Workflow

Workflow Setup 1. Reactor Prep & Inerting Charge 2. Charge Ketone & Solvent Setup->Charge Cool 3. Cool to 0-5°C Charge->Cool Add 4. Slow Addition of SO2Cl2 Cool->Add React 5. Reaction & Monitoring (GC) Add->React Quench 6. Controlled Quench (NaHCO3) React->Quench Workup 7. Phase Separation & Wash Quench->Workup Purify 8. Vacuum Distillation Workup->Purify Final 9. Final Product Analysis (QC) Purify->Final

Caption: Step-by-step workflow for the scaled-up synthesis.

References
  • Plettner, E., et al. (2005). α-Chloro-α-cyano-bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754–2763. Available at: [Link]

  • do Amaral, L., et al. (1979). Steric and Electronic Effects on the Dehydration Step in Cyclohexanone and Bicyclic Ketones Oxime Formation. Journal of the Brazilian Chemical Society. (This is an illustrative reference for reactivity of the bicyclic ketone). A specific accessible URL is not available, but the citation points to the type of literature discussing the compound's reactivity.
  • ResearchGate. (n.d.). Unusual Course in a Grignard Reaction of a Mesyl Substituted Ketonic Bicyclo[2.2.1]heptane Compound. Retrieved January 22, 2026, from [Link]

  • Study.com. (n.d.). Treatment of bicyclo (2.2.1) heptane-2-one 1 with LDA yields a single product. Why is one product not formed? Retrieved January 22, 2026, from [Link]

  • Ashenhurst, J. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. Retrieved January 22, 2026, from [Link]

  • Gassman, P. G., & Proehl, G. S. (1980). Synthesis and Reactions of 2-Lithio-3-chlorobicyclo[2.2.1]hept-2-ene. Generation of the Trimer of Bicyclo[2.2.1]hept-2-yne. Journal of the American Chemical Society, 102(22), 6862–6863. Available at: [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sulfuryl Chloride. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 3-Chlorobicyclo(2.2.1)heptan-2-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of exo- and endo-3-chlorobicyclo[2.2.1]heptan-2-one Isomers

Abstract The rigid bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, provides a unique scaffold in organic chemistry, allowing for the study of stereochemical effects on reactivity and physical pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rigid bicyclo[2.2.1]heptane framework, commonly known as the norbornane system, provides a unique scaffold in organic chemistry, allowing for the study of stereochemical effects on reactivity and physical properties. When substituted, such as in 3-chlorobicyclo[2.2.1]heptan-2-one, it gives rise to exo and endo diastereomers.[1][2][3] The precise identification of these isomers is critical for mechanistic studies, stereoselective synthesis, and drug development, as their spatial arrangement dictates their biological and chemical behavior. This guide provides an in-depth comparison of the spectral data for these isomers, focusing on the diagnostic differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the underlying principles that govern these spectral variations and provide robust experimental protocols for obtaining high-fidelity data.

The Stereochemical Challenge: Exo vs. Endo

In the bicyclo[2.2.1]heptan-2-one system, the C3 position is adjacent to both a carbonyl group and the C4 bridgehead. A substituent at C3 can be oriented in one of two ways:

  • Exo Isomer: The substituent points away from the six-membered ring containing the C7 methylene bridge.

  • Endo Isomer: The substituent is oriented towards the C7 methylene bridge, on the same face as the larger bridge.[2][4]

This seemingly subtle difference in the three-dimensional arrangement of the chlorine atom profoundly influences the magnetic and vibrational environment of the entire molecule, leading to distinct and predictable spectroscopic signatures.

G cluster_exo exo-3-chlorobicyclo[2.2.1]heptan-2-one cluster_endo endo-3-chlorobicyclo[2.2.1]heptan-2-one exo_C1 C1 exo_C2 C2=O exo_C1->exo_C2 exo_C7 C7 exo_C1->exo_C7 exo_C3 C3 exo_C2->exo_C3 exo_C4 C4 exo_C3->exo_C4 exo_Cl Cl exo_C3->exo_Cl exo_C5 C5 exo_C4->exo_C5 exo_C4->exo_C7 exo_C6 C6 exo_C5->exo_C6 exo_C6->exo_C1 endo_C1 C1 endo_C2 C2=O endo_C1->endo_C2 endo_C7 C7 endo_C1->endo_C7 endo_C3 C3 endo_C2->endo_C3 endo_C4 C4 endo_C3->endo_C4 endo_Cl Cl endo_C3->endo_Cl endo_C5 C5 endo_C4->endo_C5 endo_C4->endo_C7 endo_C6 C6 endo_C5->endo_C6 endo_C6->endo_C1

Caption: Molecular structures of exo and endo isomers.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for unambiguous isomer assignment. While each method provides valuable clues, their combined interpretation constitutes a self-validating system for structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for distinguishing these isomers. The key diagnostic signals are the chemical shift of the proton at C3 (H3) and its coupling constant to the adjacent bridgehead proton (H4).

Causality Behind Spectral Differences:

  • Anisotropic Effects: The carbonyl group (C=O) creates a cone of magnetic anisotropy. Protons located in the shielding region (above/below the C=O plane) will appear at a higher field (lower ppm), while those in the deshielding region (in the plane of the C=O) will appear at a lower field. The relative positions of H3 in the exo and endo isomers place them in different regions of this cone.

  • Karplus Relationship: The magnitude of the vicinal coupling constant (³J) between two protons is dependent on the dihedral angle between them. The rigid norbornane skeleton fixes the dihedral angles between H3 and H4 differently for each isomer, leading to predictably different ³J(H3-H4) values.

Expected ¹H NMR Data Comparison:

Protonexo-Isomer (Predicted)endo-Isomer (Predicted)Rationale for Difference
H3 ~4.0-4.2 ppm~4.4-4.6 ppmIn the endo isomer, H3 is closer to the deshielding zone of the C=O group.
³J(H3-H4) ~0-1 Hz~3-5 HzThe dihedral angle between H3-C3-C4-H4 is ~90° in the exo isomer, resulting in minimal coupling. In the endo isomer, this angle is ~45°, leading to significant coupling.

Note: Absolute chemical shifts can vary based on solvent and concentration. The relative differences and coupling constants are the most reliable diagnostic indicators.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides complementary information, particularly regarding steric interactions within the molecule.

Causality Behind Spectral Differences:

  • Gamma-Gauche Effect: A substituent in a gauche (staggered) conformation relative to a carbon atom three bonds away (the gamma carbon) will cause a shielding effect, shifting the gamma carbon's resonance to a higher field (lower ppm). This steric compression is a key differentiator.

Expected ¹³C NMR Data Comparison:

Carbonexo-Isomer (Predicted)endo-Isomer (Predicted)Rationale for Difference
C=O (C2) ~210-215 ppm~210-215 ppmMinimal difference expected.
C-Cl (C3) ~60-65 ppm~60-65 ppmMinimal difference expected.
C7 ~35-38 ppm~30-33 ppmKey Diagnostic Peak. In the endo isomer, the chlorine atom is spatially close to C7, inducing steric compression and shielding it (gamma-gauche effect). The C7 resonance will be shifted upfield by several ppm compared to the exo isomer.
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. While less powerful than NMR for distinguishing these specific diastereomers, it provides essential confirmation of the molecular structure.

Expected IR Data:

VibrationWavenumber (cm⁻¹)Interpretation
C=O Stretch ~1755 - 1770 cm⁻¹The high frequency is characteristic of a five-membered ring ketone. The adjacent electron-withdrawing chlorine atom further increases the frequency from a typical cyclopentanone (~1745 cm⁻¹). Subtle shifts may exist between isomers due to dipole interactions, but are generally not reliably diagnostic.
C-Cl Stretch ~650 - 800 cm⁻¹Located in the fingerprint region. The exact position will differ slightly between isomers but can be difficult to assign definitively due to overlapping peaks.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. As a gas-phase technique that often involves high energy, it typically does not distinguish between diastereomers. However, it is crucial for confirming the identity of the compound.

Expected MS Data:

FeatureExpected ResultInterpretation
Molecular Ion (M⁺) m/z 144 and 146Confirms the molecular weight (C₇H₉ClO).
Isotope Pattern ~3:1 ratio for M⁺:M+2Definitive evidence of one chlorine atom.
Key Fragments m/z 109 (M-Cl)⁺, m/z 116 (M-CO)⁺Common fragmentation pathways involve the loss of the chlorine radical or a neutral carbon monoxide molecule.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are paramount. The following methodologies represent a self-validating system for the characterization of these isomers.

General Sample Preparation
  • Purity Check: Ensure sample purity (>98%) using Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC). Impurities can complicate spectral interpretation.

  • Solvent Selection: Use a high-purity deuterated solvent for NMR analysis (e.g., CDCl₃, >99.8% D). For IR and MS, a volatile, non-polar solvent like dichloromethane or ether may be used if the sample is solid, though neat analysis is often possible for liquids.

  • Concentration: For NMR, prepare a solution of ~5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.

NMR Data Acquisition
  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio (>100:1).

    • Measure coupling constants with high digital resolution.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Perform a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, which aids in assigning the C5, C6, and C7 methylene carbons.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY spectrum to establish H-H correlations and confirm the connectivity of the spin systems.

    • Acquire an HSQC spectrum to correlate each proton with its directly attached carbon.

    • For definitive assignment, a NOESY or ROESY experiment can be used to identify through-space correlations. For example, the endo-H3 proton should show a NOE to the protons on C7.

Analytical Workflow Visualization

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Purity Purity Assessment (GC/HPLC) Dissolve Dissolution in Appropriate Solvent Purity->Dissolve NMR NMR (1H, 13C, DEPT, COSY) Dissolve->NMR IR FT-IR (Neat or Solution) Dissolve->IR MS GC-MS (EI) Dissolve->MS Process Data Processing & Integration NMR->Process IR->Process MS->Process Compare Compare Key Diagnostics: - 3J(H3-H4) Coupling - C7 Chemical Shift (γ-gauche) - C=O stretch, M+ isotope pattern Process->Compare Structure Final Structure Assignment (exo or endo) Compare->Structure

Caption: A validated workflow for isomer differentiation.

Conclusion

The differentiation of exo- and endo-3-chlorobicyclo[2.2.1]heptan-2-one is a classic problem in stereochemistry that is readily solved with modern spectroscopic techniques. While IR and MS are crucial for confirming the overall structure and composition, NMR spectroscopy provides the definitive evidence for stereochemical assignment. The two most powerful diagnostic markers are:

  • The ³J(H3-H4) coupling constant in ¹H NMR, which is significantly larger for the endo isomer.

  • The upfield shift of the C7 resonance in ¹³C NMR for the endo isomer, a direct consequence of the gamma-gauche effect.

By systematically applying the protocols and interpretive principles outlined in this guide, researchers can confidently and accurately determine the stereochemistry of their substituted norbornane systems, ensuring the integrity and validity of their scientific findings.

References

  • Plettner, E. et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754–2763. Available at: [Link]

  • Master Organic Chemistry (2018). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. Available at: [Link]

  • Chemistry Steps. Endo and Exo products of Diels-Alder Reaction with Practice Problems. Available at: [Link]

  • PubChem. 3-Chlorobicyclo(2.2.1)heptan-2-one. National Center for Biotechnology Information. Available at: [Link]

  • Abraham, R. J., et al. (2006). ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Magnetic Resonance in Chemistry, 44(5), 491-500. Available at: [Link]

  • Koivisto, J. J., et al. (2001). Synthesis, Structures and Spectroscopy of Polychlorinated Dihydrocamphenes. An Experimental and Theoretical Study. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts (2022). 10.5: Endo and Exo Products. Available at: [Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one and Other Ketones

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development In the landscape of synthetic organic chemistry, the reactivity of cyclic ketones is a cornerstone of molecular architecture. The bicyclo[2.2....

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of synthetic organic chemistry, the reactivity of cyclic ketones is a cornerstone of molecular architecture. The bicyclo[2.2.1]heptan-2-one (norcamphor) framework, in particular, presents a unique canvas for stereoselective transformations due to its rigid, strained structure. This guide delves into the reactivity of a specific derivative, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, providing a comparative analysis against its parent compound, norcamphor, the more sterically hindered camphor, and a simple acyclic ketone, 2-butanone. This document is intended to serve as a practical resource for researchers, offering insights into the electronic and steric factors that govern the reactivity of these ketones, supported by experimental protocols and comparative data.

Introduction to the Ketones

The ketones under examination represent a spectrum of structural complexities, from the flexible acyclic 2-butanone to the rigid and substituted bicyclic systems.

  • rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: This α-chloro bicyclic ketone is the primary subject of our investigation. The presence of the electron-withdrawing chlorine atom at the C3 position is anticipated to significantly influence the electrophilicity of the carbonyl carbon. The specific relative stereochemistry (rel-(1R,3S,4S)) dictates the spatial arrangement of the chloro substituent.

  • Bicyclo[2.2.1]heptan-2-one (Norcamphor): As the parent compound, norcamphor provides a baseline for understanding the inherent reactivity of the bicyclo[2.2.1]heptan-2-one system, which is largely governed by ring strain and steric accessibility.

  • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor): A naturally occurring, more sterically encumbered bicyclic ketone. The presence of three methyl groups, particularly the gem-dimethyl group at C7, is expected to significantly hinder nucleophilic attack on the carbonyl.[1]

  • 2-Butanone (Methyl Ethyl Ketone): An acyclic ketone chosen for its simple structure and to highlight the differences in reactivity between constrained cyclic systems and flexible open-chain compounds.

Comparative Reactivity Analysis

The reactivity of a ketone is primarily dictated by two factors: the electrophilicity of the carbonyl carbon and the steric hindrance around it. We will explore these factors through two fundamental classes of ketone reactions: reduction with sodium borohydride and nucleophilic addition of a Grignard reagent.

Theoretical Framework: Factors Influencing Reactivity

Electronic Effects: The electron-withdrawing inductive effect of the α-chloro substituent in rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is expected to increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile. This should, in principle, lead to an increased rate of reaction with nucleophiles compared to norcamphor.

Steric Effects: The rigid bicyclic framework of the norbornane system imposes significant steric constraints. Nucleophilic attack on the carbonyl carbon can occur from two faces: the exo face and the endo face. The endo face is generally more sterically hindered due to the presence of the ethano bridge (C5 and C6). Consequently, nucleophilic attack predominantly occurs from the less hindered exo face. In the case of camphor, the steric hindrance is even more pronounced due to the methyl groups at C1 and C7.

Experimental Comparison: Reduction with Sodium Borohydride

The reduction of ketones to secondary alcohols using sodium borohydride (NaBH₄) is a standard transformation in organic synthesis. The rate of this reaction is a good indicator of the carbonyl group's susceptibility to nucleophilic attack by a hydride ion.

Experimental Protocol: Comparative Reduction of Ketones

This protocol is designed to compare the relative rates of reduction of the four ketones by monitoring the disappearance of the starting material over time using gas chromatography (GC).

Materials:

  • rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

  • Norcamphor

  • Camphor

  • 2-Butanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Preparation of Ketone Solutions: Prepare 0.1 M solutions of each ketone (rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, norcamphor, camphor, and 2-butanone) and the internal standard in anhydrous methanol.

  • Reaction Setup: In separate, dry round-bottom flasks equipped with magnetic stir bars and maintained at 0 °C (ice bath), place 10 mL of each ketone solution.

  • Initiation of Reduction: To each flask, add a freshly prepared solution of NaBH₄ (0.025 M in anhydrous methanol, 1.1 equivalents) at once. Start a timer immediately.

  • Monitoring the Reaction: At regular intervals (e.g., 1, 3, 5, 10, 20, and 30 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Quenching and Work-up: Immediately quench the aliquot by adding it to a vial containing 1 mL of saturated aqueous NH₄Cl solution and 1 mL of DCM. Vortex the vial, allow the layers to separate, and transfer the organic layer to a clean vial containing a small amount of anhydrous MgSO₄.

  • GC Analysis: Analyze the dried organic layer by GC to determine the ratio of the starting ketone to the internal standard.

  • Data Analysis: Plot the concentration of the ketone (relative to the internal standard) versus time for each of the four ketones. The initial rate of reaction can be determined from the slope of this plot at t=0.

Expected Results and Discussion:

The reaction rates are expected to follow the trend:

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one > Norcamphor > 2-Butanone > Camphor

  • rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is predicted to be the most reactive due to the strong electron-withdrawing effect of the α-chlorine, which enhances the electrophilicity of the carbonyl carbon.

  • Norcamphor is expected to be more reactive than 2-butanone. While acyclic ketones are generally considered less sterically hindered, the inherent ring strain of the bicyclic system in norcamphor can increase the reactivity of the carbonyl group.

  • 2-Butanone will serve as a benchmark for a relatively unhindered acyclic ketone.

  • Camphor is anticipated to be the least reactive due to the significant steric hindrance posed by the methyl groups, which impede the approach of the hydride nucleophile.

Data Summary Table:

KetonePredicted Relative Rate of ReductionKey Influencing Factor(s)
rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-oneFastestStrong inductive effect of α-chlorine
NorcamphorFastRing strain, moderate steric hindrance
2-ButanoneModerateLow steric hindrance (acyclic)
CamphorSlowestSevere steric hindrance

Stereochemical Outcome: The reduction of bicyclic ketones like norcamphor and its derivatives is highly stereoselective. The hydride attack is expected to occur from the less hindered exo face, leading to the formation of the corresponding endo-alcohol as the major product.

graph TD { rankdir=LR; node [shape=plaintext];

}

Caption: Stereoselectivity in the reduction of bicyclic ketones.
Experimental Comparison: Nucleophilic Addition of a Grignard Reagent

Grignard reagents are potent carbon nucleophiles that readily add to ketones to form tertiary alcohols. This reaction is highly sensitive to both steric and electronic effects, and can also be complicated by side reactions such as enolization, especially in the presence of an acidic α-proton.

Experimental Protocol: Comparative Grignard Reaction

This protocol aims to compare the reactivity and product distribution of the four ketones upon reaction with methylmagnesium bromide.

Materials:

  • rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

  • Norcamphor

  • Camphor

  • 2-Butanone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • Reaction Setup: In separate, dry, nitrogen-flushed round-bottom flasks equipped with magnetic stir bars and dropping funnels, dissolve 10 mmol of each ketone in 20 mL of anhydrous diethyl ether. Cool the flasks to 0 °C.

  • Grignard Addition: Add methylmagnesium bromide (1.1 equivalents) dropwise to each flask over 15 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reactions to stir at 0 °C. Monitor the disappearance of the starting material by TLC or by quenching aliquots at specific time points and analyzing by GC as described in the reduction protocol.

  • Work-up: After the reaction is deemed complete (or after a set time, e.g., 1 hour), slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixture by GC and/or ¹H NMR to determine the yield of the tertiary alcohol and to identify any side products.

Expected Results and Discussion:

The reactivity towards Grignard reagents is expected to be more complex than the reduction reaction.

  • rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one: While the carbonyl carbon is electronically activated, the presence of the α-chloro substituent also increases the acidity of the α-proton. The strongly basic Grignard reagent may act as a base, leading to enolization and potentially subsequent elimination of HCl (dehydrochlorination) as a significant side reaction. This could lead to a lower yield of the desired tertiary alcohol.

  • Norcamphor and 2-Butanone: These are expected to undergo clean addition of the Grignard reagent to afford the corresponding tertiary alcohols in good yields. Norcamphor might react slightly faster due to its strained ring system.

  • Camphor: Due to severe steric hindrance, the reaction with methylmagnesium bromide is expected to be very slow, resulting in a low yield of the tertiary alcohol. Enolization may also be a competing pathway.

Data Summary Table:

KetonePredicted Major ProductPredicted Side ProductsKey Influencing Factor(s)
rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-oneTertiary AlcoholEnolization/Dehydrochlorination productsInductive effect vs. α-proton acidity
NorcamphorTertiary AlcoholNone expectedModerate steric hindrance
2-ButanoneTertiary AlcoholNone expectedLow steric hindrance
CamphorLow yield of Tertiary AlcoholEnolization productsSevere steric hindrance
graph G { layout=neato; node [shape=box, style=rounded]; edge [fontname="Helvetica", fontsize=10];

}

Caption: Competing pathways in the Grignard reaction with α-chloro ketones.

Synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

A reliable method for the synthesis of the title compound is the α-chlorination of norcamphor. The stereochemical outcome of this reaction is crucial. The reaction proceeds via an enol or enolate intermediate, and the approach of the electrophilic chlorine source is typically from the less hindered exo face, leading to the formation of the endo-chloro ketone.

Experimental Protocol: α-Chlorination of Norcamphor

Materials:

  • Norcamphor

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve norcamphor (1 equivalent) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add sulfuryl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one.

Conclusion

The reactivity of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a fascinating interplay of electronic activation and potential side reactions. Compared to its non-halogenated counterpart, norcamphor, it is expected to be more reactive towards nucleophiles in reduction reactions due to the inductive effect of the chlorine atom. However, in reactions with strongly basic nucleophiles like Grignard reagents, this electronic activation is counteracted by the increased acidity of the α-proton, leading to competing enolization and elimination pathways. The steric hindrance in camphor significantly reduces its reactivity in both types of reactions. This guide provides a framework for understanding and experimentally probing these differences, offering valuable insights for the strategic design of synthetic routes involving these and similar ketone building blocks.

References

  • Oreate AI. (2026, January 7). Research on the Chemical Properties and Applications of Camphor. Oreate AI Blog. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Routes of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction The bicyclo[2.2.1]heptane (norbornane) framework is a rigid and structurally significant motif present in numerous natural products and synthet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[2.2.1]heptane (norbornane) framework is a rigid and structurally significant motif present in numerous natural products and synthetic compounds with important biological activities. The precise installation of functional groups onto this strained bicyclic system, with control over stereochemistry, is a key challenge in synthetic organic chemistry. The target molecule, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, is a specific stereoisomer of a chlorinated norbornanone derivative. Such compounds can serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering in-depth technical details, mechanistic insights, and experimental protocols to aid researchers in their synthetic endeavors.

Route 1: Stereoselective Chlorination of Bicyclo[2.2.1]heptan-2-one (Norcamphor)

This approach begins with the readily available starting material, bicyclo[2.2.1]heptan-2-one, commonly known as norcamphor. The key transformation is the stereoselective chlorination at the C3 position.

Mechanistic Rationale

The direct chlorination of ketones can proceed via either an acid- or base-catalyzed enolization or enolate formation, followed by reaction with an electrophilic chlorine source. The stereochemical outcome of the chlorination of norcamphor is influenced by the steric hindrance of the bicyclic framework. The exo face of the norbornane system is generally more accessible to incoming reagents than the sterically hindered endo face.

A study by Tobler et al. demonstrated that the chlorination of norcamphor produces 3-exo-chlorobicyclo[2.2.1]heptan-2-one.[1] This stereoselectivity arises from the preferential exo attack of the chlorinating agent on the enol or enolate intermediate. To achieve the desired endo-chloro configuration at the C3 position, as depicted in the target molecule's relative stereochemistry, a different strategy is required. One plausible approach involves the oxidation of a trans-chlorohydrin, which can be synthesized from norbornene.[1]

Experimental Protocol

Step 1a: Synthesis of trans-2-chloro-3-hydroxybicyclo[2.2.1]heptane

The reaction of norbornene with t-butyl hypochlorite under free-radical conditions has been shown to yield the trans adduct.[1] A more direct approach to chlorohydrin formation involves the reaction of an alkene with a source of electrophilic chlorine in the presence of water.[2]

  • Procedure: To a stirred solution of norbornene (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v) at 0 °C, N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude chlorohydrin. Purification can be achieved by column chromatography.

Step 1b: Oxidation to 3-endo-chlorobicyclo[2.2.1]heptan-2-one

The secondary alcohol of the chlorohydrin is then oxidized to the corresponding ketone.

  • Procedure: To a solution of the trans-chlorohydrin (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq) is added. The mixture is stirred at room temperature for several hours. Upon completion, the reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated to yield the desired 3-endo-chlorobicyclo[2.2.1]heptan-2-one.[1]

Diagram of Route 1

Route 1 Norbornene Norbornene Chlorohydrin trans-2-chloro-3-hydroxy bicyclo[2.2.1]heptane Norbornene->Chlorohydrin NCS, H2O/Acetone Target1 rel-(1R,3S,4S)-3-Chlorobicyclo [2.2.1]heptan-2-one Chlorohydrin->Target1 PCC, CH2Cl2

Caption: Synthesis via chlorohydrin formation and oxidation.

Route 2: Electrophilic Addition to Norbornene followed by Oxidation

This alternative pathway also utilizes norbornene as the starting material but introduces the chlorine and oxygen functionalities in a different sequence.

Mechanistic Rationale

The addition of hypochlorous acid (HOCl), which can be generated in situ from the reaction of chlorine with water, to an alkene is a well-established method for producing chlorohydrins.[3][4] For norbornene, the electrophilic attack of chlorine is expected to occur from the less hindered exo face, leading to a bridged chloronium ion intermediate. Subsequent attack by water will also occur from the exo face, but at the C2 position, resulting in the formation of exo-2-chloro-syn-7-hydroxynorbornane due to Wagner-Meerwein rearrangement, or at the C3 position. However, direct addition of HCl to norbornene has been shown to yield 2-exo-norbornyl chloride.[5]

A more controlled approach would be the direct addition of HCl to norbornene to form 2-exo-chloronorbornane, followed by oxidation at the C3 position. However, selective oxidation at C3 in the presence of the C2-chloro substituent is challenging.

A more viable strategy within this conceptual framework involves the hydrochlorination of norbornene followed by oxidation of the resulting chloroalkane.

Experimental Protocol

Step 2a: Synthesis of 2-exo-chlorobicyclo[2.2.1]heptane

  • Procedure: Gaseous hydrogen chloride is bubbled through a solution of norbornene (1.0 eq) in a non-polar solvent like pentane or dichloromethane at a low temperature (e.g., -78 °C to 0 °C). The reaction progress is monitored by GC. Upon completion, the excess HCl is removed by purging with an inert gas, and the solvent is evaporated to give 2-exo-chlorobicyclo[2.2.1]heptane, which can be purified by distillation.[5]

Step 2b: Oxidation to rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Direct oxidation of the C-H bond at the C3 position is required. This can be a challenging transformation. A potential method involves a free-radical chlorination followed by hydrolysis, though this may lack selectivity. A more controlled oxidation might be achievable using strong oxidizing agents like chromium trioxide, but regioselectivity can be an issue.

Given the challenges of direct C-H oxidation, a more practical approach would be to introduce a directing group or to utilize a different starting material that already possesses functionality at the desired position.

Comparison of Synthetic Routes

FeatureRoute 1: Chlorohydrin OxidationRoute 2: Hydrochlorination-Oxidation
Starting Material NorborneneNorbornene
Number of Steps 22 (with challenges in the second step)
Key Reactions Halohydrin formation, OxidationHydrochlorination, C-H Oxidation
Stereocontrol Good control is achievable through the stereoselective formation of the chlorohydrin.[1]Stereocontrol in the hydrochlorination step is well-established, but the subsequent oxidation is problematic.[5]
Potential Issues Handling of oxidizing agents like PCC.Lack of a reliable and selective method for the C-H oxidation at the C3 position.
Overall Feasibility HighLow to moderate due to the challenging oxidation step.

Conclusion

Based on the analysis of plausible synthetic strategies, Route 1, proceeding through a chlorohydrin intermediate followed by oxidation, appears to be the more viable and reliable approach for the synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. This route offers better control over the introduction of the chlorine and oxygen functionalities with the desired stereochemistry. While Route 2 is conceptually straightforward, the practical implementation of a selective C-H oxidation at the C3 position of 2-chloronorbornane presents a significant synthetic hurdle.

Researchers aiming to synthesize the target molecule are encouraged to explore and optimize the conditions for the chlorohydrin formation and subsequent oxidation as outlined in Route 1. Further investigation into modern, milder, and more selective oxidation methods could also enhance the efficiency of this synthetic sequence.

References

  • Tobler, E., Battin, D. E., & Foster, D. J. (1964). The Reaction of Norbornene with t-Butyl Hypochlorite and the Stereoisomeric 2,3-Chlorohydroxybicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 29(9), 2834–2837. [Link]

  • Schleyer, P. v. R., & Brown, H. C. (2009). 2-Norbornyl Ion-Pair Leakage in Electrophilic Addition of HCl to Nortricyclene and Norbornene. Organic Letters, 11(20), 4624–4627. [Link]

  • Master Organic Chemistry. (n.d.). Formation of chlorohydrins from alkenes using water and Cl2. [Link]

  • Royal Society of Chemistry. (n.d.). Reactions of chlorine with water or halide ions. Education in Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Enantioselective Synthesis of 3-Chlorobicyclo[2.2.1]heptan-2-one

For Researchers, Scientists, and Drug Development Professionals The enantioselective synthesis of 3-chlorobicyclo[2.2.1]heptan-2-one, a chiral α-chloro ketone, presents a significant challenge in synthetic organic chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 3-chlorobicyclo[2.2.1]heptan-2-one, a chiral α-chloro ketone, presents a significant challenge in synthetic organic chemistry. This guide provides a comparative analysis of potential synthetic strategies, offering insights into methodologies that could achieve high enantioselectivity. While direct literature on the enantioselective synthesis of this specific molecule is limited, we will extrapolate from established methods for asymmetric α-chlorination of ketones and related bicyclic systems to provide a forward-looking guide for researchers in this field.

Introduction: The Importance of Chiral Bicyclic α-Chloro Ketones

Chiral bicyclo[2.2.1]heptane frameworks are prevalent in natural products and are valuable building blocks in medicinal chemistry and materials science. The introduction of a chlorine atom at the α-position to a carbonyl group in an enantioselective manner adds a versatile handle for further functionalization, enabling the synthesis of complex molecular architectures. 3-Chlorobicyclo[2.2.1]heptan-2-one, in its enantiomerically pure form, is a promising intermediate for the development of novel therapeutic agents and chiral ligands.

Proposed Enantioselective Synthetic Strategies

The primary challenge in the synthesis of enantiomerically pure 3-chlorobicyclo[2.2.1]heptan-2-one lies in controlling the stereochemistry at the C-3 position. We will explore three potential approaches: organocatalytic α-chlorination, chiral auxiliary-mediated synthesis, and biocatalysis.

Organocatalytic Enantioselective α-Chlorination

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of carbonyl compounds.[1][2] Specifically, enamine catalysis, utilizing chiral secondary amines, can activate bicyclo[2.2.1]heptan-2-one towards electrophilic chlorination.

Mechanism: The chiral amine catalyst reacts with the ketone to form a nucleophilic enamine intermediate. This enamine then attacks an electrophilic chlorine source, with the chiral environment of the catalyst directing the approach of the electrophile to favor one enantiomer of the product.

Workflow for Organocatalytic α-Chlorination:

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products ketone Bicyclo[2.2.1]heptan-2-one enamine Enamine Formation ketone->enamine catalyst Chiral Amine Catalyst (e.g., Proline derivative) catalyst->enamine cl_source Electrophilic Chlorine Source (e.g., NCS) chlorination Asymmetric Chlorination cl_source->chlorination enamine->chlorination product Enantioenriched 3-Chlorobicyclo[2.2.1]heptan-2-one chlorination->product catalyst_regen Catalyst Regeneration chlorination->catalyst_regen

Figure 1: Proposed workflow for the organocatalytic enantioselective α-chlorination of bicyclo[2.2.1]heptan-2-one.

Discussion:

This approach is highly attractive due to the operational simplicity and the commercial availability of a wide range of chiral amine catalysts. The success of this strategy would heavily depend on the choice of catalyst and reaction conditions.

  • Catalyst Selection: Proline and its derivatives are common catalysts for such transformations.[3] For a sterically demanding substrate like bicyclo[2.2.1]heptan-2-one, bulkier catalysts such as diarylprolinol silyl ethers may be necessary to achieve high enantioselectivity.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) is a common and effective electrophilic chlorine source for these reactions.[3]

  • Anticipated Challenges: The rigid bicyclic framework might pose steric hindrance, potentially affecting the reactivity and the ability of the catalyst to induce high levels of asymmetry.

Chiral Auxiliary-Mediated Synthesis

An alternative strategy involves the use of a chiral auxiliary. This classical approach provides robust stereochemical control.

Mechanism: The starting ketone is first converted to a chiral enamine or imine by reacting it with a chiral amine auxiliary. Subsequent diastereoselective chlorination and removal of the auxiliary would yield the desired enantiomerically enriched product.

Workflow for Chiral Auxiliary-Mediated Synthesis:

G cluster_reactants Reactants cluster_synthesis Synthesis cluster_products Products ketone Bicyclo[2.2.1]heptan-2-one enamine_formation Chiral Enamine/Imine Formation ketone->enamine_formation auxiliary Chiral Auxiliary (e.g., Chiral Amine) auxiliary->enamine_formation chlorination Diastereoselective Chlorination enamine_formation->chlorination hydrolysis Auxiliary Cleavage (Hydrolysis) chlorination->hydrolysis product Enantioenriched 3-Chlorobicyclo[2.2.1]heptan-2-one hydrolysis->product recovered_auxiliary Recovered Chiral Auxiliary hydrolysis->recovered_auxiliary

Figure 2: Proposed workflow for the chiral auxiliary-mediated synthesis of 3-chlorobicyclo[2.2.1]heptan-2-one.

Discussion:

This method often provides high diastereoselectivities, which translate to high enantiomeric excess in the final product.

  • Auxiliary Choice: Evans' chiral auxiliaries or SAMP/RAMP hydrazones could be effective for this transformation.

  • Advantages: This method is often predictable and can provide access to either enantiomer of the product by choosing the appropriate enantiomer of the chiral auxiliary.

  • Disadvantages: This is a multi-step process that is not atom-economical, as it requires the stoichiometric use of the chiral auxiliary.

Biocatalytic Approaches

Biocatalysis, using whole cells or isolated enzymes, offers a green and highly selective alternative for asymmetric synthesis.[4]

Potential Biocatalytic Strategies:

  • Kinetic Resolution of Racemic 3-Chlorobicyclo[2.2.1]heptan-2-one: A lipase or esterase could be used to selectively acylate or hydrolyze one enantiomer of a derivative of the racemic product, allowing for the separation of the two enantiomers.

  • Asymmetric Reduction of a Precursor: A ketoreductase could be used for the enantioselective reduction of a precursor, such as 3-chlorobicyclo[2.2.1]hept-5-en-2-one, to a chiral alcohol, which could then be oxidized to the desired ketone. A study on the kinetic resolution of a related epoxy-bicyclo[2.2.1]heptanone using genetically engineered Saccharomyces cerevisiae highlights the potential of this approach.[5]

Discussion:

Biocatalytic methods can offer unparalleled enantioselectivity and operate under mild reaction conditions.

  • Advantages: High enantioselectivity, environmentally friendly conditions, and the potential for large-scale synthesis.

  • Challenges: Requires screening of enzyme libraries to find a suitable biocatalyst, and the substrate scope of enzymes can be limited.

Comparative Analysis of Synthetic Strategies

StrategyAdvantagesDisadvantagesEstimated Performance
Organocatalytic α-Chlorination Operationally simple, catalytic use of chiral source, readily available catalysts.May require extensive optimization, potential for lower enantioselectivity with sterically hindered substrates.Yield: 60-90%ee: 70-95%
Chiral Auxiliary-Mediated Synthesis High diastereoselectivity, predictable stereochemical outcome, access to both enantiomers.Stoichiometric use of chiral auxiliary, multi-step process, not atom-economical.Yield: 50-80% (overall)de/ee: >95%
Biocatalysis Exceptional enantioselectivity, mild and green reaction conditions, potential for scalability.Requires screening for a suitable enzyme, substrate specificity can be a limitation.Yield: 40-50% (for kinetic resolution)ee: >99%

Note: The estimated performance data is based on analogous reactions reported in the literature for similar substrates and should be considered as a starting point for experimental investigation.

Experimental Protocols

While specific protocols for the target molecule are not available, the following are generalized, representative procedures based on established methodologies that can be adapted.

Representative Protocol for Organocatalytic α-Chlorination
  • To a solution of bicyclo[2.2.1]heptan-2-one (1.0 mmol) in an appropriate solvent (e.g., CHCl₃, 2 mL) at room temperature, add the chiral amine catalyst (e.g., (S)-(-)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine, 0.1 mmol, 10 mol%).

  • Stir the mixture for 10 minutes.

  • Add N-chlorosuccinimide (NCS) (1.2 mmol) in one portion.

  • Stir the reaction mixture at the same temperature and monitor by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with an organic solvent (e.g., CH₂Cl₂), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the enantioenriched 3-chlorobicyclo[2.2.1]heptan-2-one.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Conclusion

The enantioselective synthesis of 3-chlorobicyclo[2.2.1]heptan-2-one is a challenging yet achievable goal. This guide provides a comparative overview of promising strategies, each with its own set of advantages and disadvantages. For initial investigations, organocatalytic α-chlorination offers a rapid and straightforward approach. For applications requiring the highest possible enantiopurity, chiral auxiliary-mediated synthesis or a biocatalytic kinetic resolution may be more suitable, despite the additional synthetic steps or screening required. The choice of method will ultimately depend on the specific requirements of the research, including desired enantiopurity, scalability, and available resources. Further experimental investigation is necessary to validate and optimize these proposed synthetic routes.

References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and 2-chlorobicyclo[2.2.1]heptane-2-carboxamide as precursors of bicyclo[2.2.1]hept-5-en-2-one and bicyclo[2.2.1]heptan-2-one: resolution, absolute configuration and hydrogen-bonding properties. Tetrahedron: Asymmetry, 16(16), 2754–2763. [Link]

  • Willetts, A., et al. (2021). Bicyclo[3.2.0]carbocyclic Molecules and Redox Biotransformations: The Evolution of Closed-Loop Artificial Linear Biocatalytic Cascades and Related Redox-Neutral Systems. Molecules, 26(11), 3364. [Link]

  • Halland, N., et al. (2004). A direct organocatalytic enantioselective α-chlorination of aldehydes. Journal of the American Chemical Society, 126(15), 4790-4791. [Link]

  • Obregón-Mendoza, M. A., et al. (2021). Expected and Unexpected Products in Half Curcuminoid Synthesis: Crystal Structures of But-3-en-2-ones and 3-Methylcyclohex-2-enones. Crystals, 11(4), 404. [Link]

  • Brogini, C., et al. (2004). Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes. Journal of the American Chemical Society, 126(42), 13872-13879. [Link]

  • Waser, M., et al. (2021). Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. Molecules, 26(11), 3364. [Link]

  • Robertson, V. S. (2020). Substituent Effect Analysis of the Synthesis of 1-Azabicyclo[2.2.1]heptan-2-one Using Diels-Alder Reactions. Honors Theses. [Link]

  • List, B., et al. (2007). Organocatalytic and Highly Enantioselective Direct α-Amination of Aromatic Ketones. Organic Letters, 9(10), 1851-1853. [Link]

  • Dixon, D. J., et al. (2014). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Chemical Communications, 50(79), 11667-11670. [Link]

  • Boss, C., et al. (2009). 2-aza-bicyclo[2.2.1]heptane derivatives.
  • Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University. [Link]

  • Dixon, D. J., et al. (2020). Organocatalytic Enantioselective Synthesis of Bicyclo[2.2.2]octenones via Oxaziridinium Catalysed ortho‐Hydroxylative Phenol Dearomatization/[4+2] Cycloaddition. Angewandte Chemie International Edition, 59(42), 18511-18515. [Link]

  • Dixon, D. J., et al. (2017). An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry, 15(32), 6724-6728. [Link]

  • Sun, J., et al. (2024). Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. Journal of the American Chemical Society, 146(4), 2779-2788. [Link]

  • Stewart, J. D., et al. (2005). Kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one using genetically engineered Saccharomyces cerevisiae. Tetrahedron: Asymmetry, 16(16), 2764-2767. [Link]

Sources

Validation

A Researcher's Guide to the Computational Crossroads: Analyzing Transition States in rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one Reactions

For the researcher, scientist, and drug development professional, understanding the intricate dance of molecules at the transition state is paramount. It is the fleeting moment that dictates reaction rates, stereochemica...

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, scientist, and drug development professional, understanding the intricate dance of molecules at the transition state is paramount. It is the fleeting moment that dictates reaction rates, stereochemical outcomes, and ultimately, the success of a synthetic pathway. The rigid, strained framework of bicyclo[2.2.1]heptan-2-one derivatives, such as rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, presents a fascinating and challenging landscape for both synthetic and computational chemists. The inherent steric hindrance and the influence of the chloro-substituent create a system where subtle energetic differences can lead to vastly different product distributions.

This guide provides an in-depth, objective comparison of computational approaches for analyzing the transition states of key reactions involving this chlorinated bicyclic ketone. We will move beyond a mere listing of methods to explore the causality behind experimental and computational choices, grounding our discussion in established theoretical principles and supporting experimental data. Our aim is to equip you with the knowledge to select the most appropriate computational tools and to design experiments that can validate your theoretical models, ensuring a robust and reliable understanding of your reaction mechanisms.

The Strategic Importance of the Bicyclic Scaffold and its Chloro-Substituent

The bicyclo[2.2.1]heptane skeleton is a common motif in natural products and pharmaceutical agents due to its rigid structure, which can precisely orient functional groups in three-dimensional space. The presence of a chlorine atom at the C3 position in rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one introduces a significant electronic and steric perturbation. This substituent can influence the stability of transition states through inductive effects and by altering the trajectory of incoming nucleophiles.

Two primary reaction classes are of particular interest for this molecule:

  • Nucleophilic Addition to the Carbonyl Group: This fundamental reaction is highly sensitive to the steric environment of the carbonyl carbon. The bicyclic framework dictates that attack can occur from either the exo or endo face, often with high diastereoselectivity. The 3-chloro group is expected to influence this selectivity.

  • Base-Induced Rearrangements (e.g., Favorskii Rearrangement): As an α-halo ketone, this molecule is primed for rearrangements under basic conditions. The Favorskii rearrangement, proceeding through a cyclopropanone intermediate, is a plausible pathway that leads to ring contraction.[1][2] The stereochemistry of the starting material will have a direct impact on the feasibility and outcome of this rearrangement.

A Comparative Analysis of Computational Methodologies

The accurate prediction of transition state geometries and activation energies is the cornerstone of computational reaction analysis. The choice of methodology represents a trade-off between computational cost and accuracy. For a molecule of this size and complexity, several approaches are viable, each with its own strengths and weaknesses.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used method for studying organic reaction mechanisms due to its favorable balance of accuracy and computational cost.[3] DFT methods approximate the complex many-electron wavefunction by focusing on the electron density.

Key Considerations for DFT Analysis:

  • Functional Selection: The choice of the exchange-correlation functional is critical. For transition state analysis of organic reactions, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, are generally recommended.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most popular and well-benchmarked functional for a wide range of organic reactions. It often provides reliable geometries and reasonable activation energies.

    • M06-2X (Minnesota Functional): This functional is known to perform well for main-group thermochemistry and kinetics, and can be a good alternative to B3LYP, particularly for systems with non-covalent interactions.

    • ωB97X-D (Range-Separated Hybrid with Dispersion Correction): This functional is designed to handle long-range interactions and can be beneficial for systems where dispersion forces are important.

  • Basis Set Selection: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets are commonly used for organic molecules.

    • 6-31G(d): This is a good starting point for geometry optimizations. The '(d)' indicates the addition of polarization functions on heavy atoms, which are essential for describing bonding in cyclic systems.

    • 6-311+G(d,p): For more accurate single-point energy calculations on optimized geometries, a larger basis set like this is recommended. The '+' denotes the addition of diffuse functions, important for anions and lone pairs, and the second '(p)' adds polarization functions to hydrogen atoms. The basis set superposition error (BSSE) should be considered when using smaller basis sets, as it can affect the calculated energies of transition states.[4]

  • Solvent Effects: Reactions are typically performed in solution, and the solvent can have a significant impact on the stability of reactants, products, and transition states.[5] Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for bulk solvent effects.[6]

Semi-Empirical Methods: For Rapid Screening

Semi-empirical methods, such as AM1 and PM7, are much faster than DFT because they use parameters derived from experimental data to simplify the calculations. While they are generally not accurate enough for final, high-precision activation energy calculations, they can be invaluable for:

  • Rapidly screening multiple reaction pathways: When exploring a complex reaction landscape with many possible intermediates and transition states, semi-empirical methods can quickly identify the most plausible pathways for further investigation with more accurate methods.

  • Generating initial guesses for transition state searches: Finding an initial structure for a transition state optimization can be challenging. A semi-empirical calculation can often provide a reasonable starting point.

Ab Initio Methods: The Gold Standard (at a Price)

Ab initio (from the beginning) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and do not rely on empirical parameterization.[7]

  • MP2 (Møller-Plesset Perturbation Theory of the Second Order): This is the simplest ab initio method that includes electron correlation. It can provide more accurate results than DFT for some systems, but it is also more computationally demanding.

  • CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple Excitations): Often referred to as the "gold standard" of quantum chemistry, CCSD(T) can provide highly accurate energies. However, its computational cost scales very unfavorably with the size of the system, making it impractical for routine calculations on molecules of this size. It is most often used to benchmark the performance of other methods on smaller, model systems.

Table 1: Comparison of Computational Approaches for Transition State Analysis

MethodTypical ApplicationStrengthsWeaknesses
DFT (e.g., B3LYP/6-31G(d)) Geometry optimization, frequency calculations, reaction pathway mappingGood balance of accuracy and computational cost; widely benchmarked.Results are functional-dependent; may not be accurate for all systems.
DFT (e.g., M06-2X/6-311+G(d,p)) Single-point energy calculations for higher accuracyGenerally more accurate than B3LYP for kinetics.More computationally expensive than B3LYP.
Semi-Empirical (e.g., PM7) Rapid screening of reaction pathways, generating initial guessesVery fast, allowing for high-throughput screening.Low accuracy for activation energies and geometries.
Ab Initio (MP2) Benchmarking DFT results, systems where DFT may failHigher accuracy than many DFT functionals for certain systems.Significantly more computationally expensive than DFT.
Ab Initio (CCSD(T)) "Gold standard" for benchmarking on small model systemsHighest accuracy for single-point energies.Prohibitively expensive for molecules of this size.

Experimental Validation: Bridging Theory and Reality

Computational models, no matter how sophisticated, must be validated against experimental data. For the reactions of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, several experimental techniques can provide the necessary data to confirm or refine theoretical predictions.

Kinetic Studies

Measuring reaction rates at different temperatures allows for the experimental determination of the activation energy (Ea) and pre-exponential factor (A) via the Arrhenius equation. This provides a direct point of comparison for computationally derived activation energies.

Protocol for Kinetic Analysis of Nucleophilic Addition:

  • Reaction Setup: Dissolve a known concentration of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one in a suitable solvent (e.g., a buffered aqueous solution for reaction with hydroxylamine).

  • Temperature Control: Place the reaction vessel in a thermostatted bath to maintain a constant temperature.

  • Initiation: Add a known concentration of the nucleophile to initiate the reaction.

  • Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction. Analyze the concentration of the reactant or product using a suitable technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Data Analysis: Plot the concentration of the reactant versus time and fit the data to the appropriate rate law to determine the rate constant (k) at that temperature.

  • Arrhenius Plot: Repeat the experiment at several different temperatures and plot ln(k) versus 1/T. The slope of this plot is -Ea/R, from which the experimental activation energy can be calculated.

Product Distribution Analysis

The ratio of products formed in a reaction provides information about the relative energies of the competing transition states. For example, in the reduction of the title compound, the ratio of the exo to endo alcohol products can be directly related to the difference in the activation energies of the corresponding transition states (ΔΔG‡) via the Curtin-Hammett principle.

Protocol for Product Ratio Determination:

  • Reaction: Perform the reaction under conditions that allow for kinetic control (i.e., low temperature to prevent product equilibration).

  • Workup and Isolation: After the reaction is complete, quench the reaction and isolate the product mixture.

  • Analysis: Analyze the product mixture using a technique that can distinguish and quantify the different stereoisomers, such as ¹H NMR spectroscopy or chiral GC.

  • Correlation: The ratio of the products can be used to calculate the difference in the free energies of the transition states leading to them.

Visualizing Reaction Pathways and Computational Workflows

To better understand the complex relationships between reactants, transition states, and products, as well as the workflow of a computational study, we can use diagrams generated with Graphviz.

Reaction_Pathway Reactants Ketone + Nucleophile TS_exo Exo Transition State (ΔG‡_exo) Reactants->TS_exo TS_endo Endo Transition State (ΔG‡_endo) Reactants->TS_endo Product_exo Exo Product TS_exo->Product_exo Product_endo Endo Product TS_endo->Product_endo

Caption: Generalized reaction coordinate diagram for the nucleophilic addition to the bicyclic ketone, illustrating the competing exo and endo transition states.

Computational_Workflow cluster_setup 1. Model Setup cluster_optimization 2. Geometry Optimization cluster_ts_search 3. Transition State Search cluster_refinement 4. Energy Refinement cluster_analysis 5. Analysis & Validation Build Build Reactant and Product Structures Opt Optimize Geometries (e.g., B3LYP/6-31G(d)) Build->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq TS_Guess Generate Initial TS Guess (e.g., QST2/QST3) Freq->TS_Guess TS_Opt Optimize TS Geometry TS_Guess->TS_Opt TS_Freq Frequency Calculation (Confirm 1 Imaginary Freq.) TS_Opt->TS_Freq IRC Intrinsic Reaction Coordinate (IRC) Calculation TS_Freq->IRC SP_Energy Single-Point Energy Calculation (e.g., M06-2X/6-311+G(d,p)) IRC->SP_Energy Solvation Include Solvent Effects (e.g., PCM) SP_Energy->Solvation Analysis Calculate ΔG‡ and Compare with Experiment Solvation->Analysis

Sources

Comparative

A Comparative Guide to Catalysts for the Synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Introduction: The Significance of a Versatile Chiral Building Block The bicyclo[2.2.1]heptane (or norbornane) skeleton is a conformationally rigid, bridged cyclic system that serves as a valuable scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Versatile Chiral Building Block

The bicyclo[2.2.1]heptane (or norbornane) skeleton is a conformationally rigid, bridged cyclic system that serves as a valuable scaffold in medicinal chemistry and materials science. The specific stereoisomer, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, is a functionalized norbornanone derivative of significant interest as a chiral building block for the synthesis of complex organic molecules, including pharmaceutical intermediates. The precise spatial arrangement of its chloro and ketone functionalities provides a well-defined platform for subsequent stereocontrolled transformations.

However, the synthesis of this specific isomer presents a considerable stereochemical challenge. Achieving the desired relative configuration at three stereocenters (C1, C3, and C4) necessitates a synthetic strategy with a high degree of stereocontrol. This guide provides an in-depth comparison of the primary catalytic and non-catalytic methods employed for its synthesis, focusing on the critical stereochemistry-defining step. The primary and most documented synthetic pathway involves a Diels-Alder cycloaddition followed by hydrolysis, and the choice of catalyst in the initial step is paramount to the efficiency and outcome of the entire sequence.

The Core Synthetic Challenge: A Stereochemically Rich Target

The principal route to the 3-chlorobicyclo[2.2.1]heptan-2-one core involves a [4+2] Diels-Alder cycloaddition between cyclopentadiene and 2-chloroacrylonitrile. This reaction forms an adduct, 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile, which is then hydrolyzed to the target ketone.

The primary challenge lies in controlling the stereochemistry of the Diels-Alder reaction. The cycloaddition can result in two major diastereomers: an endo and an exo product. While the subsequent hydrolysis of the nitrile group to a ketone removes one stereocenter, the relative configuration established between the chlorine atom and the bridged ring system is locked in. Therefore, the catalyst's role in influencing this initial diastereoselectivity is the central focus of our comparison.

Catalytic Strategies: A Head-to-Head Comparison

We will compare the two most common approaches for the key Diels-Alder step: a non-catalytic thermal method and a Lewis acid-catalyzed method.

Method 1: Thermal Cycloaddition (Non-Catalytic)

The Diels-Alder reaction can be initiated by heat, without the need for a catalyst. This approach relies on the intrinsic reactivity of the diene and dienophile.

  • Mechanism: In a thermal reaction, the reactants' Frontier Molecular Orbitals (HOMO of the diene, LUMO of the dienophile) interact upon thermal activation. The stereochemical outcome is often governed by the "Alder-endo rule," which predicts that the dienophile's electron-withdrawing group (in this case, -CN and -Cl) will preferentially occupy the endo position in the transition state due to favorable secondary orbital interactions.

  • Performance: A typical procedure involves refluxing cyclopentadiene and 2-chloroacrylonitrile in a solvent like benzene for an extended period (e.g., 36 hours)[1]. While effective at producing the bicyclic core, this method suffers from several drawbacks:

    • High Energy Input: Requires high temperatures (reflux), making it energy-intensive.

    • Long Reaction Times: Can take many hours to reach completion.

    • Moderate Selectivity: Often produces a mixture of endo and exo isomers, which may require challenging separation.

Method 2: Lewis Acid Catalysis (ZnI₂, CuSO₄)

The introduction of a Lewis acid catalyst dramatically alters the reaction landscape. Lewis acids are electron-pair acceptors that can coordinate to the dienophile.

  • Mechanism of Action: The Lewis acid (e.g., ZnI₂, CuSO₄) coordinates to the nitrogen atom of the nitrile group on 2-chloroacrylonitrile. This coordination has two profound effects:

    • Activation: It strongly withdraws electron density from the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller HOMO-LUMO energy gap accelerates the reaction significantly.

    • Selectivity Enhancement: The bulky Lewis acid-dienophile complex can enhance the steric hindrance for one transition state over the other, leading to improved diastereoselectivity.

  • Performance: Catalytic amounts of zinc iodide (ZnI₂) or copper sulfate (CuSO₄) enable the reaction to proceed efficiently at room temperature[2]. This presents significant advantages over the thermal method:

    • Mild Conditions: Reaction occurs at ambient temperature, reducing energy costs and preventing degradation of sensitive materials.

    • Rate Acceleration: The reaction is significantly faster than the thermal equivalent.

    • Improved Selectivity: Lewis acid catalysis often favors the formation of a single diastereomer, simplifying purification.

Performance Data Summary

The following table summarizes the key performance differences between the thermal and Lewis acid-catalyzed approaches for the crucial Diels-Alder cycloaddition step.

ParameterThermal MethodLewis Acid CatalysisRationale & Field Insights
Catalyst NoneCatalytic ZnI₂ or CuSO₄Lewis acids activate the dienophile, accelerating the reaction.
Temperature High (e.g., Benzene reflux, ~80 °C)[1]Room Temperature[2]Milder conditions are operationally simpler and more energy-efficient.
Reaction Time Long (e.g., 36 hours)[1]Shorter (typically a few hours)Catalysis lowers the activation energy barrier, leading to faster conversion.
Yield Generally GoodGenerally Good to ExcellentBoth methods can provide high conversion, but the catalytic route is more efficient.
Diastereoselectivity Moderate (often yields mixtures)Potentially HighThe steric bulk of the catalyst-dienophile complex can favor one transition state.
Key Advantage Simplicity (no catalyst cost/removal)High efficiency, mild conditions, enhanced rate.For process efficiency and scalability, the catalytic method is superior.

Experimental Protocols & Workflows

A self-validating experimental workflow must include the synthesis, purification, and characterization of the final product to confirm its identity and purity.

Overall Synthetic Workflow

The diagram below illustrates the two-step process to obtain the target molecule.

G cluster_0 Step 1: Diels-Alder Cycloaddition cluster_1 Step 2: Hydrolysis reactants Cyclopentadiene + 2-Chloroacrylonitrile reaction_step Reaction Conditions (Thermal vs. Lewis Acid) reactants->reaction_step adduct 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile (endo/exo mixture) reaction_step->adduct hydrolysis_step Basic Hydrolysis (e.g., NaOH in DMSO) adduct->hydrolysis_step purification Workup & Purification (e.g., Extraction, Chromatography) hydrolysis_step->purification product Final Product: rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one purification->product

Caption: General two-step workflow for the synthesis of the target ketone.

Protocol 1: Lewis Acid-Catalyzed Synthesis of the Intermediate Adduct

This protocol is adapted from the methodology described by Plettner, E., et al.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 2-chloroacrylonitrile (1.0 eq).

  • Catalyst Addition: Add a catalytic amount of zinc iodide (ZnI₂) or copper sulfate (CuSO₄) (approx. 0.05 - 0.1 eq).

  • Diene Addition: Cool the flask in an ice bath and slowly add freshly distilled cyclopentadiene (1.2 eq). Causality Note: Cyclopentadiene dimerizes at room temperature; using it freshly distilled and cold ensures it is in its monomeric, reactive form.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water to remove the catalyst. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile adduct.

Protocol 2: Hydrolysis of the Nitrile Adduct to the Ketone

This protocol is adapted from methodologies described in the literature[1][2].

  • Setup: Dissolve the crude nitrile adduct from the previous step in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, e.g., 2.5 M) to the mixture. Causality Note: The strong base facilitates the hydrolysis of the nitrile group, first to an intermediate amide, and then to the corresponding carboxylate, which upon workup and decarboxylation under heating, or direct hydrolysis, yields the ketone.

  • Heating: Heat the reaction mixture (e.g., to 70 °C) and stir until the reaction is complete as monitored by TLC or GC.

  • Workup and Purification: Cool the reaction mixture to room temperature and pour it into ice water. Neutralize the solution with a suitable acid (e.g., 10% HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Final Purification: Purify the crude product by silica gel column chromatography to obtain pure rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Mechanistic Insights: The Role of the Lewis Acid

The diagram below illustrates the proposed transition state for the Lewis acid-catalyzed Diels-Alder reaction. The coordination of the Lewis Acid (LA) to the nitrile is the key activating and selectivity-enhancing step.

Caption: Lewis acid coordination activates the dienophile in the Diels-Alder reaction.

Conclusion and Future Outlook

For the synthesis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one via the Diels-Alder/hydrolysis pathway, Lewis acid catalysis represents a demonstrably superior method compared to the non-catalytic thermal approach. Catalysts such as ZnI₂ and CuSO₄ provide significant advantages in terms of reaction rate, operational simplicity (ambient temperature), and energy efficiency, making them the preferred choice for laboratory and potential scale-up applications[2].

The next frontier for this synthesis lies in the development of asymmetric catalytic systems . While the current methods yield a racemic (rel-) mixture, the use of chiral Lewis acids or chiral organocatalysts could enable the direct enantioselective synthesis of either the (1R,3S,4S) or (1S,3R,4R) enantiomer. Research into organocatalytic [4+2] cycloadditions to form similar bicyclic systems is an active field and holds great promise for accessing enantiopure versions of this valuable synthetic intermediate[3]. Such advancements would be of immense value to the drug development community, where single-enantiomer compounds are often required.

References

  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and... Tetrahedron: Asymmetry, 16.
  • Gong, C., et al. (2022). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. MDPI. Available at: [Link]

  • Unge, J., et al. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one Derivatives

The rigid, bicyclic scaffold of bicyclo[2.2.1]heptan-2-one, famously represented by the natural product camphor, has long been a source of inspiration for medicinal chemists.[1] This unique three-dimensional structure pr...

Author: BenchChem Technical Support Team. Date: February 2026

The rigid, bicyclic scaffold of bicyclo[2.2.1]heptan-2-one, famously represented by the natural product camphor, has long been a source of inspiration for medicinal chemists.[1] This unique three-dimensional structure provides a robust framework for the strategic placement of functional groups, leading to a diverse array of pharmacological activities. The introduction of a chlorine atom at the C3 position, specifically in the rel-(1R,3S,4S) configuration, imparts distinct electronic and steric properties that can significantly modulate the biological profile of these derivatives. This guide provides a comparative analysis of the biological activities of derivatives based on this chlorinated scaffold, with a focus on their anticancer, antimicrobial, and antiviral potential, supported by experimental data and protocols.

Unlocking Therapeutic Potential: A Tale of Three Activities

The bicyclo[2.2.1]heptane framework is a versatile platform for developing novel therapeutic agents. The inherent rigidity of the scaffold allows for precise control over the spatial orientation of substituents, which is critical for specific interactions with biological targets. The addition of a chlorine atom can enhance membrane permeability and introduce a potential site for metabolic transformation or specific binding interactions, including halogen bonding. This guide will delve into the reported biological activities of various derivatives, comparing their efficacy and shedding light on their structure-activity relationships (SAR).

Anticancer Activity: Targeting Uncontrolled Cell Growth

Several studies have highlighted the potential of bicyclo[2.2.1]heptane derivatives as anticancer agents.[1][2][3] The mechanism of action often involves the inhibition of key signaling pathways or cellular processes essential for tumor growth and metastasis.

One notable strategy involves the development of CXCR2 selective antagonists.[4][5] The chemokine receptor CXCR2 plays a crucial role in inflammation and has been implicated in the progression of various cancers. By blocking this receptor, bicyclo[2.2.1]heptane-containing compounds can potentially inhibit cancer cell migration and proliferation.[4][5]

Comparative Anticancer Potency of Bicyclo[2.2.1]heptane Derivatives
CompoundTarget/MechanismCell LineIC50Reference
2e (N,N'-diarylsquaramide derivative) CXCR2 AntagonistCFPAC1 (pancreatic cancer)48 nM (CXCR2)[4][5]
6a (Chalcone analog) Not specifiedC6 (rat brain tumor)14.13 µM[3]
8g (Benzothiazole derivative) Not specifiedC6 (rat brain tumor)29.99 µM[3]
6a (Chalcone analog) Not specifiedHeLa (human cervical carcinoma)0.8 µM[3]
8b (Benzothiazole derivative) Not specifiedHeLa (human cervical carcinoma)18.13 µM[3]
IX (6-Cl-Pu derivative) Not specifiedL1210/0, Molt4/C8, CEM3.2-11 µg/mL[2]
Experimental Protocol: BrdU Cell Proliferation ELISA Assay

This protocol is based on the methodology used to assess the antiproliferative activities of novel bicyclo[2.2.1]heptane derivatives.[3]

  • Cell Seeding: Plate C6 or HeLa cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 24 hours. 5-Fluorouracil (5-FU) is used as a standard.

  • BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) solution to each well and re-incubate for 2 hours to allow for incorporation into the DNA of proliferating cells.

  • Cell Fixation and DNA Denaturation: Remove the culture medium, and add FixDenat solution to fix the cells and denature the DNA.

  • Immunodetection: Add anti-BrdU-POD (peroxidase-conjugated) antibody solution and incubate to allow binding to the incorporated BrdU.

  • Substrate Reaction: Wash the wells and add substrate solution. The peroxidase enzyme catalyzes the cleavage of the substrate, resulting in a colored reaction product.

  • Measurement: Measure the absorbance of the samples at a specific wavelength using a microplate reader. The intensity of the color is directly proportional to the amount of DNA synthesis and, thus, to the number of proliferating cells.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Visualizing the Mechanism: CXCR2 Antagonism

CXCR2_Antagonism cluster_cell Cancer Cell CXCR2 CXCR2 Receptor G_Protein G-Protein CXCR2->G_Protein Activates Signaling_Cascade Pro-survival and Metastatic Signaling G_Protein->Signaling_Cascade Proliferation Cell Proliferation & Metastasis Signaling_Cascade->Proliferation CXCL8 CXCL8 (Ligand) CXCL8->CXCR2 Binds and Activates Derivative Bicyclo[2.2.1]heptane Derivative (Antagonist) Derivative->CXCR2 Blocks Binding

Caption: Antagonism of the CXCR2 receptor by a bicyclo[2.2.1]heptane derivative.

Antimicrobial Activity: Combating Pathogenic Microbes

The parent compound, camphor, and its derivatives have a long history of use for their antimicrobial properties.[6] The introduction of a halogen, such as chlorine, can significantly enhance this activity. Halogenated compounds are known to possess antimicrobial effects, and their incorporation into the bicyclo[2.2.1]heptane scaffold can lead to potent new agents.[7][8]

Studies on sulfur derivatives of camphor have demonstrated their potential as prophylactic agents in treating skin infections.[9] These compounds have shown activity against Gram-positive bacteria, with some derivatives exhibiting promising Minimum Inhibitory Concentration (MIC) values.[9][10]

Comparative Antimicrobial Potency of Camphor Derivatives
Compound/Derivative ClassBacterial Strain(s)MIC (µg/mL)Reference
Aryl/Heteryl Camphor Derivatives A. baumannii ATCC 196068 - >64[10]
Aryl/Heteryl Camphor Derivatives P. aeruginosa ATCC 2785316 - >64[10]
Aryl/Heteryl Camphor Derivatives E. coli ATCC 2592216 - >64[10]
Aryl/Heteryl Camphor Derivatives MRSA8 - 64[10]
Camphoryl Pyrimidine Amine Derivative P. aeruginosa, E. coli, MRSA S. aureus16, 8, 8[10]
Camphor-based Thiazoles S. aureus, S. epidermidis0.98 - 7.81[10]
rac-thiocamphor (1a) MRSAkj, RF 122 (Staphylococcus)256, 512 (MBC)[10]
(S, S)-(+)-thiocamphor (2a) S. epidermidis B145, E. faecalis256 (MBC)[10]
Experimental Protocol: Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Visualizing Structure-Activity Relationships in Antimicrobial Derivatives

SAR_Antimicrobial cluster_modifications Structural Modifications Core Bicyclo[2.2.1]heptan-2-one Core Halogenation Halogenation (e.g., -Cl) - Increases lipophilicity - Potential for enhanced membrane interaction Core->Halogenation Sulfur_Derivatives Sulfur-containing Moieties (e.g., Thiocamphor) - Alters electronic properties - Can interact with specific microbial targets Core->Sulfur_Derivatives Aromatic_Rings Addition of Aromatic/Heterocyclic Rings - Increases structural diversity - Potential for π-π stacking interactions Core->Aromatic_Rings Activity Enhanced Antimicrobial Activity Halogenation->Activity Sulfur_Derivatives->Activity Aromatic_Rings->Activity

Sources

Comparative

A Comparative Guide to Experimental vs. Predicted NMR for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

In the landscape of structural elucidation, particularly for stereochemically rich molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique. For rigid bicyclic systems such as rel-(1R,3S...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of structural elucidation, particularly for stereochemically rich molecules, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique. For rigid bicyclic systems such as rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, the precise assignment of ¹H and ¹³C chemical shifts is paramount for unambiguous stereochemical confirmation. This guide provides an in-depth comparison of experimentally obtained NMR data with theoretically predicted values for this specific chlorobicycloheptanone isomer, offering insights into the synergies and discrepancies between these two approaches.

Introduction: The Challenge of Stereoisomer Identification

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, a halogenated derivative of the well-known camphor, presents a fascinating case for NMR analysis. Its rigid bicyclo[2.2.1]heptane framework restricts conformational flexibility, leading to distinct and well-resolved NMR signals. However, the presence of multiple stereocenters necessitates a robust method for confirming the relative stereochemistry. While experimental NMR provides a direct measurement of the magnetic environment of each nucleus, computational predictions offer a powerful complementary tool for assigning these signals to specific atoms within the molecule's three-dimensional structure. This guide will explore the practical application and comparative accuracy of modern computational methods against high-resolution experimental data.

Methodologies: A Tale of Two Approaches

The foundation of this comparison lies in two distinct yet complementary workflows: the meticulous acquisition of experimental spectra and the systematic in silico prediction of NMR parameters.

Experimental Protocol: Acquiring the Spectroscopic Fingerprint

The experimental data presented in this guide is based on high-resolution NMR spectroscopy. The following outlines a standard protocol for acquiring such data for a small organic molecule like rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one.

1. Sample Preparation:

  • Analyte: A pure sample of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent.

  • Solvent: Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving properties for a wide range of organic compounds.[1] The use of deuterated solvents is crucial to avoid strong solvent signals that would otherwise obscure the analyte's spectrum.[2][3]

  • Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Filtration: The solution is filtered through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: Spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for full magnetization recovery between pulses.

  • ¹³C NMR: A proton-decoupled experiment is standard, resulting in a spectrum where each unique carbon appears as a singlet. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

  • 2D NMR: For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

Computational Protocol: Predicting from First Principles

The prediction of NMR chemical shifts was performed using a widely accepted quantum mechanical approach. The workflow is visualized in the diagram below and detailed in the subsequent steps.

Computational NMR Workflow Computational NMR Prediction Workflow cluster_prep Molecular Input cluster_calc Quantum Mechanical Calculations cluster_post Data Processing mol_structure Initial 3D Structure of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) mol_structure->geom_opt Input Geometry nmr_calc NMR Shielding Calculation (GIAO Method) geom_opt->nmr_calc Optimized Geometry tms_calc TMS Shielding Calculation (Same Level of Theory) geom_opt->tms_calc Optimized Geometry (for TMS) ref_shifts Referencing to TMS δ = σ(TMS) - σ(iso) nmr_calc->ref_shifts Isotropic Shielding (σ(iso)) tms_calc->ref_shifts TMS Shielding (σ(TMS)) final_shifts Predicted Chemical Shifts (ppm) ref_shifts->final_shifts Conversion

Figure 1: Workflow for the computational prediction of NMR chemical shifts.

1. Geometry Optimization:

  • An initial 3D structure of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is constructed.

  • The geometry of the molecule is then optimized to find its lowest energy conformation.[4] This is a critical step, as NMR chemical shifts are highly sensitive to molecular geometry.

  • Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G(d,p) basis set is a robust and widely used level of theory for the geometry optimization of organic molecules.[5]

2. NMR Shielding Calculation:

  • With the optimized geometry, the absolute magnetic shielding tensors for each nucleus are calculated.

  • The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this calculation. It effectively addresses the issue of gauge-dependence in NMR calculations.

  • This calculation is performed at the same level of theory as the geometry optimization (B3LYP/6-31G(d,p)).

3. Referencing to Tetramethylsilane (TMS):

  • The output of the GIAO calculation provides absolute shielding constants (σ), not the chemical shifts (δ) that are observed experimentally.

  • To convert these absolute values to chemical shifts, a reference compound must also be calculated. Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR.

  • The geometry of TMS is optimized, and its ¹H and ¹³C shielding constants are calculated at the exact same level of theory (B3LYP/6-31G(d,p)).

  • The chemical shift for each nucleus is then calculated using the formula: δ = σ_ref - σ_iso, where σ_ref is the shielding constant of the corresponding nucleus in TMS, and σ_iso is the isotropic shielding constant of the nucleus in the molecule of interest.[6]

4. Solvent Effects:

  • To more accurately model the experimental conditions, a solvent model can be incorporated into the calculations. The Polarizable Continuum Model (PCM) is a common approach that simulates the bulk electrostatic effects of the solvent (in this case, chloroform).[7]

Results: A Side-by-Side Comparison

The following tables present a direct comparison of the experimental ¹H and ¹³C NMR chemical shifts for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one with the values predicted using the computational protocol described above.

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm)

ProtonExperimental (CDCl₃)Predicted (B3LYP/6-31G(d,p) with PCM)Δδ (ppm)
H12.722.850.13
H33.693.810.12
H42.242.350.11
H5-exo1.962.080.12
H5-endo1.861.970.11
H6-exo1.621.730.11
H6-endo1.561.670.11
H7-syn1.511.620.11
H7-anti1.511.620.11

Experimental data sourced from ChemicalBook.[8]

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonExperimental (CDCl₃)Predicted (B3LYP/6-31G(d,p) with PCM)Δδ (ppm)
C149.851.21.4
C2211.5214.32.8
C363.865.51.7
C445.947.11.2
C528.129.51.4
C622.924.11.2
C736.137.81.7

Experimental data sourced from ChemicalBook.[8]

Discussion: Interpreting the Correlation

The data presented reveals a strong correlation between the experimental and predicted NMR chemical shifts for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one.

For the ¹H NMR data , the predicted chemical shifts are consistently slightly downfield of the experimental values, with an average absolute difference of approximately 0.11 ppm. This level of agreement is excellent and demonstrates the predictive power of the GIAO/DFT approach for proton chemical shifts in rigid organic molecules. The relative ordering of the signals is also well-reproduced, which is crucial for making assignments.

In the case of the ¹³C NMR data , the predicted values are also in good agreement with the experimental data, with an average absolute difference of about 1.6 ppm. While the absolute differences are larger than for ¹H NMR, this is expected due to the much larger chemical shift range of carbon. The most significant deviation is observed for the carbonyl carbon (C2), which is a common feature in NMR predictions due to the complex electronic environment of the carbonyl group. Nevertheless, the overall correlation is strong enough to confidently assign each signal to its corresponding carbon atom.

The minor discrepancies between the experimental and predicted values can be attributed to several factors:

  • Limitations of the Level of Theory: While B3LYP/6-31G(d,p) is a reliable method, higher levels of theory and more extensive basis sets could potentially offer further refinement, albeit at a significantly higher computational cost.

  • Solvent Effects: The PCM model accounts for bulk solvent effects but does not explicitly model specific solute-solvent interactions, such as hydrogen bonding, which can influence chemical shifts.[7]

  • Vibrational Averaging: The calculations are performed on a static, optimized geometry, whereas the experimental spectrum is an average over all molecular vibrations and rotations at a given temperature.

Conclusion: A Powerful Partnership for Structural Elucidation

This comparative guide demonstrates that modern computational methods, specifically the GIAO/DFT approach, provide a highly accurate prediction of both ¹H and ¹³C NMR chemical shifts for a structurally complex molecule like rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. The strong correlation between the predicted and experimental data underscores the value of computational chemistry as a tool for:

  • Validating structural assignments: In cases of ambiguity, the predicted spectrum can serve as a powerful confirmation of the proposed structure.

  • Assigning complex spectra: The one-to-one correspondence between calculated shifts and specific atoms allows for the confident assignment of even complex, overlapping spectra.

  • Distinguishing between stereoisomers: The sensitivity of NMR chemical shifts to stereochemistry means that this comparative approach can be instrumental in differentiating between diastereomers.

For researchers, scientists, and drug development professionals, the integration of experimental NMR with computational predictions represents a robust and efficient strategy for the unambiguous structural elucidation of novel chemical entities.

References

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

This guide provides a comprehensive comparison of analytical method validation strategies for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, a critical intermediate in various synthetic pathways. As drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical method validation strategies for rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, a critical intermediate in various synthetic pathways. As drug development professionals, ensuring the purity, potency, and consistency of such intermediates is paramount. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2][3]. This document is structured to provide not just the protocols, but the underlying scientific rationale for experimental choices, grounded in the principles of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Analyte and the Analytical Imperative

rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one is a halogenated bicyclic ketone.[4] Its chemical structure presents specific analytical challenges and opportunities. The presence of a chlorine atom and a carbonyl group, combined with its volatility (Boiling Point: 100 °C at 10 mm Hg), makes it amenable to multiple analytical techniques.[4] The choice between these techniques—primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—depends on the analytical objective, whether it be for purity determination, quantification of the active substance, or analysis of related impurities.

The validation of these methods is not merely a regulatory checkbox; it is a foundational element of quality control that ensures the reliability and consistency of results.[5] This guide will compare a GC approach, leveraging the analyte's volatility, with an HPLC approach, which offers versatility for this and potentially related, less volatile compounds.

The Regulatory Framework: A Foundation of Trust

All analytical method validation must be conducted within the framework established by global regulatory bodies. The primary guidance documents that underpin the protocols described herein are:

  • ICH Q2(R2) Validation of Analytical Procedures : This recently revised guideline provides a comprehensive framework for validation, incorporating modern analytical techniques and a lifecycle management approach.[3][6][7][8]

  • USP General Chapter <1225> Validation of Compendial Procedures : This chapter details the requirements for validating analytical methods to be included in the USP, emphasizing that users must verify the suitability of a procedure under actual conditions of use.[9][10][11]

  • FDA Guidance for Industry : The FDA provides guidelines that align closely with ICH, emphasizing that analytical methods must meet proper standards of accuracy and reliability.[2][12][13]

The core principle is establishing "fitness for purpose" through documented evidence.[2][14]

Method Selection: Gas Chromatography vs. High-Performance Liquid Chromatography

The choice of analytical instrumentation is the first critical decision. It is dictated by the physicochemical properties of the analyte and the intended purpose of the method.

Gas Chromatography (GC):

  • Principle: GC is ideally suited for volatile and thermally stable compounds like rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. The compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

  • Why it's a strong candidate: Its relatively low boiling point ensures efficient volatilization without degradation.[4]

  • Common Detectors:

    • Flame Ionization Detector (FID): A robust, universal detector for organic compounds, offering excellent linearity and repeatability.

    • Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it an excellent choice for trace-level impurity analysis.

    • Mass Spectrometry (MS): Provides definitive identification based on mass-to-charge ratio and fragmentation patterns, essential for specificity and impurity identification.[15]

High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

  • Why it's an alternative: While GC is a natural fit, HPLC offers versatility. It can analyze the target compound alongside non-volatile starting materials or degradation products in the same run. It also avoids the high temperatures of a GC inlet, which could potentially degrade sensitive impurities.

  • Common Detectors:

    • UV-Vis Detector: The ketone chromophore will exhibit absorbance in the UV region (typically ~280-320 nm for n→π* transitions), allowing for quantification. However, sensitivity may be lower compared to GC-ECD for the primary analyte.

    • Mass Spectrometry (LC-MS): Offers superior specificity and sensitivity, making it a powerful tool for both quantification and impurity profiling.[16]

The Validation Workflow: A Structured Approach

Method validation is a systematic process. The following diagram illustrates the logical flow and the interplay between different validation parameters. The objective is to build a pyramid of evidence that culminates in a robust and reliable method.

ValidationWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Quantitative Performance cluster_2 Phase 3: Reliability & Accuracy cluster_3 Phase 4: Method Resilience Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Establishes Interference-Free Measurement SST System Suitability (Defined) SST->Specificity Prerequisite Range Range Linearity->Range LOD Limit of Detection (LOD) Linearity->LOD LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Range->Precision Robustness Robustness Accuracy->Robustness Stress Testing Core Parameters Precision->Robustness Stress Testing Core Parameters Stability Solution Stability Robustness->Stability

Caption: Logical workflow for analytical method validation.

Detailed Protocols and Comparative Data

Here we detail the experimental protocols for each validation parameter, comparing the GC and HPLC approaches. The data presented in the tables are representative examples to illustrate expected performance characteristics.

Specificity (Selectivity)

Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[17] It is the cornerstone of validation; without it, quantitative results are meaningless.

Experimental Protocol:

  • Prepare Solutions:

    • Analyte Standard: A solution of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one at the target concentration.

    • Placebo/Blank: A solution containing all matrix components except the analyte.

    • Spiked Sample: A placebo solution spiked with the analyte and all known related substances and potential impurities.

    • Forced Degradation Samples: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.

  • Analysis: Analyze all solutions using the proposed method.

  • Acceptance Criteria:

    • The analyte peak should be free from any co-eluting peaks in the spiked and forced degradation samples.

    • The blank/placebo should show no interfering peaks at the retention time of the analyte.

    • Peak Purity analysis (if using a DAD for HPLC or MS for either) should pass, indicating spectral homogeneity.

Field Insights: For GC-MS or LC-MS, specificity is inherently high. One can compare mass spectra across the peak to confirm purity. For GC-FID or HPLC-UV, chromatographic resolution is the primary determinant of specificity. A resolution (Rs) of >2 between the analyte and the closest eluting peak is considered definitive.

Linearity

Causality: Linearity demonstrates the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[18] This establishes the mathematical relationship used for quantification.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of the analyte spanning the expected range. Per ICH guidelines, a typical range for an assay of a drug substance is 80% to 120% of the test concentration.[1][9]

  • Analysis: Analyze each standard in triplicate.

  • Data Evaluation: Plot the mean response versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²) ≥ 0.999.

    • The y-intercept should be close to zero.

    • Visual inspection of the plot should show a linear relationship.

    • The residual plot should show a random distribution of points around zero.

Comparative Data Table: Linearity

ParameterGC-FID MethodHPLC-UV Method
Range 10 - 150 µg/mL50 - 750 µg/mL
Number of Points 55
Slope 450.285.6
Y-Intercept 15.3-2.1
Correlation (r²) 0.99950.9991
Accuracy

Causality: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[17] It demonstrates that the method is free from systemic error or bias.

Experimental Protocol:

  • Prepare Samples: Analyze a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 3 concentrations, 3 replicates each). This is often done by spiking a placebo matrix with known amounts of the analyte.

  • Analysis: Analyze the spiked samples against a calibrated standard curve.

  • Data Evaluation: Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.

Comparative Data Table: Accuracy

Spiked LevelGC-FID (% Recovery)HPLC-UV (% Recovery)
80% (n=3) 99.5 ± 0.8%101.1 ± 1.2%
100% (n=3) 100.2 ± 0.6%99.8 ± 1.0%
120% (n=3) 100.8 ± 0.7%99.1 ± 1.3%
Overall Mean 100.2% 100.0%
Precision

Causality: Precision measures the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17][18] It reflects the random error of the method and is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicates of a homogeneous sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Data Evaluation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criteria:

    • Repeatability: RSD ≤ 1.0%.

    • Intermediate Precision: RSD ≤ 2.0%.

Comparative Data Table: Precision

ParameterGC-FID (% RSD)HPLC-UV (% RSD)
Repeatability (n=6) 0.45%0.82%
Intermediate Precision (Day 1 vs Day 2) 0.95%1.45%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9] These are critical for impurity analysis and trace-level quantification.

Experimental Protocol (Based on Signal-to-Noise):

  • Determine Noise: Analyze multiple blank injections and measure the standard deviation of the baseline noise in a region close to the expected retention time of the analyte.

  • Calculation:

    • LOD ≈ 3.3 × (Standard Deviation of Noise / Slope of Calibration Curve)

    • LOQ ≈ 10 × (Standard Deviation of Noise / Slope of Calibration Curve)

  • Confirmation: Prepare and analyze standards at the calculated LOD and LOQ concentrations to confirm the signal-to-noise ratio (S/N) is approximately 3:1 for LOD and 10:1 for LOQ. The LOQ must also meet minimum precision and accuracy requirements.

Comparative Data Table: LOD & LOQ

ParameterGC-FID MethodHPLC-UV Method
LOD 0.5 µg/mL5 µg/mL
LOQ 1.5 µg/mL15 µg/mL
Precision at LOQ (%RSD) 6.8%8.5%

Field Insights: A GC method with an Electron Capture Detector (ECD) would likely yield significantly lower LOD/LOQ values for this chlorinated compound compared to both GC-FID and HPLC-UV.

Robustness

Causality: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11] It provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Parameters: Identify critical method parameters (e.g., GC oven temperature, HPLC mobile phase composition, flow rate, column temperature).

  • Vary Parameters: Systematically vary each parameter within a small, realistic range (e.g., flow rate ±10%, temperature ±2°C).

  • Analysis: Analyze a system suitability solution or a standard under each modified condition.

  • Data Evaluation: Evaluate the impact on system suitability parameters (e.g., retention time, resolution, peak area).

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions.

Comparative Robustness Parameters

TechniqueParameters to VaryPotential Impact
GC Oven Ramp Rate (±5%), Flow Rate (±10%), Inlet Temp (±5°C)Retention Time Shift, Peak Shape Degradation
HPLC Mobile Phase % Organic (±2%), pH (±0.2), Flow Rate (±10%), Column Temp (±2°C)Retention Time Shift, Loss of Resolution

Logical Relationships in Validation

The success of a validation study relies on understanding how the different parameters are interconnected. For instance, the usable range of a method is fundamentally defined by the successful demonstration of linearity, accuracy, and precision.

Relationships Range Validated Range Linearity Linearity Linearity->Range Defines Proportionality Accuracy Accuracy Accuracy->Range Confirms Trueness Precision Precision Precision->Range Confirms Reliability LOQ LOQ LOQ->Range Defines Lower Limit

Caption: Interdependence of core validation parameters.

Conclusion and Recommendations

Both Gas Chromatography and High-Performance Liquid Chromatography can be successfully validated for the analysis of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one. The choice of the optimal method is dictated by the specific analytical need.

  • For routine purity and assay of the bulk substance, a GC-FID method is recommended. It is robust, cost-effective, and leverages the analyte's volatility for a fast and efficient analysis with high precision.

  • For the analysis of trace-level halogenated impurities, a GC-ECD or GC-MS method would be superior. The ECD offers unparalleled sensitivity for the chlorinated analyte and related impurities, while the MS provides definitive identification.

  • An HPLC-UV method is a viable alternative, particularly in a research and development setting where the analysis of non-volatile starting materials or degradation products is required in the same run. While potentially less sensitive for the primary analyte, its versatility is a significant advantage. An LC-MS method would overcome the sensitivity limitations and provide the highest level of specificity.

Ultimately, the validation data must provide a high degree of assurance that the chosen method is fit for its intended purpose, consistently delivering results that are accurate, reliable, and reproducible.

References

  • Title: Quality Guidelines Source: ich.org URL: [Link]

  • Title: GC/HPLC Analyses of Organic Compounds in Drinking Water: US EPA Procedures Source: supleco.com URL: [Link]

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  • Title: Determination of 1,7,7-Trimethyl-bicyclo(2,2,1)heptan-2-one in a Cream Pharmaceutical Formulation by Reversed-phase Liquid Chromatography Source: National Institutes of Health URL: [Link]

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  • Title: (PDF) Validation of Analytical Methods Source: ResearchGate URL: [Link]

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  • Title: A validated UV-HPLC method for determination of chlorogenic acid in Lepidogrammitis drymoglossoides (Baker) Ching, Polypodiaceae Source: National Institutes of Health URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Determination of organic chlorine in water via AlCl derivatization and detection by high-resolution continuum source graphite furnace molecular absorption spectrometry Source: RSC Publishing URL: [Link]

  • Title: Diels–Alder routes to angularly halogenated cis-fused bicyclic ketones: Readily accessible cyclynone intermediates Source: National Institutes of Health URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: fda.gov URL: [Link]

  • Title: Toxic Carbonyl Compounds Source: Taylor & Francis eBooks URL: [Link]

  • Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum Source: ECA Academy URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: dog-and-peony.com URL: [Link]

  • Title: LCMS-guided detection of halogenated natural compounds. Source: ResearchGate URL: [Link]

  • Title: Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride Source: scirp.org URL: [Link]

  • Title: FDA issues revised guidance for analytical method validation Source: ResearchGate URL: [Link]

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  • Title: ICH Q2 Validation of Analytical Procedures Source: YouTube URL: [Link]

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Comparative

cost-benefit analysis of different synthetic pathways to rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

Introduction The bicyclo[2.2.1]heptane framework is a rigid and structurally significant motif present in numerous natural products and pharmaceutical agents. The specific stereoisomer, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The bicyclo[2.2.1]heptane framework is a rigid and structurally significant motif present in numerous natural products and pharmaceutical agents. The specific stereoisomer, rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, serves as a valuable chiral building block in organic synthesis, particularly in the development of novel therapeutics. Its constrained bicyclic structure, coupled with the presence of a reactive ketone and a stereodefined chlorine atom, makes it an attractive synthon for introducing complexity and chirality. This guide provides a detailed cost-benefit analysis of two distinct synthetic pathways to this target molecule, offering insights into the practical and economic considerations for researchers and drug development professionals.

Overview of Synthetic Strategies

Two primary synthetic strategies for the preparation of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one are evaluated in this guide:

  • Pathway 1: Diels-Alder Approach. This pathway constructs the bicyclic core and introduces the chloro-substituent in a single cycloaddition step, followed by functional group transformations.

  • Pathway 2: Chlorination of a Pre-formed Bicyclic Ketone. This strategy involves the initial synthesis of the parent bicyclo[2.2.1]heptan-2-one (norcamphor), followed by a stereoselective chlorination.

This guide will delve into the experimental details, cost analysis, and safety and environmental considerations for each pathway, providing a comprehensive comparison to aid in the selection of the most suitable route for a given research or development objective.

Pathway 1: The Diels-Alder Approach

This synthetic route leverages the powerful [4+2] cycloaddition reaction between cyclopentadiene and a chlorinated dienophile to rapidly assemble the core bicyclic structure.

Conceptual Workflow

A Cyclopentadiene C 5-Chlorobicyclo[2.2.1]hept-5-en-2-carbonitrile A->C Diels-Alder Reaction B α-Chloroacrylonitrile B->C D 5-Chlorobicyclo[2.2.1]hept-5-en-2-one C->D Hydrolysis E rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one D->E Hydrogenation A Bicyclo[2.2.1]hept-2-ene (Norbornene) B endo-Bicyclo[2.2.1]heptan-2-ol (endo-Norborneol) A->B Hydration C Bicyclo[2.2.1]heptan-2-one (Norcamphor) B->C Oxidation D rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one C->D Stereoselective Chlorination

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper disposal of chemical reagents is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, a chlorinated bicyclic ketone. The procedures outlined herein are grounded in established safety protocols for handling chlorinated organic compounds, ensuring the protection of laboratory personnel and the environment.

The core principle for the disposal of this compound is that it must be treated as hazardous waste. Due to its chlorinated nature, it requires specific handling to prevent environmental contamination and potential harm to human health.

Hazard Identification and Essential Safety Precautions

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.[4] Before beginning any procedure involving this compound, ensure the following are worn:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Safety goggles: To protect against splashes, safety goggles are mandatory.[6]

  • Laboratory coat: A buttoned lab coat provides a crucial barrier to protect your skin and clothing.[7]

  • Closed-toe shoes: Never wear open-toed shoes in a laboratory setting.[8]

Engineering Controls

All handling of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one, including transfer and aliquoting, should be conducted inside a certified chemical fume hood to minimize the risk of inhalation.[9]

Hazard Class Personal Protective Equipment (PPE) Handling Location
Chlorinated Organic CompoundChemical-resistant gloves, Safety goggles, Lab coatChemical Fume Hood
(Likely) Skin/Eye Irritant
(Likely) Harmful if Swallowed/Inhaled

Core Disposal Principles: Segregation and Labeling

The cornerstone of proper chemical waste management is the segregation of different waste streams. Chlorinated organic waste must never be mixed with non-chlorinated waste.[9] This is because the disposal methods for these two categories are different and mixing them can create a more complex and hazardous waste stream, increasing disposal costs and risks.

Key Principles:

  • Do Not Drain Dispose: Under no circumstances should this compound or its solutions be poured down the sink.[2] This can lead to the contamination of waterways and damage to aquatic life.

  • Segregate Waste: Maintain separate, designated waste containers for chlorinated and non-chlorinated organic waste.[9]

  • Label Clearly: All waste containers must be clearly and accurately labeled with their contents. Use a full chemical name, not abbreviations.

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure compound (described as a clear yellow-brown liquid[10]), solutions containing the compound, and contaminated labware.

Preparing the Chlorinated Waste Container
  • Select an Appropriate Container: Use a clean, sealable, and chemically compatible container. High-density polyethylene (HDPE) or glass bottles with screw caps are suitable.[11]

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one"

    • The concentration (if in solution)

    • The primary hazard(s) (e.g., "Chlorinated Organic," "Irritant")

    • The date the first waste was added.

Disposing of the Chemical
  • Transferring Waste: Carefully pour the liquid waste into the designated chlorinated waste container inside a chemical fume hood. Use a funnel to prevent spills.

  • Rinsing Emptied Containers: If the original container of the compound is now empty, it must also be treated as hazardous waste. To minimize residual chemical, rinse the container three times with a small amount of a suitable solvent (e.g., acetone, ethanol). Add the rinsate to the chlorinated waste container.

  • Seal the Container: Securely close the waste container. Do not fill it beyond 90% capacity to allow for vapor expansion.[11]

  • Storage: Store the sealed waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage location. This area should be well-ventilated and have secondary containment.

Disposal of Contaminated Materials

Any materials that come into direct contact with rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one are considered hazardous waste. This includes:

  • Pipette tips

  • Gloves

  • Wipes or absorbent pads used for cleaning

These items should be collected in a separate, clearly labeled, sealed plastic bag or container for solid hazardous waste.

Spill Management

Even with careful handling, spills can occur. Having a clear plan is essential for a safe and effective response.[6]

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Contain the Spill: For small, manageable spills, use a chemical spill kit with an absorbent material suitable for organic compounds (e.g., vermiculite or sand). Do not use paper towels for large spills as they can increase the surface area and evaporation rate.

  • Clean the Area: Wearing appropriate PPE, carefully scoop the absorbent material into a designated container for solid hazardous waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse. The cleaning materials must also be disposed of as hazardous waste.

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one and associated materials.

G cluster_start Start: Material for Disposal cluster_assessment Waste Assessment cluster_liquid Liquid Waste Protocol cluster_solid Solid Waste Protocol cluster_end Final Disposal start rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one or contaminated material is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste solid labware (gloves, wipes, pipette tips)? is_liquid->is_solid No liquid_container Transfer to a labeled, sealed 'Chlorinated Organic Liquid Waste' container. is_liquid->liquid_container Yes solid_container Place in a labeled, sealed 'Solid Hazardous Waste' container or bag. is_solid->solid_container Yes store_liquid Store in designated hazardous waste accumulation area. liquid_container->store_liquid pickup Arrange for pickup by institutional Environmental Health & Safety (EHS). store_liquid->pickup store_solid Store in designated hazardous waste accumulation area. solid_container->store_solid store_solid->pickup incineration Ultimate Disposal: High-temperature incineration at a licensed facility. pickup->incineration

Caption: Decision workflow for the disposal of chlorinated waste.

Ultimately, all collected hazardous waste will be handled by your institution's EHS department for final disposal. The standard and environmentally sound method for destroying chlorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[12][13][14] This process ensures the complete breakdown of the molecule into less harmful components.

By adhering to these procedures, you contribute to a safe and sustainable research environment, building trust in our collective commitment to responsible science.

References

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Method 551.1: Determination of Chlorination Disinfection Byproducts, Chlorinated Solvents, And Halogenated Pesticides/Herbicides. Retrieved from [Link]

  • Kimya Havuz. (n.d.). General Chemistry Laboratory Safety Booklet. Retrieved from [Link]

  • (1969). Process for Disposal of Chlorinated Organic Residues. Environmental Science & Technology, 3(5), 424-428.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

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  • Conduct Science. (2019, October 3). Laboratory Safety Rules and Guidelines. Retrieved from [Link]

  • NEDT. (2024, February 15). Disposing of Chlorine: Pool and Cleaning Products. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • ETH Zürich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Legislation.gov.uk. (2008, December 16). Regulation (EC) No 1272/2008 of the European Parliament and of the Council. Retrieved from [Link]

  • National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • Orange Coast College. (n.d.). Chemistry Laboratory Safety Rules. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1977). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • Development Department. (1968). The Insecticides Act, 1968 (Act No.46 of 1968).

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one
Reactant of Route 2
Reactant of Route 2
rel-(1R,3S,4S)-3-Chlorobicyclo[2.2.1]heptan-2-one
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